Dapagliflozin
Description
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-ADAARDCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905104 | |
| Record name | Dapagliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461432-26-8 | |
| Record name | Dapagliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapagliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapagliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ULL0QJ8UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Dapagliflozin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubules of the kidneys.[1][2] Initially developed as an oral antihyperglycemic agent for the management of type 2 diabetes mellitus, its therapeutic applications have expanded significantly due to its demonstrated benefits in heart failure and chronic kidney disease, irrespective of diabetes status.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from key clinical trials and detailed experimental protocols from preclinical and clinical research.
Primary Mechanism of Action: SGLT2 Inhibition
The principal mechanism of action of this compound is the inhibition of SGLT2 in the kidneys.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By selectively and reversibly inhibiting SGLT2, this compound reduces renal glucose reabsorption and promotes urinary glucose excretion (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner.[4][5] This glucosuric effect is dose-dependent and leads to a caloric loss, which can contribute to weight reduction.[6]
Quantitative Analysis of SGLT2 Inhibition and Glucosuria
The efficacy of this compound's primary mechanism is quantified by its inhibitory concentration (IC50) and its observable effects on urinary glucose excretion.
| Parameter | Value | Study Population/Model | Reference |
| IC50 for SGLT2 | > 45 µM (in vitro) | CYP substrates | [7] |
| Urinary Glucose Excretion (10 mg/day) | ~50-80 g/day increase | Patients with Type 2 Diabetes | [2] |
| Urinary Glucose Excretion (10 mg/day for 12 weeks) | ~70 g/day increase | Patients with Type 2 Diabetes | [1] |
| 24-hour UGE (this compound 500 nM) | 43.7% reduction in 2-NBDG uptake | HK-2 Cells | [8] |
Experimental Protocol: Measurement of Urinary Glucose Excretion
A common method to quantify the pharmacodynamic effect of this compound is through the measurement of urinary glucose excretion.
Protocol used in a study with healthy subjects and subjects with Type 2 Diabetes: [9]
-
Baseline Measurement: Subjects undergo a stepped hyperglycemic clamp (SHC) to assess baseline renal glucose handling. Urine is collected at timed intervals (e.g., every 40 minutes) to measure glucose concentration.
-
Drug Administration: Subjects receive a daily oral dose of this compound (e.g., 10 mg) for a specified period (e.g., 7 days).
-
Post-treatment Measurement: The SHC and timed urine collections are repeated to measure urinary glucose excretion following this compound treatment.
-
Analysis: The amount of glucose excreted in the urine (in mg per unit of time) is calculated and compared between baseline and post-treatment periods.
Pleiotropic Effects and Secondary Mechanisms
Beyond its primary glucose-lowering effect, this compound exhibits several pleiotropic effects that contribute to its cardiovascular and renal protective benefits.
Cardiovascular Protection
The cardiovascular benefits of this compound are multifactorial and are observed in patients with and without type 2 diabetes.[10] Key contributing mechanisms include:
-
Hemodynamic Effects: this compound induces osmotic diuresis and natriuresis, leading to a reduction in plasma volume, preload, and afterload.[11][12] This results in a modest reduction in blood pressure.
-
Metabolic Effects: By promoting the use of ketones as an energy source for the myocardium, this compound may improve cardiac energy efficiency.
-
Anti-inflammatory and Anti-fibrotic Effects: this compound has been shown to attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[13][14]
-
Sympatholytic Effects: this compound has been observed to reduce sympathetic nervous system activity, which is often elevated in heart failure and hypertension.[15]
| Trial | Patient Population | Key Outcome with this compound | Reference |
| DECLARE-TIMI 58 | 17,160 patients with T2DM and ASCVD risk | 17% reduction in the composite of CV death or hospitalization for heart failure. | [16] |
| DAPA-HF | 4,744 patients with HFrEF (with or without T2DM) | 26% reduction in the composite of worsening heart failure or cardiovascular death. | [17] |
Protocol used in a normoglycemic rabbit model of chronic heart failure: [18]
-
Model Induction: Chronic heart failure is induced in male New Zealand white rabbits via aortic constriction for 12 weeks.
-
Treatment: Rabbits are treated with this compound (1 mg/kg/day), perindopril (positive control), or normal saline (control) via oral gavage for 10 weeks.
-
Assessment: Cardiac structure and function are evaluated using echocardiography and plasma NT-proBNP levels.
-
Histological Analysis: Myocardial fibrosis is assessed using Masson's trichrome staining and immunohistochemistry for collagen I and III.
-
Molecular Analysis: The expression of proteins in the TGF-β1/Smad signaling pathway (TGF-β1, Smad2/3, p-Smad2/3) is quantified by Western blotting.
Renal Protection
This compound has demonstrated significant renal protective effects, slowing the progression of chronic kidney disease. The proposed mechanisms include:
-
Reduction of Intraglomerular Pressure: By inducing natriuresis and afferent arteriolar vasoconstriction, this compound reduces hyperfiltration and glomerular pressure.
-
Anti-inflammatory and Anti-fibrotic Effects: Similar to its cardiac effects, this compound reduces renal inflammation and fibrosis.
-
Improved Tubular Oxygenation: By reducing the workload of glucose reabsorption in the proximal tubules, this compound may improve renal oxygenation.
| Trial | Patient Population | Key Outcome with this compound | Reference |
| DAPA-CKD | 4,304 patients with CKD (with or without T2DM) | 39% reduction in the composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death. | [19] |
Signaling Pathways Modulated by this compound
TGF-β1/Smad Signaling Pathway
This compound has been shown to attenuate cardiac and renal fibrosis by inhibiting the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway. TGF-β1 is a key cytokine that promotes fibroblast proliferation and extracellular matrix deposition.
Akt/mTOR Signaling Pathway
Some studies suggest that this compound may modulate the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. However, it is important to note that a key paper on this topic has been retracted, and further research is needed to clarify this mechanism.[11][20]
Experimental Workflows
In Vitro SGLT2 Inhibition Assay
A common method to determine the inhibitory activity of compounds on SGLT2 is a cell-based fluorescent glucose uptake assay.
Animal Model for Sympathetic Nerve Activity
Studies in animal models, such as spontaneously hypertensive rats, are used to investigate the effects of this compound on sympathetic nerve activity.
Conclusion
This compound's core mechanism of action, the selective inhibition of SGLT2, leads to a cascade of beneficial effects beyond glycemic control. Its pleiotropic actions on hemodynamic, metabolic, and cellular signaling pathways contribute significantly to its proven efficacy in reducing the risk of cardiovascular and renal events. The quantitative data from large-scale clinical trials and the detailed insights from preclinical experimental protocols provide a robust foundation for understanding the multifaceted therapeutic profile of this compound. This in-depth knowledge is crucial for researchers, scientists, and drug development professionals seeking to further explore the potential of SGLT2 inhibition in various disease states.
References
- 1. The design and rationale for the this compound Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RACGP - SGLT2 inhibition with this compound – a novel approach for the management of type 2 diabetes [racgp.org.au]
- 3. timi.org [timi.org]
- 4. researchgate.net [researchgate.net]
- 5. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor this compound on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Renal Glucose Reabsorption in Response to this compound in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAPA-HF trial: this compound evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retracted: this compound Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrphr.org [iosrphr.org]
- 13. This compound: a sodium–glucose cotransporter 2 inhibitor, attenuates angiotensin II-induced cardiac fibrotic remodeling by regulating TGFβ1/Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Attenuates Sympathetic and Pressor Responses to Stress in Young Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DECLARE-TIMI 58: Latest SGLT2 Cardiovascular Trial Supports Benefits beyond Glucose Control - The Medical Xchange [themedicalxchange.com]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. This compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DAPA-CKD: The Beginning of a New Era in Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Dapagliflozin: A Technical Guide
An In-Depth Overview for Researchers and Drug Development Professionals
Dapagliflozin, marketed under the brand names Farxiga® and Forxiga®, is a first-in-class selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3] Its development marked a significant advancement in the treatment of type 2 diabetes mellitus (T2DM) by introducing a novel, insulin-independent mechanism of action.[4][5][6] Subsequently, its therapeutic applications have expanded to include heart failure and chronic kidney disease, underscoring its broad clinical utility.[7][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound.
Discovery and Lead Optimization: From Phlorizin to a C-Aryl Glucoside
The journey to discover this compound began with a natural product, phlorizin, a glucoside isolated from the bark of apple trees in 1835.[9][10][11] Phlorizin was known to induce renal glucosuria (excretion of glucose in urine) and was later identified as a potent, non-selective inhibitor of both SGLT1 and SGLT2 proteins.[11][12][13][14]
However, phlorizin itself was unsuitable as a drug candidate due to several limitations:
-
Non-selectivity: Inhibition of SGLT1 in the gastrointestinal tract could lead to side effects like diarrhea and dehydration.[12]
-
Poor Oral Bioavailability: As an O-glucoside, it was susceptible to hydrolysis by β-glucosidase enzymes in the small intestine.[11]
-
Metabolic Instability: The O-glycosidic bond was easily cleaved, leading to a short half-life.
To overcome these challenges, medicinal chemists focused on developing analogs that were resistant to enzymatic degradation and selective for SGLT2. The key innovation was the replacement of the oxygen atom in the glycosidic bond with a carbon atom, creating a C-glucoside.[5][15] This C-glycosidic bond is resistant to β-glucosidase, conferring metabolic stability and allowing for oral administration.[5][16]
Through extensive structure-activity relationship (SAR) studies, this compound, a C-aryl glucoside, was identified as a highly potent and selective SGLT2 inhibitor with a favorable pharmacokinetic profile.[12][17][18]
Mechanism of Action
This compound exerts its therapeutic effects by selectively targeting the kidneys.
-
SGLT2 Inhibition: The kidneys filter approximately 180 grams of glucose from the blood daily, with nearly all of it being reabsorbed back into circulation. SGLT2, located predominantly in the S1 segment of the proximal renal tubules, is responsible for approximately 90% of this glucose reabsorption.[5][7][10] this compound is a reversible and highly selective inhibitor of SGLT2.[7]
-
Urinary Glucose Excretion: By blocking SGLT2, this compound reduces the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria).[1][4][19] A daily dose of 5 or 10 mg results in the excretion of about 70 grams of glucose per day in patients with T2DM.[1][19]
-
Insulin-Independent Glucose Lowering: This mechanism of action is independent of pancreatic β-cell function or insulin sensitivity, making it an effective treatment option across various stages of T2DM.[6][19]
-
Pleiotropic Effects: The induced glucosuria leads to a mild osmotic diuresis and caloric loss, which contribute to modest reductions in blood pressure and body weight.[1][20][21] Furthermore, this compound reduces sodium reabsorption, which may contribute to its observed cardiovascular and renal protective benefits by decreasing both cardiac preload and afterload and reducing intraglomerular pressure.[1][3][19]
Synthesis of this compound
The synthesis of this compound has been reported through various routes. A common approach involves the coupling of a protected gluconolactone with an aryl lithium species, followed by reduction and deprotection steps.
Preclinical and Clinical Development
The development pathway for this compound involved rigorous preclinical evaluation followed by extensive clinical trials to establish its safety and efficacy.
Preclinical Studies
In preclinical evaluations, this compound demonstrated potent and selective SGLT2 inhibition and robust glucose-lowering effects in animal models of diabetes.
Table 1: Preclinical Efficacy and Selectivity of this compound
| Parameter | Species/Model | Result | Reference |
|---|---|---|---|
| SGLT2 Inhibition (EC50) | Human | 1.1 nM | [16][22] |
| Selectivity (SGLT2 vs SGLT1) | Human | >1,200-fold | [15][16] |
| Blood Glucose Reduction | Streptozotocin (STZ)-induced diabetic rats | Up to 55% reduction (at 0.1 mg/kg) | [12][17][18] |
| Fasting Plasma Glucose | Zucker diabetic fatty (ZDF) rats (14-day treatment) | Reduced to 138.2 mg/dL (vs. 295.2 mg/dL in vehicle) | [23] |
| Urinary Glucose Excretion | Normal rats | Significant, dose-dependent increase | [22] |
| Oral Glucose Tolerance | Normal rats | Improved glucose tolerance profile |[16] |
Clinical Pharmacokinetics and Pharmacodynamics
Human studies confirmed a pharmacokinetic and pharmacodynamic profile suitable for once-daily oral dosing.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (fasting) | [15][19][24] |
| Oral Bioavailability | 78% | [15][19][24] |
| Terminal Half-life (t1/2) | ~12.9 hours (10 mg dose) | [15][24][25] |
| Volume of Distribution (Vss) | 118 L | [15][24] |
| Plasma Protein Binding | ~91% | [15] |
| Metabolism | Primarily via UGT1A9 to inactive this compound 3-O-glucuronide | [15][19][24] |
| Excretion | Primarily renal (as inactive metabolite) |[15][24] |
Phase III Clinical Trials
Extensive Phase III clinical trials demonstrated the efficacy and safety of this compound in a broad range of patients with T2DM, both as monotherapy and as an add-on to other antidiabetic agents.[6][23] These trials consistently showed significant improvements in glycemic control, body weight, and blood pressure.
Table 3: Key Phase III Clinical Trial Results for this compound (10 mg) in T2DM
| Trial Type | Duration | Placebo-Subtracted Change in HbA1c | Placebo-Subtracted Change in Body Weight | Reference |
|---|---|---|---|---|
| Monotherapy | 24 weeks | -0.66% | -1.67 kg | [16][23] |
| Add-on to Metformin | 24 weeks | -0.54% | -2.08 kg | [7][23] |
| Add-on to Insulin | 48 weeks | -0.79% to -0.96% | -1.79 kg | [16] |
| Add-on to Pioglitazone | 48 weeks | -0.82% | - | [23] |
| Add-on to Glimepiride | 24 weeks | -0.58% | -1.54 kg |[23] |
The most common adverse events associated with this compound are related to its mechanism of action and include an increased incidence of genital mycotic infections and urinary tract infections.[20][26]
Experimental Protocols
SGLT2 Inhibition Assay (In Vitro)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[22]
-
Substrate: Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a selective SGLT substrate.
-
Procedure:
-
Plate CHO-hSGLT1 or CHO-hSGLT2 cells in 96-well plates and allow them to grow to confluence.
-
Wash cells with a sodium-containing uptake buffer.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Initiate the transport assay by adding [14C]AMG to the wells and incubate for 1-2 hours at 37°C.
-
Terminate the transport by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that produces 50% inhibition of AMG uptake (EC50) by fitting the data to a dose-response curve.
-
Streptozotocin (STZ)-Induced Diabetic Rat Model (In Vivo)
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Diabetes: Administer a single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in a citrate buffer (pH 4.5). STZ is a pancreatic β-cell toxin.
-
Confirmation of Hyperglycemia: Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with fasting blood glucose levels exceeding a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
-
Treatment: Administer this compound or vehicle control orally (p.o.) via gavage once daily for the duration of the study.
-
Efficacy Assessment: Monitor blood glucose levels at various time points (e.g., 5 hours post-dose for acute effect, or daily for chronic studies).[12] At the end of the study, endpoints such as HbA1c, plasma insulin, and organ weights may also be assessed.
General Synthesis of this compound
-
Step 1: Aryllithium Formation and Coupling: Dissolve 5-bromo-2-chloro-4′-ethoxydiphenylmethane in a mixture of anhydrous tetrahydrofuran (THF) and toluene, and cool to -78°C under an argon atmosphere. Add n-butyllithium (n-BuLi) dropwise to facilitate a bromine-lithium exchange, forming the aryllithium species.[12]
-
Step 2: Glucolactone Addition: In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-β-d-glucolactone in toluene and cool to -78°C. Transfer the previously prepared aryllithium solution to the glucolactone solution via cannula, maintaining the low temperature.[12]
-
Step 3: Methyl Glycoside Formation: Quench the reaction by adding methanesulfonic acid in methanol. Allow the reaction to warm to room temperature overnight. This process removes the silyl protecting groups and forms the methyl C-aryl glucoside intermediate.[12]
-
Step 4 (Not always shown, but common): Acetylation: Protect the hydroxyl groups of the C-aryl glucoside intermediate by reacting with acetic anhydride in the presence of a base like pyridine.
-
Step 5: Reduction: Reduce the anomeric hydroxyl (or acetyl) group using a reducing agent such as triethylsilane (Et3SiH) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF3·Et2O).
-
Step 6: Final Deprotection (Hydrolysis): Remove the acetyl protecting groups by treating the compound with a base, such as lithium hydroxide (LiOH), in a solvent mixture like THF/methanol/water to yield the final product, this compound.[12] The product is then purified by crystallization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Everything you need to know about this compound mechanism of action | PDF [slideshare.net]
- 5. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 6. [this compound, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. niddk.nih.gov [niddk.nih.gov]
- 10. Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Natural Products as Lead Compounds for Sodium Glucose Cotransporter (SGLT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. magistralbr.caldic.com [magistralbr.caldic.com]
- 16. This compound: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of this compound: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. droracle.ai [droracle.ai]
- 20. Targeting the kidney and glucose excretion with this compound: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: A Review in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Clinical pharmacokinetics and pharmacodynamics of this compound, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Differential pharmacology and clinical utility of this compound in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Preclinical Studies of SGLT2 Inhibitors
This guide provides a comprehensive overview of the foundational preclinical research on Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. It details the pharmacological data, experimental designs, and key mechanistic pathways discovered in early animal and in-vitro studies that paved the way for clinical development.
Core Pharmacological Profile
The initial development of SGLT2 inhibitors evolved from the study of phlorizin, a naturally occurring glucoside found in apple tree bark, which was identified as a non-selective SGLT1 and SGLT2 inhibitor.[1][2] Preclinical research demonstrated that phlorizin could improve insulin sensitivity in diabetic rat models.[1] Subsequent research focused on developing selective, orally bioavailable SGLT2 inhibitors with improved stability.
Early preclinical studies established the high potency and selectivity of novel SGLT2 inhibitors for SGLT2 over the related SGLT1 transporter, which is predominantly found in the intestine. This selectivity was crucial for minimizing gastrointestinal side effects associated with SGLT1 inhibition.
| Inhibitor | Target | Potency (EC50/IC50) | Selectivity (vs. SGLT1) | Animal Model/System | Citation |
| Dapagliflozin | Human SGLT2 | 1.1 nM (EC50) | >1200-fold | In vitro | [3] |
| Empagliflozin | Human SGLT2 | Potent and Selective | Highly Selective | In vitro | [4] |
| Canagliflozin | Human SGLT2 & SGLT1 | Potent SGLT2 inhibitor | Lower selectivity vs. This compound/Empagliflozin | In vitro | [5] |
| Phlorizin | SGLT1 / SGLT2 | Dual Inhibitor | Non-selective | In vitro | [6] |
Preclinical Efficacy in Animal Models
A variety of diabetic and non-diabetic animal models were employed to assess the glucuretic and metabolic effects of SGLT2 inhibitors. These studies were fundamental in demonstrating the insulin-independent mechanism of glucose-lowering.
Across multiple rodent models of type 1 and type 2 diabetes, SGLT2 inhibitors consistently demonstrated the ability to lower blood glucose and improve long-term glycemic markers like HbA1c.
| Inhibitor | Animal Model | Key Glycemic Outcomes | Citation |
| This compound | Zucker Diabetic Fatty (ZDF) Rats | Reduced fasting plasma glucose from 295.2 mg/dL (vehicle) to 138.2 mg/dL after 2 weeks. | [7] |
| Streptozotocin (STZ)-induced Diabetic Rats | Reduced hyperglycemia within 6 hours of a single oral dose. | [3] | |
| Empagliflozin | ZDF Rats | Significantly decreased HbA1c after 6 weeks of treatment. | [8] |
| db/db Mice | Caused sustained decrease in blood glucose over 10 weeks. | [4] | |
| Canagliflozin | Subjects with T2DM | Placebo-subtracted decrease in 24-hour mean plasma glucose of 42-57 mg/dL on Day 7. | [9] |
The primary mechanism of action—inducing glucosuria—was quantified in numerous preclinical experiments. This caloric loss was linked to beneficial effects on body weight.
| Inhibitor | Animal Model | Key Metabolic Outcomes | Citation |
| This compound | Normal and Diabetic Rats | A single oral dose induced significant renal glucose excretion and increased urine volume. | [3][7] |
| Empagliflozin | Normoglycemic, non-obese mice | Reduced body weight by ~1.5-3% over 3 weeks, despite increased food intake. | [10] |
| Akita Mice (Type 1 Diabetes) | Normalized blood pressure. | [10] | |
| Canagliflozin | Subjects with T2DM | Dose-dependent increase in 24-hour urinary glucose excretion. | [9] |
Key Experimental Protocols
The methodologies used in these early studies were critical for elucidating the pharmacodynamic and physiological effects of SGLT2 inhibition.
-
Zucker Diabetic Fatty (ZDF) Rat: An established genetic model of obesity, insulin resistance, and type 2 diabetes. These rats were frequently used to study long-term glycemic control and metabolic effects. For instance, in empagliflozin studies, male ZDF rats received the drug (10 and 30 mg/kg/d) via drinking water for 6 weeks to assess effects on glucotoxicity and endothelial function.[8]
-
Streptozotocin (STZ)-Induced Diabetic Rat: A model of type 1 diabetes where STZ, a chemical toxic to pancreatic β-cells, is administered to induce insulin deficiency and hyperglycemia. This model was used to confirm the insulin-independent action of drugs like this compound.[3][11]
-
Akita and db/db Mice: Genetic models of type 1 (Akita) and type 2 (db/db) diabetes, respectively.[4][12] They were used to investigate the effects of SGLT2 inhibitors on diabetic complications, such as nephropathy.[12][13] In one study, empagliflozin treatment in Akita mice improved albuminuria and attenuated kidney inflammation.[12]
-
Oral Glucose Tolerance Test (OGTT): A standard procedure used to assess glucose metabolism. After a single dose of this compound, normal rats exhibited an improved glucose tolerance profile with reduced glucose excursions following an OGTT.[3]
-
Urinary Glucose and Electrolyte Measurement: Urine was collected over specified periods (e.g., 6 or 24 hours) following drug administration to quantify glucose and sodium excretion. This was a primary endpoint to confirm the mechanism of action.[4][7]
-
Blood Pressure Monitoring: In models like the Akita mouse, blood pressure was monitored to assess the hemodynamic effects of SGLT2 inhibition. Empagliflozin was shown to normalize elevated blood pressure in this model.[10]
-
Vascular Function Assessment: Endothelial function was often assessed in isolated aortic rings by measuring their relaxation response to acetylcholine. Empagliflozin treatment for 6 weeks improved endothelial function in the thoracic aortas of ZDF rats.[8]
-
Histological and Molecular Analysis: Kidney and heart tissues were collected for analysis of fibrosis, inflammation, and oxidative stress markers to investigate the organ-protective effects of these inhibitors.[12][14]
Mechanistic Signaling Pathways
Preclinical research uncovered that the benefits of SGLT2 inhibitors extend beyond simple glucose lowering, involving a complex interplay of hemodynamic, metabolic, and direct cellular effects.[15][16]
The core mechanism involves the competitive inhibition of SGLT2 at the apical membrane of epithelial cells in the renal proximal tubule, preventing the reabsorption of filtered glucose.
Caption: Primary mechanism of SGLT2 inhibition in the renal proximal tubule.
A typical preclinical workflow involved inducing a diabetic phenotype in an animal model, followed by a treatment period and subsequent analysis of key metabolic and cardiovascular parameters.
Caption: General experimental workflow in preclinical SGLT2 inhibitor studies.
Preclinical studies were the first to suggest that the benefits of SGLT2 inhibitors were not solely due to glycemic control.[17][18] Several "off-target" mechanisms have been proposed and investigated.[19][20][21] These include direct effects on cellular ion transport and metabolism.
Caption: Proposed pleiotropic mechanisms of SGLT2 inhibitor action.
These early preclinical investigations provided a robust foundation, demonstrating a novel, insulin-independent mechanism for lowering blood glucose while simultaneously uncovering a suite of potential cardiorenal protective effects that have since been validated in large-scale clinical trials.[15][16]
References
- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology [mdpi.com]
- 6. Dual SGLT1/SGLT2 Inhibitor Phlorizin Ameliorates Non-Alcoholic Fatty Liver Disease and Hepatic Glucose Production in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the kidney and glucose excretion with this compound: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of canagliflozin, a sodium glucose co-transporter 2 inhibitor, in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. The renal effects of SGLT2 inhibitors and a mini-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. SGLT2 inhibitors: from glucose-lowering to cardiovascular benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential mechanisms underlying the cardiovascular benefits of sodium glucose cotransporter 2 inhibitors: a systematic review of data from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. SGLT2 inhibitors, sodium and off-target effects: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Dapagliflozin Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dapagliflozin, a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone therapy for type 2 diabetes mellitus (T2DM), with expanding indications in heart failure and chronic kidney disease.[1][2][3] This technical guide provides a comprehensive overview of the pivotal preclinical and clinical studies that led to the identification and validation of SGLT2 as the primary pharmacological target of this compound. This document details the experimental methodologies employed, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.
Target Identification: Pinpointing SGLT2
The kidneys play a crucial role in glucose homeostasis, reabsorbing approximately 180 grams of glucose daily from the glomerular filtrate.[4] This reabsorption is primarily mediated by sodium-glucose cotransporters (SGLTs) located in the proximal tubules. SGLT2, found predominantly in the S1 and S2 segments of the proximal tubule, is responsible for approximately 90% of this glucose reabsorption, while SGLT1, located in the S3 segment and the intestine, reabsorbs the remaining 10%.[2][5] The high capacity and kidney-specific expression of SGLT2 made it an attractive therapeutic target for T2DM, as its inhibition was hypothesized to induce glucosuria and consequently lower blood glucose levels in an insulin-independent manner.[1][6][7]
Early drug discovery efforts focused on developing selective inhibitors of SGLT2 to minimize potential off-target effects associated with SGLT1 inhibition in the gut. This compound, a C-aryl glucoside, was identified as a potent and selective inhibitor of human SGLT2.[8]
In Vitro Target Engagement and Selectivity
The initial validation of this compound's activity and selectivity was established through a series of in vitro assays.
Table 1: In Vitro Inhibition and Selectivity of this compound
| Parameter | Human SGLT2 | Human SGLT1 | Selectivity (SGLT1/SGLT2) | Reference |
| Ki (nM) | 6.0 | 350 | ~58-fold | [9] |
| IC50 (nM) | 1.1 | 1390 | ~1200-fold | [10] |
Ki : Inhibition constant; IC50 : Half-maximal inhibitory concentration.
These studies demonstrated that this compound binds to SGLT2 with high affinity and exhibits significant selectivity over SGLT1.[9][10]
Experimental Protocols for Target Validation
In Vitro Glucose Uptake Assays
Objective: To determine the inhibitory activity and selectivity of this compound on SGLT1 and SGLT2.
Methodology:
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT1 or SGLT2, or human kidney proximal tubule cell line (HK-2) endogenously expressing SGLT2.[6][9]
-
Glucose Analog: Radiolabeled alpha-methyl-D-glucopyranoside (14C-AMG) or a fluorescent D-glucose derivative, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG), is used as a substrate for SGLT-mediated uptake.[6][11]
-
Procedure:
-
Cells are cultured in appropriate media and seeded into multi-well plates.
-
Prior to the assay, cells are washed with a sodium-containing or sodium-free buffer.
-
Cells are then incubated with varying concentrations of this compound or vehicle control.
-
The glucose analog is added, and uptake is allowed to proceed for a defined period (e.g., 1-2 hours).
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of glucose analog taken up by the cells is quantified by scintillation counting (for 14C-AMG) or fluorescence measurement (for 2-NBDG).
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the SGLT-mediated glucose uptake (IC50) is calculated. Selectivity is determined by the ratio of IC50 values for SGLT1 versus SGLT2.
Experimental Workflow for In Vitro Glucose Uptake Assay
Caption: Workflow for determining this compound's in vitro inhibitory activity.
In Vivo Animal Models
Objective: To assess the pharmacodynamic effects of this compound on urinary glucose excretion and glycemic control in diabetic animal models.
Methodology:
-
Animal Models:
-
Drug Administration: this compound is typically administered orally via gavage at various doses (e.g., 0.1 to 10 mg/kg).[1][3][12]
-
Measurements:
-
Urinary Glucose Excretion (UGE): Rats are housed in metabolic cages for timed urine collection (e.g., 24 hours). Urine volume is measured, and glucose concentration is determined using a glucose oxidase method.[1][13]
-
Blood Glucose: Blood samples are collected at various time points to measure fasting and postprandial plasma glucose levels.
-
Glycated Hemoglobin (HbA1c): Measured at the end of longer-term studies to assess overall glycemic control.
-
-
Procedure:
-
Diabetes is induced in the animals (e.g., via STZ injection).
-
Animals are randomized to receive vehicle control or this compound at different doses for a specified duration (acute or chronic studies).
-
Urine and blood samples are collected at predetermined intervals.
-
At the end of the study, animals are euthanized, and tissues may be collected for further analysis.
-
-
Data Analysis: Changes in UGE, blood glucose, and HbA1c are compared between this compound-treated and vehicle-treated groups.
Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models
| Animal Model | Dose (mg/kg) | Duration | Key Findings | Reference |
| STZ-induced diabetic rats | 0.1 | 8 weeks | In combination with low-dose insulin, significantly lowered hyperglycemia. | [2][5] |
| Zucker diabetic fatty (ZDF) rats | 0.1 - 1.0 | 2 weeks | Dose-dependently lowered fasting and fed glucose levels. | [1] |
| Normal rats | 1.0 | Acute | 400-fold increase in urine glucose excretion over 24 hours. | [1] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of SGLT2 in the renal proximal tubules. This leads to a reduction in the reabsorption of filtered glucose, causing glucosuria and a lowering of blood glucose levels.[2][5][12] Beyond this direct effect, this compound has been shown to modulate several intracellular signaling pathways that may contribute to its cardiovascular and renal protective effects.
Primary Mechanism of Action
SGLT2 Inhibition and Glucosuria
Caption: this compound's primary mechanism of action.
Downstream Signaling Effects
Recent research suggests that the benefits of this compound extend beyond glycemic control and may involve the modulation of key signaling pathways implicated in cellular stress, inflammation, and fibrosis.
Potential Downstream Signaling Pathways Modulated by this compound
Caption: Downstream signaling pathways modulated by this compound.
Studies have indicated that this compound may:
-
Activate the PI3K/AKT pathway , which is involved in cell survival and function.[7][9]
-
Activate AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis, which can lead to reduced inflammation and fibrosis.[14][15]
-
Inhibit the MAPK/ERK pathway , which is associated with cellular stress and inflammation.[16]
-
Activate the SIRT1 signaling pathway , which plays a role in mitigating oxidative stress and endothelial cell senescence.[8]
These pleiotropic effects likely contribute to the observed cardiovascular and renal benefits of this compound in clinical trials.
Clinical Validation
The efficacy and safety of this compound have been extensively evaluated in a robust clinical trial program.
Table 3: Key Clinical Trial Outcomes for this compound
| Trial | Population | Key Findings | Reference |
| DECLARE-TIMI 58 | Patients with T2DM and established ASCVD or multiple risk factors | Reduced the composite of cardiovascular death or hospitalization for heart failure. | [17] |
| DAPA-HF | Patients with heart failure with reduced ejection fraction (with or without T2DM) | Reduced the risk of worsening heart failure or cardiovascular death. | [17] |
| DAPA-CKD | Patients with chronic kidney disease (with or without T2DM) | Reduced the risk of a composite of sustained decline in eGFR, end-stage kidney disease, or renal or cardiovascular death. | [17] |
These landmark trials have validated the clinical utility of targeting SGLT2 with this compound, not only for glycemic control in T2DM but also for improving outcomes in patients with heart failure and chronic kidney disease, irrespective of their diabetes status.[17]
Conclusion
The identification and validation of SGLT2 as the primary target of this compound represent a significant advancement in the management of T2DM and related cardiorenal conditions. Through a rigorous process of in vitro and in vivo studies, the potency, selectivity, and pharmacodynamic effects of this compound were established. Subsequent large-scale clinical trials have unequivocally demonstrated its clinical benefits. The ongoing exploration of the downstream signaling pathways modulated by this compound continues to provide deeper insights into its multifaceted mechanisms of action, further solidifying its role as a vital therapeutic agent.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Characterization of Renal Glucose Reabsorption in Response to this compound in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound impedes endothelial cell senescence by activating the SIRT1 signaling pathway in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. This compound alleviates cardiac fibrosis through suppressing EndMT and fibroblast activation via AMPKα/TGF‐β/Smad signalling in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound prevents ERK activation and SGLT2‐dependent endoglin upregulation in a mechanically provoked cardiac injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dapagliflozin's Complex Interplay with Glucagon Signaling Pathways: A Technical Review
Introduction: Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes. Its primary mechanism involves promoting urinary glucose excretion by inhibiting glucose reabsorption in the kidneys' proximal tubules.[1][2][3] While its glucose-lowering effects are well-documented, its influence on glucagon signaling remains a subject of intense research and debate. Clinical and preclinical studies have yielded conflicting results, with some reporting an increase in circulating glucagon, a hormone that typically raises blood glucose levels, while others suggest a neutral or even suppressive effect.[4][5] This apparent paradox complicates our understanding of this compound's full metabolic impact. This technical guide synthesizes the current evidence on this compound's effect on glucagon signaling, detailing the proposed mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to generate these findings.
Section 1: The Dichotomy of this compound's Effect on Glucagon Levels
The impact of this compound on circulating glucagon concentrations is not uniform across studies, with findings often varying based on the model system (human vs. rodent), clinical context (type 1 vs. type 2 diabetes), and experimental conditions.[6][7] Some investigations report a significant increase in glucagon, potentially as a counter-regulatory response to glycosuria-induced glucose loss or as a direct effect on pancreatic alpha cells.[4][8] Conversely, other studies, particularly in rodent models, have demonstrated that this compound can suppress glucagon signaling or has no direct effect on its secretion.[5][9][10]
Quantitative Data from Human and Animal Studies
The following tables summarize the quantitative findings from key studies investigating the effects of this compound and other SGLT2 inhibitors on glucagon levels and secretion.
Table 1: Effects of this compound on Glucagon Secretion in In Vitro Islet Models
| Model System | This compound Concentration | Glucose Condition | Observed Effect on Glucagon Release | p-value | Reference |
| Human Islets | 10 nM | 11 mM (High) | Reduced glucose-inhibition of secretion to 29% of control | p = 0.016 | [11] |
| Human Islets | 10 nM | 1 mM (Low) | Trend towards inhibition (51% of control) | p = 0.050 | [11] |
| Mouse Islets | 10 nM | 11 mM (High) | Increased from 18% to 32% of control | p = 0.002 | [11] |
| Mouse Islets | 10 nM | 1 mM (Low) | Minor, non-significant effect (84% of control) | p = 0.301 | [11] |
| Human Islets | 0.5 µM | 3.3 mM & 16.7 mM | No effect on glucagon secretion | - | [12] |
Table 2: Effects of this compound on Plasma Glucagon in Clinical and In Vivo Animal Studies
| Subject/Model | This compound Dose | Duration | Key Finding | Reference |
| Adults with T1D (n=22) | 5 mg daily | 4 weeks | 32% increase in basal glucagon (15.5 pg/mL vs. 11.75 pg/mL placebo) | [13][14] |
| Rodent Models (T2D) | - | 4-7 weeks | No change in plasma glucagon levels | [5][15] |
| Mouse Models (STZ, HFF) | 1 mg/kg | - | Consistent decrease in both plasma and pancreatic glucagon | [16][17] |
| Mice with Transplanted Human Islets | - | 1 week | Increased total glucagon after glucose stimulation | [9] |
| Mice with Transplanted Human Islets | - | 4 weeks | Total glucagon levels normalized | [9][10] |
Section 2: Proposed Mechanisms of Action
The conflicting observations regarding this compound's effect on glucagon have led to several proposed mechanisms, which are not mutually exclusive. These range from direct actions on the pancreatic alpha cell to indirect, systemic effects and downstream modulation of hepatic signaling.
Direct vs. Indirect Effects on the Pancreatic Alpha Cell
A central point of debate is whether this compound directly modulates alpha-cell function.
-
Direct Effect Hypothesis: This theory posits that SGLT2 is expressed on pancreatic alpha cells and that its inhibition by this compound directly triggers glucagon secretion.[11][18] One proposed mechanism involves the activation of ATP-sensitive potassium (K-ATP) channels.[18][19] However, the expression of SGLT2 on human alpha cells is controversial, with some studies reporting that transcript levels are over 1600-fold lower in human islets compared to the kidney, and protein is often undetectable.[9][10][20]
-
Indirect Effect Hypothesis: This model suggests that the observed rise in glucagon is a secondary, physiological response to the primary action of this compound. By inducing urinary glucose excretion, the drug lowers systemic blood glucose, which in turn stimulates a counter-regulatory glucagon release from the alpha cells to prevent hypoglycemia.[9][10][21]
-
Paracrine Regulation: SGLT2 inhibitors may also exert effects through intra-islet communication. One proposed pathway involves altering the release of somatostatin from delta cells, which normally acts to tonically inhibit glucagon secretion.[6][21] It has been shown that the GLP-1 receptor agonist liraglutide can reduce this compound-induced hyperglucagonemia by enhancing somatostatin release.[22]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. pnas.org [pnas.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. SGLT2 inhibition and glucagon secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Glucagon in the Acute Therapeutic Effects of SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Does Not Directly Affect Human α or β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound stimulates glucagon secretion at high glucose: experiments and mathematical simulations of human A-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. SGLT2 Inhibition Increases Fasting Glucagon but Does Not Restore the Counterregulatory Hormone Response to Hypoglycemia in Participants With Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound suppresses glucagon signaling in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound exerts positive effects on beta cells, decreases glucagon and does not alter beta- to alpha-cell transdifferentiation in mouse models of diabetes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of the glucose transporter SGLT2 with this compound in pancreatic alpha cells triggers glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.cat [2024.sci-hub.cat]
- 20. This compound Does Not Directly Affect Human α or β Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Variation on the Theme: SGLT2 Inhibition and Glucagon Secretion in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The GLP1R Agonist Liraglutide Reduces Hyperglucagonemia Induced by the SGLT2 Inhibitor this compound via Somatostatin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Proximal Tubule: An In-depth Technical Guide to the Molecular Targets of Dapagliflozin Beyond SGLT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has transcended its initial role as a glucose-lowering agent for type 2 diabetes. Landmark clinical trials have demonstrated its profound efficacy in reducing the risk of hospitalization for heart failure and the progression of chronic kidney disease, irrespective of diabetes status.[1][2][3] These benefits, extending beyond what can be attributed to glycemic control alone, have spurred intensive investigation into the SGLT2-independent, or "off-target," molecular mechanisms of this compound. This technical guide provides a comprehensive overview of the key molecular targets of this compound beyond SGLT2, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to support further research and drug development.
Core Molecular Targets and Signaling Pathways
Sodium-Hydrogen Exchanger (NHE) Inhibition
One of the most prominent proposed mechanisms for the cardioprotective effects of this compound is the inhibition of the sodium-hydrogen exchanger (NHE), particularly isoforms NHE1 (in the myocardium) and NHE3 (in the renal proximal tubule).[4][5]
Mechanism of Action: Inhibition of NHE1 in cardiomyocytes is thought to reduce intracellular sodium concentrations, subsequently preventing calcium overload, a key driver of contractile dysfunction and arrhythmogenesis.[1][4] In the kidney, NHE3 inhibition contributes to the natriuretic and diuretic effects of this compound, which may play a role in reducing preload and blood pressure.[6][7][8]
Signaling Pathway for NHE1 Inhibition in Cardiomyocytes
Caption: this compound's inhibition of NHE1 reduces intracellular sodium and calcium, mitigating cardiomyocyte injury.
AMP-Activated Protein Kinase (AMPK) Activation
This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] This activation appears to be a pivotal event, instigating a cascade of beneficial downstream effects.
Mechanism of Action: The precise mechanism of AMPK activation by this compound is still under investigation, but it may be related to mild cellular stress or alterations in the AMP/ATP ratio. Activated AMPK, in turn, phosphorylates numerous downstream targets, leading to reduced inflammation, decreased oxidative stress, and enhanced autophagy.[11][12][13] A key downstream effector is Sirtuin 1 (SIRT1), which is involved in cellular stress resistance and longevity.[9][14]
Signaling Pathway for AMPK Activation
Caption: this compound activates AMPK, leading to enhanced autophagy and reduced inflammation and oxidative stress.
NLRP3 Inflammasome Inhibition
Chronic inflammation is a hallmark of both cardiovascular and renal diseases. This compound has been demonstrated to suppress the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome.[15][16][17]
Mechanism of Action: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibitory effect on the NLRP3 inflammasome may be mediated by its activation of AMPK.[15] Additionally, by reducing oxidative stress, another known trigger for NLRP3 activation, this compound can further dampen this inflammatory pathway.[16]
Signaling Pathway for NLRP3 Inflammasome Inhibition
Caption: this compound inhibits the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines.
Attenuation of Oxidative Stress
This compound exerts significant antioxidant effects, protecting cells from the damage induced by reactive oxygen species (ROS).[18][19][20]
Mechanism of Action: The antioxidant properties of this compound are multifaceted. It can reduce the production of ROS by modulating pro-oxidant enzymes.[20] Furthermore, through the activation of the AMPK/SIRT1 pathway, this compound can enhance the expression and activity of endogenous antioxidant defense mechanisms.[9][14] Studies have shown that this compound can decrease mitochondrial ROS production and reduce markers of oxidative damage like malondialdehyde (MDA).[19][20]
Quantitative Data Summary
| Target/Pathway | Experimental Model | This compound Concentration | Key Finding | Reference |
| Oxidative Stress | Human proximal tubular cells (HK-2) | 0.1 µM | Significantly decreased H₂O₂-induced ROS production. | [19] |
| 0.1 - 10 µM | Increased cell proliferation under oxidative stress conditions. | [19] | ||
| AMPK Activation | Human umbilical vein endothelial cells (HUVECs) | Not specified | Increased phosphorylation of AMPK in high glucose conditions. | [9][11] |
| Inflammasome | Cardiac fibroblasts | 0.3 - 0.5 µM | Attenuated lipopolysaccharide-induced upregulation of NLRP3, ASC, and caspase-1 mRNA. | [12] |
| Atherosclerosis | Non-diabetic rabbit model | 1 mg/kg/day | Reduced percent area stenosis and atheroma burden. | [12] |
Key Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) in Cultured Cells
Objective: To quantify the effect of this compound on intracellular ROS production under conditions of oxidative stress.
Methodology (based on protocols for HK-2 cells): [19]
-
Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a known concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) to the culture medium for a defined period (e.g., 30 minutes). A control group without H₂O₂ is also included.
-
ROS Detection: The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.
-
After incubation, cells are washed again with PBS to remove excess probe.
-
-
Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer. For imaging, a fluorescence microscope can be used.
-
Data Analysis: The fluorescence intensity of the this compound-treated groups is compared to the H₂O₂-only control group to determine the percentage reduction in ROS.
Experimental Workflow for ROS Measurement
Caption: Workflow for quantifying intracellular ROS in cultured cells treated with this compound.
Western Blot for AMPK Phosphorylation
Objective: To determine if this compound increases the activation of AMPK by measuring its phosphorylation status.
Methodology (based on protocols for HUVECs): [9][11]
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured and treated with this compound and/or high glucose as described in the previous protocol.
-
Protein Extraction:
-
Cells are washed with ice-cold PBS.
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
The cell lysate is centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant containing the total protein is collected.
-
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK) at a specific threonine residue (e.g., Thr172).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The membrane is also probed with an antibody for total AMPK as a loading control.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
Conclusion
The therapeutic benefits of this compound extend far beyond its primary function as an SGLT2 inhibitor. The accumulating evidence strongly suggests that this compound engages with multiple molecular targets and signaling pathways, including the inhibition of NHE, activation of the AMPK/SIRT1 axis, suppression of the NLRP3 inflammasome, and attenuation of oxidative stress. These SGLT2-independent actions provide a compelling molecular basis for its observed efficacy in treating heart failure and chronic kidney disease. A deeper understanding of these off-target effects is crucial for optimizing current therapeutic strategies and for the development of novel drugs that can leverage these protective pathways. This guide serves as a foundational resource for researchers dedicated to unraveling the full therapeutic potential of this compound and related compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. blog.irjpl.org [blog.irjpl.org]
- 3. geneonline.com [geneonline.com]
- 4. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between Sodium–Glucose Cotransporter Inhibitors and Sodium–Hydrogen Exchanger 1 and 3 in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect SGLT2 inhibitors on heart failure by sodium-hydrogen exchange? - - PACE-CME [pace-cme.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates high glucose-induced endothelial cell apoptosis and inflammation through AMPK/SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as an autophagic enhancer via LKB1/AMPK/SIRT1 pathway in ovariectomized/d-galactose Alzheimer’s rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates pancreatic injury and activates kidney autophagy by modulating the AMPK/mTOR signaling pathway in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents oxidative stress-induced endothelial dysfunction via sirtuin 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and Ticagrelor Have Additive Effects on the Attenuation of the Activation of the NLRP3 Inflammasome and the Progression of Diabetic Cardiomyopathy: an AMPK-mTOR Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The SGLT2 inhibitor this compound attenuates the activity of ROS-NLRP3 inflammasome axis in steatohepatitis with diabetes mellitus - Leng - Annals of Translational Medicine [atm.amegroups.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Role of this compound and Liraglutide on Diabetes-Induced Cardiomyopathy in Rats: Implication of Oxidative Stress, Inflammation, and Apoptosis [frontiersin.org]
- 19. Protective effects of this compound against oxidative stress-induced cell injury in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound mitigates oxidative stress, inflammatory, and histopathological markers of aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Development of Dapagliflozin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules. By reversibly inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose from the tubular lumen and promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This unique mechanism of action has positioned this compound as a significant therapeutic agent not only for the management of type 2 diabetes (T2D) but also for the treatment of heart failure with reduced ejection fraction (HFrEF) and chronic kidney disease (CKD). This technical guide provides a comprehensive chronology of the clinical development of this compound, detailing key clinical trials, their methodologies, and outcomes, and exploring the underlying signaling pathways.
Chronology of Clinical Development
The clinical development of this compound has been a multi-phase journey, beginning with foundational Phase 1 studies to establish safety and pharmacokinetics, progressing through Phase 2 to determine dose-ranging and proof-of-concept, and culminating in large-scale Phase 3 trials to demonstrate efficacy and safety in diverse patient populations. This has been followed by landmark cardiovascular and renal outcome trials that have expanded its therapeutic indications.
Phase 1 Clinical Trials
The initial phase of clinical development for this compound focused on assessing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and patients with T2D. A multitude of Phase 1 studies were conducted to investigate various formulations, potential drug-drug interactions, and the effect of food on absorption.
Table 1: Selected Phase 1 Clinical Trials of this compound
| Trial Identifier | Title | Status | Phase | Purpose |
| NCT01135446 | Pharmacodynamics, Pharmacokinetics, Safety and Tolerability of Ultra Low Doses of this compound in Healthy Subjects[2] | Completed | 1 | To assess the PD, PK, safety, and tolerability of low doses of this compound. |
| NCT00908271 | Study of the Absolute Oral Bioavailability of this compound in Healthy Subjects[2] | Completed | 1 | To determine the absolute oral bioavailability of this compound. |
| NCT00842556 | Pharmacokinetic Drug Interaction Study of this compound and Glimepiride or Sitagliptin in Healthy Subjects[2] | Completed | 1 | To evaluate the potential PK interactions with other common T2D medications. |
Phase 2 Clinical Trials
Phase 2 studies were designed to evaluate the efficacy, safety, and dose-response of this compound in patients with T2D. These trials provided the foundational evidence for the glucose-lowering effects of this compound and helped to select the optimal doses for further investigation in Phase 3.
Table 2: Selected Phase 2 Clinical Trials of this compound
| Trial Identifier | Title | Status | Phase | Key Findings |
| NCT00263276 | A Trial of BMS-512148 in Patients With Type 2 Diabetes Mellitus | Completed | 2 | Demonstrated dose-dependent reductions in fasting serum glucose and improvements in oral glucose tolerance tests in T2D patients.[1] |
| N/A | 12-week monotherapy study in treatment-naïve T2D patients | Completed | 2 | Showed significant reductions in HbA1c (-0.55% to -0.90%) compared to placebo (-0.18%).[1] |
| N/A | 12-week study in patients on insulin therapy | Completed | 2 | Resulted in significant increases in urinary glucose excretion (up to 85 g/day ).[1] |
Phase 3 Clinical Trials for Type 2 Diabetes
The Phase 3 program for this compound in T2D was extensive, evaluating its efficacy and safety as monotherapy, as an add-on to other oral antidiabetic agents, and in combination with insulin. These trials consistently demonstrated clinically meaningful reductions in glycated hemoglobin (HbA1c), as well as beneficial effects on body weight and blood pressure.
Table 3: Key Phase 3 Clinical Trials of this compound in Type 2 Diabetes
| Trial Identifier | Official Title | Patient Population | Intervention | Primary Endpoint | Key Efficacy Results |
| NCT00528879 | A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group, Phase 3 Trial to Evaluate the Safety and Efficacy of this compound as Monotherapy in Subjects With Type 2 Diabetes Who Have Inadequate Glycemic Control With Diet and Exercise | Drug-naïve T2D patients | This compound (2.5, 5, 10 mg) or placebo | Change from baseline in HbA1c at 24 weeks | This compound 10 mg showed a mean change in HbA1c of -0.85% vs -0.18% for placebo.[3] |
| NCT00528879 (Extension) | Long-term extension of the above trial | T2D patients on metformin | This compound (2.5, 5, 10 mg) or placebo + metformin | Change from baseline in HbA1c at 102 weeks | Sustained reductions in HbA1c at 102 weeks with all this compound doses compared to placebo.[4] |
Landmark Cardiovascular and Renal Outcome Trials
Beyond glycemic control, the clinical development of this compound has been defined by three landmark trials that have established its role in reducing cardiovascular and renal events: DECLARE-TIMI 58, DAPA-HF, and DAPA-CKD.
DECLARE-TIMI 58
The this compound Effect on Cardiovascular Events (DECLARE-TIMI 58) trial was a large-scale, randomized, double-blind, placebo-controlled Phase 3b trial designed to evaluate the cardiovascular outcomes of this compound in a broad population of patients with T2D.[5][6]
Experimental Protocol: DECLARE-TIMI 58 (NCT01730534)
-
Patient Population: 17,160 patients with T2D and either established atherosclerotic cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease.[5]
-
Intervention: Patients were randomized to receive either this compound 10 mg once daily or placebo, in addition to their standard of care.[7]
-
Primary Efficacy Endpoints:
-
A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE).
-
A composite of cardiovascular death or hospitalization for heart failure.[5]
-
-
Primary Safety Endpoint: The primary safety variable was the composite of cardiovascular death, MI, or ischemic stroke.[7]
-
Statistical Analysis: The trial was designed to assess both non-inferiority and superiority for the primary efficacy endpoints.[7]
Table 4: Key Results of the DECLARE-TIMI 58 Trial
| Outcome | This compound (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value |
| MACE | 8.8 | 9.4 | 0.93 (0.84-1.03) | 0.17 |
| CV death or HHF | 4.9 | 5.8 | 0.83 (0.73-0.95) | 0.005 |
| Renal Composite Outcome | 4.3 | 5.6 | 0.76 (0.67-0.87) | <0.001 |
DAPA-HF
The this compound and Prevention of Adverse Outcomes in Heart Failure (DAPA-HF) trial was a pivotal study that investigated the efficacy and safety of this compound in patients with heart failure and reduced ejection fraction, both with and without T2D.[8]
Experimental Protocol: DAPA-HF (NCT03036124)
-
Patient Population: 4,744 patients with New York Heart Association (NYHA) class II, III, or IV heart failure and a left ventricular ejection fraction of 40% or less.[9]
-
Inclusion Criteria: Included patients with an elevated N-terminal pro-B-type natriuretic peptide (NT-proBNP) level and an estimated glomerular filtration rate (eGFR) of at least 30 mL/min/1.73 m².[10]
-
Intervention: Patients were randomized to receive this compound 10 mg once daily or placebo, in addition to standard heart failure therapy.[11]
-
Primary Outcome: A composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[11][12]
Table 5: Key Results of the DAPA-HF Trial
| Outcome | This compound (Events/100 patient-years) | Placebo (Events/100 patient-years) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Outcome | 11.6 | 15.6 | 0.74 (0.65-0.85) | <0.001 |
| CV Death | 9.6 | 11.5 | 0.82 (0.69-0.98) | 0.029 |
| Worsening Heart Failure | 10.0 | 13.7 | 0.70 (0.59-0.83) | <0.001 |
DAPA-CKD
The this compound and Prevention of Adverse Outcomes in Chronic Kidney Disease (DAPA-CKD) trial was designed to assess the effect of this compound on renal and cardiovascular events in patients with CKD, with and without T2D.[13]
Experimental Protocol: DAPA-CKD (NCT03036150)
-
Patient Population: 4,304 patients with an eGFR of 25 to 75 ml/min/1.73 m² and a urinary albumin-to-creatinine ratio of 200 to 5,000 mg/g.[13][14]
-
Inclusion Criteria: Patients were required to be on a stable and maximally tolerated dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[14][15]
-
Exclusion Criteria: Included patients with type 1 diabetes, polycystic kidney disease, lupus nephritis, or ANCA-associated vasculitis.[15]
-
Intervention: Patients were randomized to receive this compound 10 mg once daily or placebo.[16]
-
Primary Outcome: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes.[14][15]
Table 6: Key Results of the DAPA-CKD Trial
| Outcome | This compound (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Outcome | 9.2 | 14.5 | 0.61 (0.51-0.72) | <0.001 |
| Renal Composite Outcome | 5.6 | 6.8 | 0.56 (0.45-0.68) | <0.001 |
| CV Death or HHF | 4.6 | 6.4 | 0.71 (0.55-0.92) | 0.009 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of SGLT2 in the proximal renal tubule. This leads to a cascade of downstream effects that contribute to its glycemic, cardiovascular, and renal benefits.
Beyond its direct effects on glucose and sodium handling, this compound has been shown to modulate several intracellular signaling pathways. Studies suggest that this compound can activate Sirtuin 1 (SIRT1) signaling, which is involved in cellular responses to glucose deprivation and may contribute to its cardiovascular protective effects.[12] Additionally, this compound has been shown to attenuate cardiac fibrosis and inflammation by reverting the Hypoxia-Inducible Factor-2α (HIF-2α) signaling pathway.[17] The renal hemodynamic effects of this compound are thought to be mediated by an increase in tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure, which contributes to its renoprotective effects.[18][19]
Experimental Workflow of a Representative Clinical Trial (DAPA-CKD)
The successful execution of large-scale clinical trials like DAPA-CKD involves a meticulous and well-structured workflow from patient screening to data analysis.
Conclusion
The clinical development of this compound represents a paradigm shift in the treatment of T2D and related cardiorenal complications. From its initial development as a glucose-lowering agent, rigorous and well-designed clinical trials have unveiled its profound benefits in patients with heart failure and chronic kidney disease, irrespective of their diabetes status. The comprehensive clinical trial program, from early phase studies to the landmark DECLARE-TIMI 58, DAPA-HF, and DAPA-CKD trials, has provided robust evidence for its efficacy and safety. The ongoing research into its intricate mechanisms of action continues to elucidate the full spectrum of its therapeutic potential. This in-depth guide provides a technical overview of the chronology and key data from the clinical development of this compound, offering a valuable resource for researchers, scientists, and drug development professionals in the field.
References
- 1. This compound: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. timi.org [timi.org]
- 6. adameetingnews.org [adameetingnews.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. DAPA-HF trial: this compound evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound targets SGLT2/SIRT1 signaling to attenuate the osteogenic transdifferentiation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound and prevention of adverse outcomes in chronic kidney disease (DAPA-CKD) trial: baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Study to Evaluate the Effect of this compound on Renal Outcomes and Cardiovascular Mortality in Patients with Chronic Kidney Disease [astrazenecaclinicaltrials.com]
- 15. ahajournals.org [ahajournals.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. SGLT2 inhibitor this compound attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the SGLT‐2 inhibitor this compound on glomerular and tubular injury markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on the initial estimated glomerular filtration rate dip in chronic kidney disease patients without diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cardio-Renal Protective Mechanisms of Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone therapy beyond glycemic control, demonstrating profound protective effects on both the cardiovascular and renal systems. Initially developed for type 2 diabetes mellitus, its benefits extend to patients with heart failure and chronic kidney disease, irrespective of their diabetic status. This technical guide provides an in-depth exploration of the multifaceted mechanisms underpinning this compound's cardio-renal benefits. We dissect the intricate signaling pathways, present key quantitative data from landmark clinical trials in structured tabular formats, detail the experimental protocols of pivotal studies, and provide visual representations of the core mechanisms through Graphviz diagrams. The evidence converges on a complex interplay of hemodynamic, metabolic, and direct cellular effects, including natriuresis and osmotic diuresis, restoration of tubuloglomerular feedback, reduction of oxidative stress and inflammation, and modulation of the sympathetic nervous system. This document serves as a comprehensive resource for professionals engaged in cardiovascular and renal research and therapeutic development.
Core Mechanism of Action: SGLT2 Inhibition
This compound's primary action is the potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2) located in the S1 segment of the proximal convoluted tubule of the kidney.[1][2][3] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] By blocking this transporter, this compound induces glycosuria, leading to a reduction in plasma glucose levels in an insulin-independent manner.[2][3] This fundamental action initiates a cascade of downstream effects that confer significant cardio-renal protection.
Experimental Workflow for SGLT2 Inhibition
The mechanism of SGLT2 inhibition is typically elucidated through a combination of in vitro and in vivo studies. A generalized workflow involves assessing the inhibitor's effect on glucose uptake in cell lines expressing SGLT2 and observing physiological changes in animal models.
Renal Protective Mechanisms
This compound's renoprotective effects are multifaceted, primarily revolving around the correction of glomerular hyperfiltration, a key driver of diabetic kidney disease progression.
Hemodynamic Effects
2.1.1 Natriuresis and Osmotic Diuresis SGLT2 is a cotransporter, meaning it reabsorbs sodium along with glucose.[5] Inhibition by this compound therefore leads to increased urinary sodium excretion (natriuresis) and glucose-driven osmotic diuresis.[2][5][6] This dual action reduces plasma volume and blood pressure, contributing to both renal and cardiac benefits.[1][2] Interestingly, some studies suggest that while an initial natriuresis occurs, the long-term effect on sodium excretion may be neutral, indicating that blood pressure reduction could involve mechanisms beyond simple volume contraction.[7][8][9]
2.1.2 Tubuloglomerular Feedback (TGF) and Glomerular Hemodynamics In hyperglycemic states, the proximal tubule reabsorbs excess glucose and sodium, reducing sodium delivery to the macula densa in the distal tubule. This is misinterpreted as low glomerular filtration, leading to afferent arteriole vasodilation and efferent arteriole vasoconstriction, which increases intraglomerular pressure and causes hyperfiltration.[10] this compound, by increasing sodium delivery to the macula densa, restores the tubuloglomerular feedback (TGF) mechanism.[11] This leads to afferent arteriole vasoconstriction, which normalizes intraglomerular pressure and alleviates hyperfiltration, thereby protecting the glomeruli from long-term damage.[1][12] This mechanism is responsible for the characteristic initial, reversible "dip" in the estimated glomerular filtration rate (eGFR) observed upon starting therapy.[13][14]
Cellular and Molecular Effects
2.2.1 Reduction of Inflammation and Fibrosis Clinical and preclinical studies suggest this compound reduces markers of renal inflammation and fibrosis.[10][12] By mitigating hyperglycemia-induced cellular damage, this compound can downregulate pro-inflammatory and pro-fibrotic signaling pathways, such as the PI3K-Akt and MAPK pathways.[12] Network pharmacology analyses have identified potential molecular targets like IL-6, EGFR, and GSK3β, suggesting a multi-target therapeutic effect in modulating these pathological processes in chronic kidney disease (CKD).[12]
2.2.2 Reduction of Oxidative Stress Oxidative stress is a key contributor to diabetic complications, including nephropathy.[15] this compound has been shown to exert direct anti-oxidative effects.[15] In human proximal tubular cells, this compound reduces both cytosolic and mitochondrial reactive oxygen species (ROS) production under oxidative stress conditions.[15] In animal models, this compound administration reduces the expression of NADPH oxidase subunits (e.g., gp91phox, p22phox), a major source of ROS in the kidney and heart.[16][17]
Cardiovascular Protective Mechanisms
The cardiovascular benefits of this compound are driven by a combination of hemodynamic, metabolic, and direct cardiac effects.
Hemodynamic Effects
3.1.1 Preload and Afterload Reduction The natriuretic and osmotic diuretic effects of this compound lead to a reduction in plasma volume and total body water.[1][6] This reduces cardiac preload.[1][11] Furthermore, this compound causes modest reductions in systolic blood pressure (~4 mmHg), which decreases cardiac afterload.[2] This improvement in ventricular loading conditions is a primary mechanism for its benefits in heart failure.[1][11]
Metabolic Effects
3.2.1 Myocardial Energetics and Ketone Metabolism SGLT2 inhibitors promote a mild, persistent state of ketosis by shifting substrate utilization from glucose to fatty acids. The resulting ketone bodies, particularly beta-hydroxybutyrate, are a highly efficient fuel source for the heart.[1] This "super fuel" improves myocardial energetics and cardiac efficiency, which is particularly beneficial in the context of heart failure, where myocardial metabolism is often impaired.[18]
3.2.2 Reduction of Serum Uric Acid this compound consistently reduces serum uric acid (SUA) levels.[19][20][21] Elevated uric acid is an independent predictor of worse outcomes in heart failure.[21] The mechanism involves increased urinary excretion of uric acid, possibly through an interaction with renal transporters like URAT1.[19][22] The reduction in SUA is typically in the range of 0.8 to 1.2 mg/dL.[21][22]
Direct Cellular and Systemic Effects
3.3.1 Attenuation of Sympathetic Nervous System (SNS) Activity Chronic heart failure is characterized by sympathetic nervous system overactivity, which contributes to disease progression. This compound has been shown to reduce markers of SNS activity.[23] Studies in animal models and humans have demonstrated that this compound can reduce norepinephrine levels in the kidney and heart and decrease muscle sympathetic nerve activity (MSNA), particularly in patients with heart failure.[23][24][25] The sympatholytic effect may be mediated through central nervous system pathways, improved renal afferent signaling, or effects on the adrenal gland.[10][26][27]
3.3.2 Reduction of Oxidative Stress and Endothelial Dysfunction In the cardiovascular system, this compound mitigates oxidative stress-induced endothelial dysfunction.[28] It has been shown to restore the activity of endothelial nitric oxide synthase (eNOS) and reduce the generation of ROS by activating sirtuin 1 (SIRT1), a key regulator of cellular health and stress resistance.[28] This direct effect on the vasculature improves endothelial function and promotes vasorelaxation.[28]
Clinical Evidence: Landmark Trials
The cardio-renal benefits of this compound have been robustly demonstrated in several large-scale, randomized controlled trials.
DAPA-HF Trial (this compound and Prevention of Adverse-outcomes in Heart Failure)
-
Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled trial involving 4,744 patients with heart failure with reduced ejection fraction (HFrEF, LVEF ≤ 40%), with or without type 2 diabetes.[1][29] Patients were randomized to receive this compound 10 mg once daily or placebo, in addition to standard of care.[29] The primary outcome was a composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[1]
| Outcome | This compound | Placebo | Hazard Ratio (95% CI) | P-value |
| Primary Composite Outcome | 16.3% | 21.2% | 0.74 (0.65 - 0.85) | <0.001 |
| CV Death or HF Hospitalization | ||||
| All-Cause Mortality | 11.6% | 13.9% | 0.83 (0.71 - 0.97) | - |
| Composite Renal Outcome | 1.2% | 1.6% | 0.71 (0.44 - 1.16) | 0.17 |
| Slower Rate of eGFR Decline (mL/min/1.73m² per year) | -1.09 | -2.85 | Difference: 1.76 (p<0.001) | <0.001 |
Data sourced from McMurray et al., N Engl J Med 2019 and Packer et al., Circulation 2020.[29]
DAPA-CKD Trial (this compound and Prevention of Adverse Outcomes in Chronic Kidney Disease)
-
Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled trial in 4,304 patients with CKD (eGFR 25-75 mL/min/1.73m² and urinary albumin-to-creatinine ratio 200-5000 mg/g), with or without type 2 diabetes.[30] Patients were randomized to this compound 10 mg once daily or placebo.[30] The primary outcome was a composite of a sustained decline in eGFR of ≥50%, end-stage kidney disease (ESKD), or death from renal or cardiovascular causes.[31][32]
| Outcome | This compound | Placebo | Hazard Ratio (95% CI) | P-value |
| Primary Composite Outcome | 9.2% | 14.5% | 0.61 (0.51 - 0.72) | <0.001 |
| Kidney Composite Outcome | 5.1% | 9.0% | 0.56 (0.45 - 0.68) | <0.001 |
| (Sustained ≥50% eGFR decline, ESKD, or renal death) | ||||
| CV Death or HF Hospitalization | 4.6% | 6.4% | 0.71 (0.55 - 0.92) | 0.009 |
| All-Cause Mortality | 4.7% | 6.8% | 0.69 (0.53 - 0.88) | 0.004 |
Data sourced from Heerspink et al., N Engl J Med 2020.[30][31][32]
DECLARE–TIMI 58 Trial (this compound Effect on Cardiovascular Events)
-
Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled trial that evaluated the cardiovascular safety and efficacy of this compound in 17,160 patients with type 2 diabetes with either established atherosclerotic cardiovascular disease or multiple risk factors.[33][34][35] Patients were randomized to this compound 10 mg once daily or placebo.[33] The trial had two co-primary endpoints: major adverse cardiovascular events (MACE: CV death, myocardial infarction, or ischemic stroke) and a composite of CV death or hospitalization for heart failure.[5][34]
| Outcome | This compound | Placebo | Hazard Ratio (95% CI) | P-value |
| Co-Primary: MACE | 8.8% | 9.4% | 0.93 (0.84 - 1.03) | 0.17 |
| Co-Primary: CV Death or HF Hosp. | 4.9% | 5.8% | 0.83 (0.73 - 0.95) | 0.005 |
| Renal Composite Outcome | 4.3% | 5.6% | 0.76 (0.67 - 0.87) | <0.001 |
Data sourced from Wiviott et al., N Engl J Med 2019.[5][36]
Summary of Biomarker Changes
Across multiple studies, this compound consistently induces favorable changes in several key cardio-renal biomarkers.
| Biomarker | Typical Change with this compound | Key Mechanism(s) |
| eGFR | Initial reversible dip (~2-3 mL/min/1.73m²), followed by a slower rate of long-term decline.[31][37] | Restoration of Tubuloglomerular Feedback (TGF).[13] |
| Serum Uric Acid | Reduction of ~0.8 - 1.2 mg/dL.[19][21][22] | Increased urinary excretion.[19][22] |
| Hematocrit | Increase | Mild plasma volume contraction; potential increase in erythropoietin.[6] |
| NT-proBNP | Reduction in patients with heart failure.[20][38] | Improved cardiac loading conditions and reduced myocardial wall stress. |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Reduction | Reduced intraglomerular pressure; anti-inflammatory effects.[2][12] |
Conclusion
The cardio-renal protective mechanisms of this compound are extensive and synergistic. They extend far beyond simple glucose lowering and involve a sophisticated interplay of hemodynamic, metabolic, and direct cellular actions. By inducing natriuresis and restoring tubuloglomerular feedback, this compound alleviates intraglomerular hypertension, a critical factor in the progression of kidney disease. Concurrently, it improves cardiac loading conditions, enhances myocardial energetic efficiency, reduces sympathetic overactivity, and mitigates systemic and local inflammation and oxidative stress. The robust and consistent evidence from landmark clinical trials like DAPA-HF, DAPA-CKD, and DECLARE-TIMI 58 confirms that these mechanisms translate into significant reductions in mortality and morbidity for a broad population of patients with, or at risk for, cardiovascular and renal disease. This positions this compound as a vital therapeutic tool with a complex and compelling biological basis of action.
References
- 1. This compound in the treatment of patients with heart failure with reduced left ventricular ejection fraction – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.irjpl.org [blog.irjpl.org]
- 3. Targeting the kidney and glucose excretion with this compound: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dig.pharmacy.uic.edu [dig.pharmacy.uic.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Natriuretic Effect of Two Weeks of this compound Treatment in Patients With Type 2 Diabetes and Preserved Kidney Function During Standardized Sodium Intake: Results of the DAPASALT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of this compound on sodium excretion, blood pressure and volume status in patients with type 2 diabetes and/or chronic kidney disease: The DAPASALT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Effects of this compound in Patients With Heart Failure Complicated With Type 2 Diabetes: A Meta-Analysis of Placebo-Controlled Randomized Trials [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of this compound on the initial estimated glomerular filtration rate dip in chronic kidney disease patients without diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on the initial estimated glomerular filtration rate dip in chronic kidney disease patients without diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of this compound against oxidative stress-induced cell injury in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A SGLT2 Inhibitor this compound Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. Effects of this compound on serum uric acid in non-diabetic patients with heart failure [en.whuhzzs.com]
- 21. This compound reduces uric acid concentration, an independent predictor of adverse outcomes in DAPA-HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. ahajournals.org [ahajournals.org]
- 24. Frontiers | The Effects of Sodium-Glucose Cotransporter 2 Inhibitors on Sympathetic Nervous Activity [frontiersin.org]
- 25. thieme-connect.com [thieme-connect.com]
- 26. mdpi.com [mdpi.com]
- 27. This compound Activates Neurons in the Central Nervous System and Regulates Cardiovascular Activity by Inhibiting SGLT-2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound prevents oxidative stress-induced endothelial dysfunction via sirtuin 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. This compound in patients with chronic kidney disease – Chronic Kidney Disease Learning Zone – Medthority [medthority.com]
- 31. researchgate.net [researchgate.net]
- 32. ahajournals.org [ahajournals.org]
- 33. The design and rationale for the this compound Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. timi.org [timi.org]
- 35. Farxiga achieved a positive result in the Phase III DECLARE-TIMI 58 trial, a large cardiovascular outcomes trial in 17,000 patients with type-2 diabetes [astrazeneca.com]
- 36. This compound Effect on Cardiovascular Events–Thrombolysis in Myocardial Infarction 58 - American College of Cardiology [acc.org]
- 37. firstwordpharma.com [firstwordpharma.com]
- 38. wjgnet.com [wjgnet.com]
Methodological & Application
Application Notes and Protocols for Studying Dapagliflozin Efficacy in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant therapeutic benefits in type 2 diabetes, heart failure, and chronic kidney disease.[1][2][3] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][4][5] Beyond glycemic control, this compound exerts pleiotropic effects, including modulation of inflammatory pathways, improvement of cardiac and renal hemodynamics, and regulation of various signaling cascades.[1][2] Rodent models are indispensable tools for elucidating the preclinical efficacy and underlying mechanisms of this compound. This document provides detailed application notes and experimental protocols for utilizing various rodent models to study the efficacy of this compound.
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in different rodent models of disease.
Table 1: Efficacy of this compound in Rodent Models of Diabetes
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 0.1 - 1.0 mg/kg/day (oral) | 2 weeks | Dose-dependent reduction in fasting and fed blood glucose levels.[6] | [6] |
| Zucker Diabetic Fatty (ZDF) Rats | ~0.45 mg/kg/day (in diet) | 7 weeks | Improved glucose disposal and reduced hepatic glucagon signaling.[7][8] | [7][8] |
| db/db Mice | Not specified | Not specified | Improved blood glucose levels and glucose disposal.[7] | [7] |
| Streptozotocin (STZ)-induced Diabetic Rats | 1 mg/kg (oral) | Not specified | Alleviated renal fibrosis and reduced fasting blood glucose and HbA1c.[9] | [9] |
| STZ-induced Diabetic Rats (Type 1) | 0.1 mg/kg/day (oral) with low-dose insulin | 3 & 8 weeks | In combination with insulin, significantly lowered hyperglycemia, hypercholesterolemia, and hypertriglyceridemia. This compound alone did not show significant effects.[10] | [10] |
| High-Fat Diet/STZ-induced Diabetic Mice | 1 mg/kg (oral) | 28 days | Reduced blood glucose concentrations.[11] | [11] |
Table 2: Efficacy of this compound in Rodent Models of Heart Failure
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Isoproterenol (ISO)-induced Cardiac Remodeling Rats | 1 mg/kg/day (intragastric) | 2 weeks | Attenuated cardiac remodeling and dysfunction.[12] | [12] |
| Myocardial Infarction (MI)-induced Heart Failure Mice | Not specified | 26 days | Ameliorated cardiac dysfunction.[13] | [13] |
| Transverse Aortic Constriction (TAC)-induced Heart Failure Mice | Not specified | 2 weeks post-TAC | Attenuated TAC-induced heart failure.[13] | [13] |
| Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension and Right Heart Failure Rats | 1 mg/kg/day or 3 mg/kg/day (oral) | 35 days | Reduced vulnerability to ventricular arrhythmia by restoring calcium handling.[14] | [14] |
Table 3: Efficacy of this compound in Rodent Models of Kidney Disease
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Aristolochic Acid (AA)-induced Nephropathy Mice | 0.01 g/kg diet | 10 weeks | Reduced plasma creatinine and kidney expression of injury markers (p21, Tnfa).[15] | [15] |
| STZ-induced Diabetic Nephropathy Rats | 1 mg/kg (oral) | Not specified | Significantly lowered BUN, SCr, and 24-h urine protein. Reduced expression of α-SMA, vimentin, TGF-β1, and p-Smad3.[9] | [9] |
| db/db Mice with Diabetic Kidney Disease | 1 mg/kg/day | 10 weeks | Significantly lower fasting blood glucose and urinary albumin excretion.[16] | [16] |
| Adriamycin-induced Kidney Injury Mice | 1 mg/kg or 3 mg/kg (gavage) | 2 weeks | No protective effect on proteinuria or inflammatory changes.[17] | [17] |
Experimental Protocols
Protocol 1: Induction and Treatment of a Type 2 Diabetes Model (ZDF Rats)
Objective: To evaluate the efficacy of this compound in improving glucose homeostasis in a genetic model of type 2 diabetes.
Materials:
-
Male Zucker Diabetic Fatty (ZDF) rats (13-15 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Diet powder (6% fat)
-
Oral gavage needles
-
Blood glucose meter and strips
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: Acclimatize male ZDF rats for at least one week under standard laboratory conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Baseline Measurements: Measure baseline body weight and fasting blood glucose (after an overnight fast).
-
Randomization: Randomly assign rats to treatment groups (e.g., vehicle control, this compound 0.1 mg/kg, 1.0 mg/kg).
-
This compound Administration (Oral Gavage):
-
Prepare this compound solutions in the vehicle at the desired concentrations.
-
Administer this compound or vehicle once daily via oral gavage for the duration of the study (e.g., 14 days).[6]
-
-
This compound Administration (Dietary Admixture):
-
Alternatively, mix this compound with a powdered diet (e.g., 50 mg this compound per 1000 g of 6% fat diet).[8]
-
Provide the medicated or control diet to the respective groups.
-
-
Monitoring:
-
Monitor body weight and food/water intake regularly.
-
Measure fasting and fed blood glucose levels at specified time points (e.g., weekly).[6]
-
-
Urine Collection and Analysis:
-
At the end of the study, place rats in metabolic cages for 24-hour urine collection.
-
Measure urine volume and urinary glucose excretion.[6]
-
-
Terminal Procedures:
-
At the end of the treatment period, collect blood samples for analysis of HbA1c and other relevant biomarkers.
-
Harvest tissues (e.g., pancreas, liver, kidney) for histological or molecular analysis.
-
Protocol 2: Induction and Treatment of a Heart Failure Model (Myocardial Infarction)
Objective: To assess the cardioprotective effects of this compound in a post-myocardial infarction heart failure model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoflurane anesthesia
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
This compound
-
Vehicle
-
Echocardiography system
Procedure:
-
Myocardial Infarction (MI) Surgery:
-
Anesthetize the mice with isoflurane.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Close the chest and allow the animal to recover. Sham-operated animals will undergo the same procedure without LAD ligation.
-
-
This compound Treatment:
-
Begin this compound or vehicle administration (e.g., via oral gavage or in drinking water) at a predetermined time point post-MI (e.g., 24 hours).
-
Continue treatment for the desired duration (e.g., 26 days).[13]
-
-
Assessment of Cardiac Function:
-
Perform serial echocardiography at baseline and various time points post-MI to assess cardiac function.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions at end-diastole and end-systole (LVIDd, LVIDs).
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Perform histological staining (e.g., Masson's trichrome) to assess infarct size and cardiac fibrosis.
-
-
Molecular Analysis:
-
Isolate RNA or protein from heart tissue to analyze the expression of genes and proteins related to inflammation, fibrosis, and apoptosis.
-
Protocol 3: Induction and Treatment of a Chronic Kidney Disease Model (Aristolochic Acid Nephropathy)
Objective: To investigate the renoprotective effects of this compound in a model of chronic kidney disease.
Materials:
-
Male C57BL/6 mice
-
Aristolochic acid (AA)
-
This compound
-
Powdered diet
-
Metabolic cages
-
Kits for measuring plasma creatinine and urinary albumin
Procedure:
-
Induction of Nephropathy:
-
Administer aristolochic acid (e.g., 3 mg/kg) via intraperitoneal injection every 3 days for 3 weeks.[15]
-
-
This compound Treatment:
-
Monitoring and Sample Collection:
-
Monitor body weight and general health status of the animals.
-
At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection to measure urinary albumin-to-creatinine ratio (UACR).[15]
-
Collect blood samples to measure plasma creatinine and blood urea nitrogen (BUN).[15]
-
-
Tissue Analysis:
Visualization of Signaling Pathways and Workflows
Signaling Pathway: this compound's Primary Mechanism of Action
Caption: this compound inhibits SGLT2, reducing glucose reabsorption and lowering blood glucose.
Experimental Workflow: T2DM Rodent Model Study
Caption: Workflow for a typical preclinical study of this compound in a T2DM rodent model.
Signaling Pathway: this compound's Renoprotective Effects via TGF-β1/Smad
Caption: this compound may alleviate renal fibrosis by inhibiting the TGF-β1/Smad pathway.[9]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound in Chronic Kidney Disease: Insights from Network Pharmacology and Molecular Docking Simulation [mdpi.com]
- 3. Mechanism of Action (MOA) | FARXIGA® (this compound) | For HCPs [farxiga-hcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. This compound suppresses glucagon signaling in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound can alleviate renal fibrosis in rats with streptozotocin‑induced type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. This compound attenuates cardiac remodeling and dysfunction in rats with β-adrenergic receptor overactivation through restoring calcium handling and suppressing cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces the vulnerability of rats with pulmonary arterial hypertension-induced right heart failure to ventricular arrhythmia by restoring calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Frontiers | this compound Ameliorates Diabetic Kidney Disease via Upregulating Crry and Alleviating Complement Over-activation in db/db Mice [frontiersin.org]
- 17. This compound Does Not Protect against Adriamycin-Induced Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying SGLT2 Inhibition in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose cotransporter 2 (SGLT2) is a key protein in the kidney responsible for the reabsorption of the majority of filtered glucose from the proximal tubules back into the bloodstream.[1] Its role in glucose homeostasis has made it a prime therapeutic target for the management of type 2 diabetes mellitus. SGLT2 inhibitors, a class of oral antihyperglycemic agents, effectively block this transporter, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2]
These application notes provide detailed protocols for the quantification of SGLT2 inhibition in various laboratory settings, including in vitro cell-based assays and in vivo animal models. The methodologies described herein are essential for the screening and characterization of novel SGLT2 inhibitors, as well as for elucidating their mechanisms of action.
Mechanism of SGLT2 in Renal Glucose Reabsorption
SGLT2 is predominantly expressed on the apical membrane of the S1 and S2 segments of the renal proximal tubule. It utilizes the sodium gradient maintained by the basolateral Na+/K+-ATPase to drive the transport of glucose against its concentration gradient from the tubular lumen into the epithelial cells.[2] The reabsorbed glucose is then transported into the interstitial fluid and subsequently the bloodstream via facilitative glucose transporters (GLUTs), primarily GLUT2, located on the basolateral membrane.
In Vitro Assays
Radioligand Binding Assay for SGLT2
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SGLT2 in membranes prepared from cells overexpressing the transporter. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.
Materials:
-
HEK293 cells stably expressing human SGLT2
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Radioligand: [³H]dapagliflozin or [¹⁸F]fluoro-dapagliflozin[1][3]
-
Non-labeled SGLT2 inhibitor (for determining non-specific binding, e.g., this compound)
-
Test compounds
-
96-well filter plates with GF/C filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSGLT2 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer or unlabeled SGLT2 inhibitor (for non-specific binding) or test compound at various concentrations.
-
50 µL of radioligand (e.g., [³H]this compound at a final concentration equal to its Kd).
-
100 µL of membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled inhibitor) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Fluorescent Glucose Uptake Assay
Principle: This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in cells expressing SGLT2. The fluorescence intensity inside the cells is proportional to the amount of glucose uptake, which is inhibited by SGLT2 inhibitors.
Materials:
-
HK-2 cells (human kidney proximal tubule cells) or HEK293 cells stably expressing hSGLT2
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer: 130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 20 mM HEPES, pH 7.4)
-
Sodium-free buffer (replace NaCl with choline chloride)
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
-
SGLT2 inhibitors (test compounds and positive controls like this compound)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HK-2 or HEK293-hSGLT2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells for 24-48 hours.
-
-
Assay:
-
Wash the cells twice with sodium-free buffer.
-
Pre-incubate the cells with 100 µL of sodium-containing buffer (for total uptake) or sodium-free buffer (for non-SGLT mediated uptake) containing various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 100-200 µM to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis:
-
Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.
-
Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
SGLT2 Expression Analysis by Western Blot
Principle: Western blotting is used to detect and quantify the amount of SGLT2 protein in cell lysates or tissue homogenates. This can be useful for confirming SGLT2 expression in the cell models used for functional assays or for studying the regulation of SGLT2 expression under different conditions.
Materials:
-
Cell or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SGLT2 antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SGLT2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SGLT2 band intensity to the loading control band intensity.
-
Compare the relative SGLT2 expression levels between different samples.
Glucose Transport Assay in Kidney Brush Border Membrane Vesicles (BBMVs)
Principle: This assay directly measures the transport of a radiolabeled glucose analog (e.g., [¹⁴C]α-methyl-D-glucopyranoside, [¹⁴C]AMG) into vesicles prepared from the brush border membrane of the kidney proximal tubules. This method provides a direct assessment of SGLT2 activity in a more physiologically relevant context than cultured cells.
Materials:
-
Kidney cortex from rodents
-
Homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1)
-
MgCl₂ solution (for precipitation)
-
Vesicle resuspension buffer (e.g., 100 mM mannitol, 100 mM KCl, 10 mM HEPES-Tris, pH 7.5)
-
Uptake buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl, 10 mM HEPES-Tris, pH 7.5)
-
[¹⁴C]AMG
-
Stop solution (ice-cold, e.g., 150 mM KCl, 10 mM HEPES-Tris, pH 7.5)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and counter
Procedure:
-
BBMV Preparation:
-
Excise the kidney cortex and homogenize it in ice-cold homogenization buffer.
-
Add MgCl₂ to the homogenate to a final concentration of 10-20 mM and stir on ice for 15-20 minutes to precipitate non-brush border membranes.
-
Centrifuge at low speed (e.g., 2,500 x g) for 15 minutes.
-
Collect the supernatant and centrifuge at high speed (e.g., 30,000 x g) for 30 minutes to pellet the BBMVs.
-
Wash the pellet with resuspension buffer and resuspend the final pellet in the same buffer.
-
Determine the protein concentration.
-
-
Transport Assay:
-
Pre-warm the BBMV suspension and the uptake buffer to the desired temperature (e.g., 37°C).
-
Initiate the transport by mixing a small volume of the BBMV suspension (e.g., 20 µL containing 20-50 µg protein) with a larger volume of uptake buffer (e.g., 80 µL) containing [¹⁴C]AMG and the test compound or vehicle. The uptake buffer should contain either NaCl (for Na+-dependent uptake) or KCl (as a control).
-
At various time points (e.g., 15, 30, 60, 120 seconds, and an equilibrium point at 60 minutes), stop the transport by adding a large volume of ice-cold stop solution.
-
Rapidly filter the mixture through a nitrocellulose filter and wash the filter with more stop solution.
-
Dissolve the filter in scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [¹⁴C]AMG taken up into the vesicles (in pmol/mg protein) against time.
-
The initial rate of transport is determined from the linear portion of the uptake curve.
-
Compare the initial rates of uptake in the presence and absence of the test compound to determine the percentage of inhibition.
-
Determine the IC50 value by testing a range of inhibitor concentrations.
In Vivo Assays
Quantification of Urinary Glucose Excretion (UGE) in Rodent Models
Principle: This is a fundamental in vivo assay to assess the pharmacodynamic effect of SGLT2 inhibitors. By blocking renal glucose reabsorption, these compounds cause a dose-dependent increase in the amount of glucose excreted in the urine.
Materials:
-
Diabetic (e.g., db/db mice, Zucker diabetic fatty rats) or non-diabetic rodents
-
Metabolic cages for urine collection
-
Test SGLT2 inhibitor and vehicle
-
Glucose assay kit
-
Creatinine assay kit (for normalization)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the animals to the metabolic cages for at least 24 hours before the experiment.
-
Administer the SGLT2 inhibitor or vehicle to the animals via oral gavage or as formulated in their drinking water or feed.
-
-
Urine Collection:
-
Collect urine over a defined period, typically 24 hours.
-
Measure the total urine volume.
-
-
Biochemical Analysis:
-
Measure the glucose concentration in the collected urine using a glucose assay kit.
-
Optionally, measure the creatinine concentration to normalize for variations in urine output.
-
Data Analysis:
-
Calculate the total amount of glucose excreted over the collection period (UGE) using the formula: UGE (mg) = Urine Glucose Concentration (mg/dL) x Urine Volume (dL).
-
Normalize UGE to body weight (mg/kg).
-
Compare the UGE in the treated groups to the vehicle control group.
-
A dose-response curve can be generated by testing multiple doses of the inhibitor.
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of Common SGLT2 Inhibitors
| Inhibitor | Human SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Canagliflozin | 2.2 - 4.2 | ~250-fold | |
| This compound | 0.5 - 1.2 | >1200-fold | |
| Empagliflozin | 1.1 - 3.1 | >2500-fold | |
| Ertugliflozin | 0.9 - 1.1 | ~2000-fold | |
| Sotagliflozin | 1.8 - 3.6 | ~20-fold | |
| Ipragliflozin | 7.4 | ~254-fold | |
| Tofogliflozin | 2.9 | ~2900-fold |
Table 2: Kinetic Parameters of Human SGLT2
| Parameter | Value | Expression System | Reference |
| Km for Glucose | 2 - 6 mM | HEK293 cells, Xenopus oocytes | [4][5][6] |
| Vmax | Variable (dependent on expression level) | ||
| Na+:Glucose Stoichiometry | 1:1 | [5] |
Signaling Pathways
Transcriptional Regulation of the SGLT2 Gene
The expression of the SGLT2 gene (SLC5A2) is primarily regulated by the transcription factor Hepatocyte Nuclear Factor-1α (HNF-1α).[7] In hyperglycemic conditions, there is an increased nuclear translocation of HNF-1α, which then binds to the promoter region of the SGLT2 gene, leading to its upregulation.[4][8] This creates a feedback loop where high glucose levels promote increased SGLT2 expression, further enhancing glucose reabsorption.
SGLT2 inhibitors can also indirectly influence signaling pathways. By inducing a state of mild, persistent glucosuria, they can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[9][10][11] Activation of AMPK has numerous downstream effects, including the modulation of inflammatory and fibrotic pathways, which may contribute to the observed cardiovascular and renal benefits of SGLT2 inhibitors that extend beyond their glucose-lowering effects.[12][13]
References
- 1. biorxiv.org [biorxiv.org]
- 2. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of SGLT2 Inhibition on Glucosuria During a Hyperglycemic Clamp in HNF1A-MODY (MODY3) and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SGLT2 inhibitors and AMPK: The road to cellular housekeeping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | GLP-1 RAs and SGLT2i: two antidiabetic agents associated with immune and inflammation modulatory properties through the common AMPK pathway [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Predicting Dapagliflozin Targets Using Bioinformatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated therapeutic benefits beyond glycemic control, including cardiovascular and renal protection.[1] While its primary mechanism of action is the inhibition of SGLT2 in the kidneys, emerging evidence suggests that this compound may have off-target effects that contribute to its broader clinical efficacy.[2][3] This document outlines a bioinformatics-driven approach to predict and validate novel protein targets of this compound, providing a workflow for researchers to explore its polypharmacology. The protocols detailed herein leverage network pharmacology and molecular docking to identify potential targets and offer experimental procedures for their validation.
Introduction
Understanding the full spectrum of a drug's molecular interactions is crucial for elucidating its therapeutic mechanisms and identifying potential new indications. Bioinformatics offers a powerful toolkit for predicting off-target interactions of small molecules like this compound. By integrating data from various pharmacological and genomic databases, it is possible to construct a comprehensive network of potential drug-target-disease relationships.[4][5] This "network pharmacology" approach, coupled with computational methods like molecular docking, can generate testable hypotheses for subsequent experimental validation.[6][7]
This application note provides a systematic workflow for identifying putative targets of this compound and presents detailed protocols for their experimental validation using standard molecular biology techniques.
Bioinformatics Workflow for Target Prediction
A multi-step bioinformatics pipeline can be employed to predict novel targets of this compound. This workflow integrates several databases and computational tools to generate a high-confidence list of candidate proteins.
Predicted this compound Targets and Signaling Pathways
Bioinformatics analyses have identified several potential off-target proteins for this compound, implicating its involvement in various signaling pathways beyond glucose metabolism. These findings suggest a molecular basis for the observed pleiotropic effects of the drug.
Key Predicted Targets
Network pharmacology studies have identified a number of high-confidence candidate targets for this compound. These include, but are not limited to:
-
Kinases: Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase 1 (MAPK1), Mitogen-activated protein kinase 3 (MAPK3), Glycogen synthase kinase-3 beta (GSK3β), and Proto-oncogene tyrosine-protein kinase Src (SRC).[4][7][8]
-
Inflammation-related proteins: Interleukin-6 (IL-6) and Caspase-3 (CASP3).[7][8]
-
Other key signaling molecules: Peroxisome proliferator-activated receptor gamma (PPARG), SMAD family member 9 (SMAD9), and CD36.[8]
Implicated Signaling Pathways
The predicted targets of this compound are integral components of several key signaling cascades, providing insights into its potential mechanisms of action in various disease contexts.
-
MAPK Signaling Pathway: This pathway is central to cell proliferation, differentiation, and stress responses. This compound is predicted to modulate this pathway, which may contribute to its effects on cardiovascular and renal diseases.[5]
-
PI3K-Akt Signaling Pathway: A critical pathway in cell survival, growth, and metabolism. Modulation of this pathway by this compound could explain some of its protective effects.[7]
-
TGF-β Signaling Pathway: This pathway is involved in fibrosis and tissue remodeling. This compound's interaction with components of this pathway may be relevant to its renoprotective effects.[8]
-
ERK/IKKβ/NF-κB Signaling Pathway: Recent studies suggest that this compound may ameliorate diabetic liver injury by inhibiting this inflammatory pathway.[9][10]
Data Presentation: In Silico Validation
Molecular docking is a computational technique that predicts the binding affinity and orientation of a small molecule (ligand) to a protein (receptor). The binding energy, typically expressed in kcal/mol, is a key metric, with lower values indicating a more favorable interaction. The table below summarizes the predicted binding energies of this compound with some of its potential targets from published studies.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| EGFR | 2J6M | -8.42 | [7] |
| GSK3β | 1Q3D | -7.70 | [7] |
| IL-6 | 1ALU | -6.83 | [7] |
| MAPK1 | 4QTB | -5.58 | [5] |
| MAPK3 | 4QTB | -7.33 | [5] |
| MAPK14 | 3LHJ | -6.40 | [5] |
| MMP3 | 1B3I | -8.26 | [5] |
Experimental Protocols for Target Validation
The following protocols provide a framework for the experimental validation of the predicted this compound targets. These methods are intended as a guide and may require optimization based on the specific cell or tissue type and available laboratory equipment.
Protocol 1: Western Blotting for Protein Expression Analysis
This protocol describes the detection of changes in the expression or phosphorylation status of target proteins in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (pharmaceutical grade)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibody Recommendations:
| Target | Host | Type | Supplier | Catalog # | Recommended Dilution |
| EGFR | Rabbit | Polyclonal | Cell Signaling Technology | #2232 | 1:1000 |
| MAPK1 (ERK2) | Mouse | Monoclonal | Thermo Fisher Scientific | TA500485 | 1:1000 |
| GSK3β | Rabbit | Monoclonal | Cell Signaling Technology | #9315 | 1:1000 |
| Phospho-GSK3β (Ser9) | Rabbit | Polyclonal | Cell Signaling Technology | #9336 | 1:1000 |
| GAPDH (Loading Control) | Rabbit | Polyclonal | Proteintech | 10494-1-AP | 1:5000 |
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA expression levels of predicted target genes following this compound treatment.
Materials:
-
Cell culture reagents and this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR primers (see table below)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
qPCR Primer Recommendations (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Supplier (Example) |
| EGFR | TGCGATGCCAAGCAGTCTGTGA | GCATAGCCCAATCTGAGAACCAC | OriGene (HP205724) |
| MAPK1 | GGTGTTCAAGGTCTCCCACAAG | CCACGATGTACGGAGAGTTGCA | OriGene (HP206388) |
| GSK3B | CCGACTAACACCACTGGAAGCT | AGGATGGTAGCCAGAGGTGGAT | OriGene (HP205834) |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | OriGene (HP205798) |
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in the Western Blotting protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Thermocycling Conditions (Example for SYBR Green):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., GAPDH).
Conclusion
The integration of bioinformatics approaches, such as network pharmacology and molecular docking, provides a robust framework for predicting the off-target effects of drugs like this compound. The protocols outlined in this document offer a starting point for researchers to experimentally validate these in silico predictions. By elucidating the broader molecular mechanisms of this compound, this research can contribute to a deeper understanding of its therapeutic benefits and may pave the way for novel clinical applications.
References
- 1. biocompare.com [biocompare.com]
- 2. Human GAPDH qPCR Primer Pair [sbsgenetech.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. biocat.com [biocat.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Anti-EGFR Antibody (A80534) | Antibodies.com [antibodies.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-MAPK1 Antibody (A35137) | Antibodies.com [antibodies.com]
- 10. sinobiological.com [sinobiological.com]
Application Notes and Protocols for In Vitro Studies with Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and solubility of dapagliflozin for in vitro studies. The included protocols offer step-by-step guidance for handling and preparing this compound for various experimental setups.
This compound: Physicochemical Properties
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). It is a white crystalline powder. Understanding its solubility and stability is crucial for designing robust and reproducible in vitro experiments.
Solubility of this compound
This compound exhibits varying solubility depending on the solvent. It is generally soluble in organic solvents and has limited solubility in aqueous solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 82 mg/mL, 100 mg/mL | [1][2] |
| Ethanol | ~30 mg/mL | [1] |
| Methanol | Soluble | [3][4][5] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| Acetonitrile | Soluble | [4] |
| Water | Slightly soluble | [4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| 0.1N HCl | Higher solubility | [6] |
| Acetate Buffer (pH 4.5) | Higher solubility | [6] |
| Phosphate Buffer (pH 6.8) | Decreased solubility | [6] |
Stability of this compound
This compound's stability is influenced by pH, temperature, and exposure to oxidative conditions. It is relatively stable under photolytic and thermal stress but shows degradation in acidic and alkaline environments.
Table 2: Stability of this compound Under Various Stress Conditions
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis (e.g., 0.1N HCl, 1N HCl) | Significant degradation observed.[3][7][8][9][10] | [3][7][8][9][10] |
| Alkaline Hydrolysis (e.g., 0.1N NaOH, 1N NaOH) | Significant degradation observed.[3][9][10] | [3][9][10] |
| Oxidative (e.g., 3-30% H₂O₂) | Significant degradation observed.[3][9][10] | [3][9][10] |
| Photolytic (UV light) | Relatively stable; less degradation compared to hydrolytic and oxidative conditions.[3][7][9][11] | [3][7][9][11] |
| Thermal (e.g., 60-70°C) | Relatively stable; some degradation may occur with prolonged exposure.[3][7][9][11][12] | [3][7][9][11][12] |
| Neutral Hydrolysis | Some degradation observed.[3][7][9] | [3][7][9] |
| Serum (Rat, Dog, Monkey, Human) | Stable at 10 µM.[2] | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted in aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional)
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is recommended to purge the solvent with an inert gas before use.[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
(Optional) Purge the headspace of the vial with an inert gas before sealing to minimize oxidation.
-
Store the stock solution at -20°C. For long-term storage (≥4 years), maintain at -20°C.[1]
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of this compound Working Solutions in Aqueous Buffer
This protocol outlines the dilution of the organic stock solution into an aqueous buffer for experiments where an organic solvent is not desired in the final solution.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes or vials
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol.[1]
-
Serially dilute the stock solution with the aqueous buffer of choice to the desired final concentration.
-
Vortex gently to mix after each dilution step.
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Forced Degradation Study Protocol
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water bath
-
UV chamber
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[3][13][14]
-
Acidic Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Treat a portion of the stock solution with 30% H₂O₂.[11]
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a portion of the this compound solid powder or a solution at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 24-72 hours).[12]
-
Dissolve and/or dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a portion of the this compound solution to UV radiation in a photostability chamber for a specified duration.[11]
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
-
Visualizations
Signaling Pathway of this compound
This compound primarily acts by inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition has downstream effects on various signaling pathways.
Caption: this compound's mechanism of action and downstream signaling effects.
Experimental Workflow for Stock Solution Preparation
A logical workflow for the preparation of this compound stock solutions for in vitro studies.
Caption: Workflow for preparing this compound stock solutions.
Logical Relationships in Forced Degradation Studies
This diagram illustrates the logical flow of a forced degradation study to assess the stability of this compound.
Caption: Logical flow of a this compound forced degradation study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. media.neliti.com [media.neliti.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. ijisrt.com [ijisrt.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. neliti.com [neliti.com]
- 10. bbrc.in [bbrc.in]
- 11. Analytical Method Development, Validation and Forced Degradation Study of this compound by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 13. DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR this compound USING RP-HPLC AND UV SPECTROPHOTOMETER - IJPRS [ijprs.com]
- 14. In Vitro Dissolution Profile of this compound: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Dissolution Profile for Dapagliflozin Tablets
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2] As a Biopharmaceutics Classification System (BCS) Class III drug, it exhibits high solubility and low permeability.[1][3][4] The development of a robust and reproducible dissolution profile is a critical component of quality control and formulation development for this compound tablets, ensuring batch-to-batch consistency and predicting in vivo performance. This application note provides a comprehensive protocol for developing a dissolution profile for immediate-release this compound tablets.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the rational development of a dissolution method.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Chemical Name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | [3] |
| BCS Class | III (High Solubility, Low Permeability) | [1][3] |
| Solubility | Soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[1][3] Its solubility remains largely unaffected by pH changes.[5] | [1][3][5] |
| pKa | 12.6 | [5] |
Experimental Protocols
I. Dissolution Method Development
This protocol outlines the steps for developing a suitable dissolution method for this compound tablets.
1. Apparatus and Equipment:
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or a validated High-Performance Liquid Chromatography (HPLC) system
2. Dissolution Media Selection:
Given this compound's high solubility across the physiological pH range, several media can be evaluated to find the most discriminating method.
-
Recommended Starting Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) or simulated gastric fluid (pH 1.2) is a common starting point and has been shown to be effective.[3][6][7]
-
Alternative Media for Investigation: To ensure the method is discriminatory, other media should also be tested, such as:
3. Experimental Procedure:
-
Place 900 mL of the selected dissolution medium into each dissolution vessel and allow the temperature to equilibrate to 37 ± 0.5 °C.[3][6]
-
Set the paddle rotation speed. A speed of 50 rpm is recommended as it has been shown to be more discriminative.[3][6][7] Other speeds, such as 75 rpm, can also be evaluated.[3]
-
Carefully drop one this compound tablet into each vessel.
-
Withdraw samples (e.g., 10 mL) at predetermined time points. For immediate-release tablets, the following time points are suggested: 5, 10, 15, 20, and 30 minutes.[3]
-
Immediately filter the withdrawn samples through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.
-
Analyze the filtered samples for this compound concentration using a validated analytical method (UV or HPLC).
II. Analytical Method for Quantification
Either UV-Vis Spectrophotometry or HPLC can be used for the quantification of this compound in the dissolution samples.
A. UV-Vis Spectrophotometric Method
-
Wavelength: The maximum absorbance (λmax) of this compound is typically observed around 224 nm.[3][6]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the dissolution medium. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the dissolution samples.
-
Linearity: The method should be linear in the range of approximately 0.5 to 15 µg/mL.[3][6]
-
Analysis: Measure the absorbance of the filtered dissolution samples and the calibration standards at 224 nm.[3] Calculate the concentration of this compound in the samples using the calibration curve.
B. RP-HPLC Method
A reverse-phase HPLC method offers greater specificity and is also a suitable analytical technique.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution and calibration standards of this compound reference standard in the mobile phase.
-
Analysis: Inject the filtered dissolution samples and calibration standards into the HPLC system. Calculate the concentration of this compound based on the peak area response.
Data Presentation
The results of the dissolution profile study should be summarized in a table for clear comparison.
Table 2: Dissolution Profile of this compound Tablets
| Time (minutes) | % Drug Dissolved (Mean ± SD, n=12) |
| 5 | |
| 10 | |
| 15 | |
| 20 | |
| 30 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for developing a dissolution profile for this compound tablets.
Caption: Workflow for this compound Tablet Dissolution Profile Development.
References
- 1. In Vitro Dissolution Profile of this compound: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scispace.com [scispace.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Dissolution Profile of this compound: Development, Method Validation, and Analysis of Commercial Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR this compound USING RP-HPLC AND UV SPECTROPHOTOMETER - IJPRS [ijprs.com]
- 8. DEVELOPMENT OF A DISSOLUTION METHOD FOR this compound PROPANEDIOL MONOHYDRATE AND METFORMIN HYDROCHLORIDE TABLETS [bpsa.journals.ekb.eg]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Dapagliflozin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the kidneys. Its therapeutic action involves the reduction of glucose reabsorption from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering blood glucose levels. Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans. These notes provide a comprehensive overview of the methodologies and data relevant to the pharmacokinetic analysis of this compound in various animal species.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in mice, rats, and dogs. These values are essential for inter-species comparison and for informing dose selection and study design in preclinical research.
Table 1: Pharmacokinetic Parameters of this compound in ICR Mice (1 mg/kg, oral administration) [1]
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 150.3 ± 38.2 |
| Tmax | h | 0.25 ± 0.00 |
| AUC(0-t) | ng·h/mL | 215.8 ± 32.1 |
| T½ | h | 1.3 ± 0.2 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy and Type 2 Diabetic (T2DM) Rats [2]
| Species/Condition | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) |
| Healthy Rats | 1 | 468.27 ± 113.61 | 1.17 ± 0.41 | 2005.48 ± 346.04 |
| T2DM Rats | 1 | 762.97 ± 201.23 | 0.58 ± 0.20 | 2270.18 ± 455.93 |
Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs (10 mg tablet) [3]
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1853 ± 299 |
| Tmax | h | 1.3 ± 0.4 |
| AUC(0-t) | ng·h/mL | 11919 ± 1469 |
| T½ | h | 4.0 ± 0.7 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of pharmacokinetic studies. The following sections provide step-by-step protocols for key experiments in the pharmacokinetic analysis of this compound in rodent models.
Protocol 1: Oral Gavage Administration of this compound in Rodents
Oral gavage is a standard method for precise oral dosing of compounds in animal models.[4][5][6][7]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Animal scale
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)[5][6]
-
Syringes
Procedure:
-
Animal Preparation: Weigh each animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for rats and mice.[5][6]
-
This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back to immobilize the head.
-
Rats: Gently restrain the rat, ensuring the head and neck are in a straight line with the body.
-
-
Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[4][5]
-
Gently insert the ball-tipped needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
-
Compound Administration: Once the needle is in the stomach, slowly administer the this compound suspension.
-
Needle Removal: Gently remove the gavage needle along the same path of insertion.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, before returning it to its cage.
Protocol 2: Serial Blood Sample Collection in Rodents
Serial blood sampling from the same animal reduces biological variability and the number of animals required for a study. Common techniques include sampling from the submandibular vein, saphenous vein, and tail vein.[8][9]
Materials:
-
Restraint device (as appropriate for the technique)
-
Lancets (for submandibular and saphenous vein) or needle (for tail vein)
-
Micro-collection tubes (e.g., EDTA-coated)
-
Gauze
-
Topical anesthetic (optional, for retro-orbital bleeding)[9]
-
Heat lamp (for tail vein dilation)
Procedure (Submandibular Vein - Mice):
-
Restraint: Firmly scruff the mouse to expose the side of the face.
-
Puncture: Locate the small vascular bundle at the back of the jaw. Use a sterile lancet to make a small puncture.
-
Collection: Collect the blood droplets into a micro-collection tube.
-
Hemostasis: Apply gentle pressure with gauze to the puncture site until bleeding stops.
-
Rotation: For subsequent samples, use the opposite side of the face.
Procedure (Tail Vein - Rats):
-
Warming: Warm the rat's tail using a heat lamp to dilate the lateral tail veins.
-
Restraint: Place the rat in a restraint tube.
-
Puncture: Insert a sterile needle (e.g., 27-gauge) into one of the lateral tail veins.
-
Collection: Allow blood to drip into a micro-collection tube.
-
Hemostasis: Apply pressure to the puncture site with gauze.
Protocol 3: Plasma Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is crucial for accurate quantification of this compound in plasma. Protein precipitation is a common and effective method.[10]
Materials:
-
Collected blood samples in EDTA tubes
-
Centrifuge
-
Pipettes and tips
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Vortex mixer
-
LC-MS/MS vials
Procedure:
-
Plasma Separation: Centrifuge the whole blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Aliquoting: Transfer the supernatant (plasma) to a clean microcentrifuge tube.
-
Protein Precipitation: Add the precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains this compound, to a clean tube or an LC-MS/MS vial.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for analysis.
-
Analysis: The prepared sample is now ready for injection into the LC-MS/MS system. A validated method for this compound quantification in rat plasma uses solid-phase extraction with a mobile phase of water and acetonitrile.[11]
Protocol 4: Urine and Feces Collection Using Metabolic Cages
Metabolic cages are designed to separate and collect urine and feces from rodents, which is essential for excretion studies.[12][13][14][15][16]
Materials:
-
Metabolic cages
-
Collection tubes for urine and feces
-
Food and water dispensers for the cages
Procedure:
-
Acclimation: Acclimate the animals to the metabolic cages for a period before the study to reduce stress-induced physiological changes.[15]
-
Cage Setup: Ensure the metabolic cage is properly assembled with the funnel and separator in place to effectively divert urine and feces into their respective collection tubes.
-
Animal Placement: Place a single animal in each cage with free access to food and water.
-
Sample Collection: Collect urine and feces at predetermined time intervals (e.g., every 24 hours).
-
Sample Processing:
-
Urine: Measure the volume of urine collected and store samples (e.g., at -20°C or -80°C) for later analysis.
-
Feces: Weigh the collected feces and store them frozen until analysis.
-
-
Data Recording: Record food and water consumption by weighing the dispensers at the beginning and end of each collection period.
Visualizations
This compound's Primary Mechanism of Action: SGLT2 Inhibition
This compound exerts its therapeutic effect by inhibiting the SGLT2 transporter in the proximal convoluted tubule of the kidney. This prevents the reabsorption of glucose from the filtrate back into the bloodstream, leading to its excretion in the urine.
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Experimental Workflow for Pharmacokinetic Analysis of this compound
This workflow outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound.
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
Downstream Signaling Effects of SGLT2 Inhibition
Beyond its primary effect on glucose excretion, SGLT2 inhibition by this compound has been shown to influence various downstream signaling pathways that may contribute to its cardiovascular and renal protective effects.
Caption: Downstream signaling pathways influenced by this compound-mediated SGLT2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Effect of Astragali radix extract on pharmacokinetic behavior of this compound in healthy and type 2 diabetic rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. research.umd.edu [research.umd.edu]
- 10. ijsart.com [ijsart.com]
- 11. Validated LC-MS/MS methods for the determination of this compound, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 13. orchidscientific.com [orchidscientific.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Models of Cardiac Ischemia for Dapagliflozin Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing in vivo models of cardiac ischemia to test the efficacy of dapagliflozin. The included information is intended to guide researchers in designing and executing preclinical studies to evaluate the cardioprotective effects of this SGLT2 inhibitor.
Introduction
This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular benefits beyond its glucose-lowering effects.[1][2] Preclinical research utilizing in vivo models of cardiac ischemia is crucial for elucidating the mechanisms underlying these protective effects. This document outlines two commonly used models: the Ischemia/Reperfusion (I/R) injury model and the Isoproterenol (ISO)-induced myocardial infarction model.
Model 1: Myocardial Ischemia/Reperfusion (I/R) Injury Model
This model simulates acute myocardial infarction followed by reperfusion, a common clinical scenario. It is instrumental in studying the acute cardioprotective effects of this compound.
Experimental Protocol
Animal Model:
-
Species: Male Wistar rats (250–300 g) or C57BL/6 mice.[3][4]
-
Acclimatization: Animals should be acclimatized for at least 7 days before the surgical procedure.[3]
This compound Administration:
-
Dosage: 1 mg/kg for rats, administered intravenously.[3] For mice, 40 mg/kg/day can be administered via intraperitoneal injection for seven days prior to surgery.[1] Another study in rats used 10 mg/kg/day administered intragastrically for 5 days.[5][6]
-
Timing of Administration: this compound can be administered at different time points to investigate its therapeutic window:
Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation
-
Anesthetize the animal (e.g., with sodium pentobarbital, 50 mg/kg).[5][6]
-
Intubate and connect the animal to a small animal ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the Left Anterior Descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture (e.g., 7-0 silk). A small piece of PE-10 tubing can be placed between the suture and the artery to minimize trauma.[1]
-
Induce ischemia for a specified period (e.g., 30-45 minutes).[1][5][6] Successful ligation is confirmed by ST-segment elevation on an electrocardiogram (ECG) and discoloration of the anterior heart wall.[7]
-
Initiate reperfusion by releasing the ligature for a duration of 2 to 24 hours.[1][5][6]
Assessment of Cardioprotection:
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised. The area at risk and the infarcted area are determined using Evans Blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[6]
-
Cardiac Function: Echocardiography is performed to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).[5][6]
-
Biomarkers: Blood samples are collected to measure cardiac troponin T (cTnT) and B-type natriuretic peptide (BNP) levels.[5][6]
-
Arrhythmia Scoring: ECG is monitored throughout the procedure to assess the incidence and severity of arrhythmias.[3]
Experimental Workflow: I/R Injury Model
Caption: Workflow for the Myocardial Ischemia/Reperfusion (I/R) Injury Model.
Quantitative Data Summary: this compound in I/R Injury Models
| Parameter | Control/Vehicle Group | This compound-Treated Group | Species | Reference |
| Infarct Size (% of Area at Risk) | Varies by study | Significantly Reduced | Rat, Mouse | [3][5][6] |
| LVEF (%) | Decreased post-I/R | Significantly Improved | Rat | [5][6] |
| LVFS (%) | Decreased post-I/R | Significantly Improved | Rat | [5][6] |
| Serum cTnT | Elevated post-I/R | Significantly Reduced | Rat | [5][6] |
| Serum BNP | Elevated post-I/R | Significantly Reduced | Rat | [5][6] |
| Arrhythmia Score | High | Significantly Reduced | Rat | [3] |
Model 2: Isoproterenol (ISO)-Induced Myocardial Infarction
This pharmacological model induces myocardial injury through excessive beta-adrenergic stimulation, leading to oxidative stress and cell death. It is useful for studying the effects of this compound on myocardial injury in a non-surgical context.
Experimental Protocol
Animal Model:
-
Species: Male Wistar rats.[8]
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.[8]
This compound Administration:
-
Dosage: 1.0 mg/kg/day, administered orally for 14 days.[8]
Induction of Myocardial Infarction:
-
On days 13 and 14 of the treatment period, administer isoproterenol (ISO) at a dose of 100 mg/kg subcutaneously, once daily.[8]
-
The control group receives normal saline instead of this compound, followed by ISO administration.[8]
-
A sham group receiving only saline can also be included.[8]
Assessment of Cardioprotection:
-
ECG Monitoring: Record ECG to observe alterations such as ST-segment elevation.[8]
-
Cardiac Enzymes: Measure serum levels of cardiac enzymes like creatine kinase-MB (CK-MB).
-
Oxidative Stress Markers: Assess markers of oxidative stress in heart tissue.
-
Histopathology: Perform histological analysis of heart tissue to evaluate myocyte damage.
-
Protein Expression: Analyze the expression of relevant proteins, such as SGLT2, SIRT1, and FASN, via immunohistochemistry or Western blotting.[8]
Experimental Workflow: ISO-Induced Myocardial Infarction Model
Caption: Workflow for the Isoproterenol (ISO)-Induced Myocardial Infarction Model.
Quantitative Data Summary: this compound in ISO-Induced Myocardial Infarction
| Parameter | ISO Group | ISO + this compound Group | Species | Reference |
| Systolic Blood Pressure | Decreased | Significantly Increased vs. ISO | Rat | [8] |
| ECG Alterations (ST-segment elevation) | Present | Attenuated | Rat | [8] |
| Cardiac Enzymes (e.g., CK-MB) | Elevated | Stabilized | Rat | [8] |
| SGLT2 Expression | Overexpressed | Declined | Rat | [8] |
| SIRT1/FASN Expression | - | Overexpressed | Rat | [8] |
Signaling Pathways Implicated in this compound-Mediated Cardioprotection
Several signaling pathways are believed to contribute to the cardioprotective effects of this compound in the context of cardiac ischemia.
XO-SERCA2-CaMKII-Cofilin Pathway
This compound has been shown to reduce the expression and activity of xanthine oxidase (XO), which in turn prevents the oxidation and inactivation of Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2). This stabilization of SERCA2 inhibits intracellular calcium overload, preventing the activation of CaMKII-mediated cofilin phosphorylation. The overall result is preserved cytoskeletal integrity and reduced endothelial apoptosis, leading to improved microvascular integrity during I/R injury.[1]
References
- 1. SGLT2 inhibitor this compound reduces endothelial dysfunction and microvascular damage during cardiac ischemia/reperfusion injury through normalizing the XO-SERCA2-CaMKII-coffilin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute this compound administration exerts cardioprotective effects in rats with cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound alleviates myocardial ischemia/reperfusion injury by reducing ferroptosis via MAPK signaling inhibition [frontiersin.org]
- 6. This compound alleviates myocardial ischemia/reperfusion injury by reducing ferroptosis via MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates myocardial infarction injury through AMPKα-dependent regulation of oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oamjms.eu [oamjms.eu]
Application Notes and Protocols for Dapagliflozin Research in Mouse Models of Diabetic Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing mouse models to investigate the therapeutic potential of dapagliflozin in diabetic liver injury. Detailed protocols for model induction, drug administration, and subsequent analysis are outlined to ensure robust and reproducible experimental outcomes.
Introduction
Diabetic liver injury, encompassing a spectrum of conditions from nonalcoholic fatty liver disease (NAFLD) to nonalcoholic steatohepatitis (NASH), is a prevalent complication of type 2 diabetes. This compound, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, has emerged as a promising therapeutic agent beyond its glucose-lowering effects, with studies indicating its potential to ameliorate liver damage.[1][2][3][4] This document details the application of common mouse models of diabetic liver injury for the preclinical evaluation of this compound.
Mouse Models of Diabetic Liver Injury
Two primary mouse models are widely used to recapitulate the features of diabetic liver injury and are suitable for studying the effects of this compound:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes. They spontaneously develop hepatic steatosis and can progress to NASH.[3][4]
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical toxic to pancreatic β-cells, inducing a state of insulin deficiency and hyperglycemia. When combined with a high-fat diet (HFD), this model effectively simulates diabetic liver injury characterized by steatosis, inflammation, and fibrosis.[5][6]
Experimental Protocols
I. Induction of Diabetic Liver Injury
A. db/db Mouse Model
-
Animals: Male C57BL/6J db/db mice and their wild-type (WT) littermates are used.[3]
-
Acclimation: Mice are acclimated for at least one week upon arrival, with free access to standard chow and water.
-
Model Establishment: The diabetic phenotype in db/db mice develops spontaneously. Studies typically commence when mice are between 6 to 12 weeks of age, a period when features of diabetic liver injury are established.[3][4]
B. STZ and High-Fat Diet (HFD) Induced Model
-
Animals: Male C57BL/6J or Apolipoprotein E-deficient (ApoE-/-) mice are commonly used.[5]
-
Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for 4 weeks prior to STZ administration to induce obesity and insulin resistance.[7]
-
STZ Administration:
-
Confirmation of Diabetes: Monitor blood glucose levels 3-7 days post-STZ injection. Mice with fasting blood glucose levels ≥16.7 mmol/L are considered diabetic and included in the study.[5]
II. This compound Administration
-
Dosage: A standard effective dose of this compound is 1 mg/kg/day.[3][4][8]
-
Route of Administration: this compound can be administered via oral gavage or mixed into a diet gel.[5][6][8]
-
Treatment Duration: Treatment duration typically ranges from 4 to 12 weeks to observe significant effects on liver pathology.[3][4][8]
-
Control Groups:
-
Vehicle control (e.g., saline or the vehicle used to dissolve this compound) administered to diabetic mice.
-
Untreated wild-type or non-diabetic control mice.
-
III. Key Experimental Analyses
A. Biochemical Analysis
-
Sample Collection: Collect blood via cardiac puncture or tail vein sampling at the end of the study.
-
Serum Analysis: Measure serum levels of:
B. Histopathological Analysis
-
Tissue Collection: Euthanize mice and perfuse the liver with phosphate-buffered saline (PBS). Collect liver tissue for fixation and snap-freezing.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and hepatocyte ballooning.[3][7]
-
Oil Red O Staining: To visualize and quantify hepatic lipid accumulation (steatosis) in frozen sections.[5]
-
Sirius Red or Masson's Trichrome Staining: To detect and quantify collagen deposition (fibrosis).[6]
-
-
NAFLD Activity Score (NAS): Score histological slides for steatosis, lobular inflammation, and hepatocyte ballooning to obtain a composite NAS.
C. Molecular and Cellular Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression of genes involved in:
-
Western Blotting: Determine the protein expression and phosphorylation status of key signaling molecules such as:
-
Immunohistochemistry/Immunofluorescence: Localize and quantify the expression of proteins like α-SMA (activated hepatic stellate cells) and F4/80 (macrophages).[3]
Data Presentation
Quantitative Data Summary
| Parameter | Mouse Model | Treatment Group | Control (Diabetic) | This compound (1 mg/kg) | Reference |
| Liver Function | |||||
| Serum ALT (U/L) | db/db | 12 weeks | ~150 | ~75 | [3] |
| Serum AST (U/L) | STZ + HFD (ApoE-/-) | 12 weeks | ~200 | ~100 | [5] |
| Liver Weight/Body Weight Ratio (%) | db/db | 12 weeks | ~6.5 | ~5.5 | [3] |
| Hepatic Lipids | |||||
| Triglycerides (mg/g liver) | db/db | 12 weeks | ~40 | ~25 | [3] |
| Oil Red O Positive Area (%) | STZ + HFD (ApoE-/-) | 12 weeks | ~25 | ~10 | [5] |
| Inflammation Markers | |||||
| Tnf-α mRNA (relative expression) | WD-fed C57BL/6J | - | Increased | Decreased | [9] |
| p-NF-κB p65 (IOD) | db/db | 12 weeks | Increased | Decreased | [3] |
| Fibrosis Markers | |||||
| Col1a1 mRNA (relative expression) | WD-fed C57BL/6J | - | Increased | Decreased | [9] |
| α-SMA protein (relative expression) | STZ-induced diabetic rats | 6 weeks | Increased | Decreased | [12] |
Note: The values presented are approximate and intended for illustrative purposes. Please refer to the cited literature for precise data.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in mouse models.
This compound's Mechanism of Action in Diabetic Liver Injury
Caption: Signaling pathways modulated by this compound in the liver.
Logical Relationship of Pathologies
References
- 1. This compound Alleviates Hepatic Steatosis by Restoring Autophagy via the AMPK-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics analysis combined with experimental validation reveals the novel mechanisms of multi-targets of this compound attenuating diabetic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against nonalcoholic steatohepatitis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against nonalcoholic steatohepatitis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SGLT2 inhibitor this compound attenuates the activity of ROS-NLRP3 inflammasome axis in steatohepatitis with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates metabolic dysfunction-associated steatotic liver disease by inhibiting lipid accumulation, inflammation and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Sodium-Glucose Cotransporter 2 Inhibitor this compound Prevents Renal and Liver Disease in Western Diet Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Alleviates Hepatic Steatosis by Restoring Autophagy via the AMPK-mTOR Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound improves steatohepatitis in diabetic rats via inhibition of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dapagliflozin's Effect on Renal Hemodynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant renal-protective effects. Understanding its impact on renal hemodynamics is crucial for elucidating its mechanism of action and for the development of similar therapeutics. These application notes provide detailed protocols for key techniques used to assess the effects of this compound on renal hemodynamics, along with data presentation guidelines and visualizations of relevant physiological pathways.
Measurement of Glomerular Filtration Rate (GFR) and Effective Renal Plasma Flow (ERPF) using Inulin and Para-Aminohippurate (PAH) Clearance
The clearance of inulin is considered the gold standard for measuring GFR, as it is freely filtered by the glomeruli and is neither reabsorbed nor secreted by the renal tubules.[1] PAH clearance is used to estimate ERPF because it is almost completely secreted by the renal tubules.[1]
Experimental Protocol:
This protocol is adapted from studies investigating the renal hemodynamic effects of this compound in patients with type 2 diabetes.[2][3][4]
Materials:
-
Inulin solution (e.g., 10% inulin in 0.9% NaCl)
-
Para-aminohippurate (PAH) solution (e.g., 20% PAH in sterile water)
-
Infusion pumps
-
Catheters for intravenous infusion and blood sampling
-
Urine collection supplies
-
Spectrophotometer or appropriate assay kits for inulin and PAH measurement
Procedure:
-
Subject Preparation: Subjects should be in a fasted state. An intravenous catheter is placed in one arm for the infusion of inulin and PAH, and another catheter is placed in the contralateral arm for blood sampling.
-
Priming Dose: A priming (bolus) infusion of inulin (e.g., 36 mg/kg) and PAH is administered to rapidly achieve a steady-state plasma concentration.[3]
-
Continuous Infusion: A continuous intravenous infusion of inulin (e.g., 906 mg/h) and PAH is started to maintain a stable plasma concentration throughout the experiment.[3]
-
Equilibration Period: Allow for an equilibration period of at least one hour after the start of the continuous infusion.
-
Urine Collection: Timed urine collections are performed (e.g., three 30-minute periods). The volume of each urine sample is accurately measured.
-
Blood Sampling: Blood samples are drawn at the midpoint of each urine collection period.
-
Sample Analysis: Plasma and urine concentrations of inulin and PAH are determined using appropriate analytical methods (e.g., colorimetric assays).
-
Calculations:
-
GFR (Inulin Clearance): GFR = (U_inulin × V) / P_inulin
-
ERPF (PAH Clearance): ERPF = (U_PAH × V) / P_PAH
-
Where:
-
U = urinary concentration of the substance
-
V = urine flow rate (volume/time)
-
P = plasma concentration of the substance
-
-
-
Renal Blood Flow (RBF): RBF = ERPF / (1 - Hematocrit)
-
Filtration Fraction (FF): FF = GFR / ERPF
-
Renal Vascular Resistance (RVR): RVR = Mean Arterial Pressure / RBF
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Change (Mean ± SD) | p-value |
| GFR (mL/min) | 113 ± 20[5] | 101 ± 18 | -12[2][3] | <0.01[3] |
| ERPF (mL/min) | 550 ± 100 | 482 ± 90 | -68[3] | <0.01[3] |
| Filtration Fraction | 0.21 ± 0.03 | 0.21 ± 0.03 | No significant change | >0.05 |
| Renal Vascular Resistance (mmHg/L/min) | 90.1 ± 3.0[6] | 81.4 ± 2.1[6] | -8.7 | <0.05[6] |
Note: The data in the table are representative values from cited studies and may vary depending on the study population and specific experimental conditions.
Micropuncture for Single-Nephron GFR (SNGFR) and Glomerular Capillary Pressure (Pgc) Measurement
Micropuncture is a powerful technique that allows for the direct measurement of hemodynamic parameters in individual nephrons, providing insights into the microcirculatory effects of this compound. This technique is primarily used in animal models.[7][8][9]
Experimental Protocol:
This protocol is a generalized procedure based on descriptions of micropuncture experiments in rats.[7][8][10]
Materials:
-
Stereomicroscope
-
Micromanipulators
-
Glass micropipettes (for pressure measurement and fluid collection)
-
Servo-nulling pressure measurement system
-
[³H]inulin or other suitable GFR marker
-
Paraffin wax
-
Animal preparation and surgical supplies
Procedure:
-
Animal Preparation: The animal (e.g., rat) is anesthetized, and the kidney is exteriorized and placed in a heated cup to maintain temperature and stability. The kidney is continuously bathed in warm Ringer's solution.[7]
-
GFR Marker Infusion: A continuous intravenous infusion of a GFR marker like [³H]inulin is initiated.[7]
-
Identification of Surface Nephrons: Superficial glomeruli and tubules on the kidney surface are visualized using the stereomicroscope.
-
SNGFR Measurement:
-
A randomly selected proximal or distal tubule is punctured with a fluid collection micropipette.
-
A small drop of oil is injected to block the tubule, and all fluid flowing into the pipette from the glomerulus is collected over a timed period (e.g., 3-5 minutes).
-
The concentration of the GFR marker in the collected tubular fluid and in plasma is measured to calculate SNGFR.
-
-
Glomerular Capillary Pressure (Pgc) Measurement:
-
Tubular Pressure (Pt) Measurement: The same pressure measurement system can be used to measure the hydrostatic pressure in the proximal and distal tubules by puncturing these segments.
Data Presentation:
| Parameter | Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
| SNGFR (nL/min) | 35 ± 5 | 28 ± 4 | <0.05 |
| Pgc (mmHg) | 50 ± 3 | 45 ± 3 | <0.05 |
| Proximal Tubular Pressure (mmHg) | 12 ± 2 | 11 ± 2 | >0.05 |
Note: These are hypothetical data for illustrative purposes.
Doppler Ultrasonography for Non-Invasive Assessment of Renal Blood Flow
Doppler ultrasonography is a non-invasive technique that can be used to assess renal blood flow and vascular resistance by measuring blood flow velocity in the renal arteries.[11][12][13]
Experimental Protocol:
Materials:
-
Ultrasound machine with Doppler capabilities
-
Appropriate transducer (e.g., curvilinear probe)
Procedure:
-
Patient Positioning: The patient is positioned in the supine or lateral decubitus position to obtain a clear acoustic window to the kidney.
-
Image Acquisition: The kidney is identified using B-mode ultrasound. The main renal artery is then located using color Doppler imaging.
-
Doppler Waveform Analysis: Pulsed-wave Doppler is used to obtain a spectral waveform from the renal artery.
-
Measurement of Parameters: The following parameters are measured from the Doppler waveform:
-
Peak Systolic Velocity (PSV): The highest velocity during systole.
-
End-Diastolic Velocity (EDV): The velocity at the end of diastole.
-
Resistive Index (RI): RI = (PSV - EDV) / PSV. The RI is an indicator of downstream vascular resistance.
-
-
Data Analysis: Changes in these parameters before and after this compound administration are analyzed to assess its effect on renal vascular resistance. A decrease in RI suggests a reduction in renal vascular resistance.[12]
Data Presentation:
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | p-value |
| Renal Artery PSV (cm/s) | 80 ± 15 | 85 ± 17 | >0.05 |
| Renal Artery EDV (cm/s) | 25 ± 5 | 30 ± 6 | <0.05 |
| Renal Artery RI | 0.69 ± 0.05 | 0.65 ± 0.04 | <0.05 |
Note: These are hypothetical data for illustrative purposes.
Signaling Pathways and Experimental Workflows
Tubuloglomerular Feedback (TGF) Mechanism and this compound's Action
This compound's effect on renal hemodynamics is primarily mediated through the tubuloglomerular feedback (TGF) mechanism. By inhibiting SGLT2 in the proximal tubule, this compound reduces sodium and glucose reabsorption, leading to increased sodium delivery to the macula densa.[14] This is sensed by the macula densa, which in turn releases signaling molecules like adenosine that cause vasoconstriction of the afferent arteriole, reducing intraglomerular pressure and GFR.[5] However, some studies suggest that in type 2 diabetes, this compound may cause post-glomerular vasodilation, potentially through the release of prostaglandins.[3][5][15]
References
- 1. droracle.ai [droracle.ai]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. The renal hemodynamic effects of the SGLT2 inhibitor this compound are caused by post-glomerular vasodilatation rather than pre-glomerular vasoconstriction in metformin-treated patients with type 2 diabetes in the randomized, double-blind RED trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of this compound on renal haemodynamics in hyperfiltering T2D patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic effects of SGLT2 blockade on glomerular and tubular function in the early diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micropuncture of the kidney: a primer on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of SGLT2 inhibitors on parameters of renal venous congestion in intrarenal Doppler ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Renal effects of this compound in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Troubleshooting & Optimization
Investigating Off-Target Effects of Dapagliflozin In Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the off-target effects of dapagliflozin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Does this compound exert effects on cells that do not express its primary target, SGLT2?
A: Yes, several in vitro studies have demonstrated that this compound can induce biological effects in cells that do not express SGLT2, or where its expression is negligible, such as various cancer cell lines, cardiomyocytes, and endothelial cells.[1][2] These findings indicate the existence of SGLT2-independent, or "off-target," mechanisms of action.
Q2: What are the primary off-target signaling pathways modulated by this compound in vitro?
A: The most consistently reported off-target pathway affected by this compound is the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5] Activation of AMPK by this compound has been observed in endothelial progenitor cells, renal tubular cells, and cardiac fibroblasts.[3][4][5] This activation can subsequently influence downstream pathways, including the inhibition of the mammalian target of rapamycin (mTOR) and the modulation of inflammatory pathways like NF-κB.[4][6] Effects on the MAPK signaling pathway have also been reported.[7]
Q3: At what concentrations are off-target effects of this compound typically observed in vitro?
A: Off-target effects are often observed at concentrations higher than those required for SGLT2 inhibition, but which may still be pharmacologically relevant. For instance, studies have reported AMPK activation at concentrations ranging from 10 µM to 100 µM.[4] Direct effects on cardiac ion channels were noted at a concentration of 100 µM.[8][9] It is crucial to perform dose-response studies to characterize the specific concentration-dependent effects in your experimental system.
Q4: Can this compound directly interact with ion channels?
A: Yes, this compound has been shown to have direct functional interactions with human cardiac potassium channels when applied in vitro. At a concentration of 100 µM, it was found to reduce Kv11.1 (hERG) and Kv1.5 currents while enhancing Kir2.1, K2P2.1, and K2P17.1 currents.[8][9] However, other studies showed it does not directly activate TRPV1 or Kv7 channels.[10]
Q5: Are there known effects of this compound on cellular metabolism independent of SGLT2 inhibition?
A: Yes, this compound can influence cellular metabolism through off-target mechanisms. In human umbilical vein endothelial cells (HUVECs), this compound treatment (at 3 µM) led to reduced levels of metabolites in the purine and pyrimidine pathways.[11] In skeletal muscle, while mitochondrial function remained unchanged, this compound treatment was associated with increased intramyocellular lipid content and gene expression related to lipid metabolism.[1][12]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
| Problem | Possible Cause | Recommended Action / Investigation |
| Decreased cell viability at high concentrations of this compound in a non-SGLT2 expressing cell line. | Off-target cytotoxicity. High concentrations of this compound (>50 µM) have been noted to show cytotoxicity in some cell types, such as high glucose-treated HK-2 cells.[4] | 1. Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your specific cell line using assays like MTT, MTS, or CellTiter-Glo®. 2. Assess Apoptosis: Use Annexin V/PI staining followed by flow cytometry to determine if the cell death is apoptotic or necrotic. 3. Investigate Mitochondrial Toxicity: Some SGLT2 inhibitors can affect mitochondrial function.[11] Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). |
| Altered cell proliferation rates not attributable to changes in glucose uptake. | Modulation of key signaling pathways. Off-target activation of AMPK is known to inhibit cell proliferation through downstream targets like mTOR.[6] | 1. Profile Key Kinases: Perform western blot analysis to check the phosphorylation status of AMPK (Thr172), ACC (Ser79), and key proteins in the mTOR pathway (p70S6K, 4E-BP1). 2. Cell Cycle Analysis: Use propidium iodide (PI) staining and flow cytometry to investigate if cells are arresting at a specific phase of the cell cycle. |
Issue 2: Unexplained Electrophysiological or Metabolic Changes
| Problem | Possible Cause | Recommended Action / Investigation |
| Altered membrane potential or action potential duration in cardiomyocytes or neurons. | Direct ion channel modulation. this compound has known direct effects on several cardiac potassium channels.[8][9] | 1. Perform Patch-Clamp Electrophysiology: Characterize the specific effects of this compound on individual ion currents (e.g., IKr, IKs, IK1) in your cell type. (See Protocol 2). 2. Use Specific Channel Blockers: In functional assays, co-apply known ion channel blockers to identify which channel is being affected by this compound. |
| Changes in cellular respiration or glycolysis in the absence of SGLT2. | Off-target metabolic effects. this compound can alter metabolic pathways, including purine/pyrimidine synthesis and lipid metabolism.[1][11] | 1. Metabolic Flux Analysis: Use a Seahorse XF Analyzer to perform a Mitochondrial Stress Test or Glycolysis Stress Test to pinpoint effects on oxidative phosphorylation or glycolysis. 2. Metabolomics Profiling: Conduct untargeted or targeted metabolomics (LC-MS/GC-MS) to identify specific metabolic pathways being altered by this compound treatment. |
Quantitative Data Summary
Table 1: Reported In Vitro Off-Target Effects of this compound on Ion Channels
| Target Ion Channel | Cell System | This compound Conc. | Observed Effect | Citation |
| Kv11.1 (hERG) | Xenopus laevis oocytes | 100 µM | Current reduction | [8][9] |
| Kv1.5 | Xenopus laevis oocytes | 100 µM | Current reduction | [8][9] |
| Kir2.1 | Xenopus laevis oocytes | 100 µM | Current enhancement | [8][9] |
| K2P2.1 (TREK-1) | Xenopus laevis oocytes | 100 µM | Current enhancement | [8][9] |
| K2P17.1 (TASK-5) | Xenopus laevis oocytes | 100 µM | Current enhancement | [8][9] |
| Kv4.3 | Xenopus laevis oocytes | 100 µM | No significant effect | [8][9] |
| TRPV1 | HEK293 cells | 30 µM - 100 µM | No direct activation | [10] |
Table 2: Reported In Vitro Off-Target Effects of this compound on Signaling & Metabolism
| Effect | Cell Type | This compound Conc. | Key Finding | Citation |
| AMPK Activation | HK-2 Cells | 10 - 100 µM | Dose-dependent increase in p-AMPK expression. | [4] |
| AMPK Activation | Cardiac Fibroblasts | 0.3 - 0.5 µM | Increased AMPK activation. | [5] |
| mTOR Pathway Inhibition | LO2 & HepG2 Cells | 20 µM | Significantly reduced p-mTOR/mTOR ratio. | [6] |
| Reduced Inflammation | HK-2 Cells | 20 µM | Suppressed HG-induced NF-κB p65 nuclear translocation. | [4] |
| Reduced Oxidative Stress | H9C2 Cells | N/A | Attenuated high glucose-induced ROS levels. | [13] |
| Altered Metabolism | HUVECs | 3 µM | Reduced metabolite levels in purine/pyrimidine pathways. | [11] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for AMPK Pathway Activation
-
Cell Culture and Treatment: Plate cells (e.g., HK-2, HUVEC, H9C2) to achieve 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a positive control for AMPK activation, such as AICAR (500 µM).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on a 4-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ, normalizing phosphoprotein levels to their respective total protein levels.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes. Inject oocytes with cRNA encoding the human ion channel of interest (e.g., KCNH2 for Kv11.1, KCNA5 for Kv1.5). Incubate injected oocytes for 2-5 days at 16-18°C.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Use a voltage-clamp amplifier to record whole-cell currents.
-
-
Experimental Procedure:
-
Establish a stable baseline recording using a specific voltage protocol tailored to the ion channel being studied (e.g., for Kv1.5, hold at -80 mV and apply depolarizing steps from -60 mV to +60 mV).
-
Perfuse the chamber with ND96 solution containing the desired concentration of this compound (e.g., 100 µM).
-
Allow 5-10 minutes for the drug effect to stabilize.
-
Record currents using the same voltage protocol.
-
Perform a washout step by perfusing with drug-free ND96 solution to check for reversibility.
-
-
Data Analysis: Measure current amplitudes at a specific voltage step (e.g., the peak current at +40 mV). Calculate the percentage of current inhibition or enhancement by comparing the current in the presence of this compound to the baseline current. Plot current-voltage (I-V) relationships to assess changes in channel gating.
Visualizations
Caption: Workflow for investigating suspected off-target effects.
References
- 1. Effects of SGLT2 inhibitor this compound in patients with type 2 diabetes on skeletal muscle cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Restores Impaired Autophagy and Suppresses Inflammation in High Glucose-Treated HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on diabetic patients with cardiovascular disease via MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Effects of the Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitor this compound on Human Cardiac Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crucial role for sensory nerves and Na/H exchanger inhibition in this compound- and empagliflozin-induced arterial relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of SGLT2 inhibitor this compound in patients with type 2 diabetes on skeletal muscle cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A SGLT2 Inhibitor this compound Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro [frontiersin.org]
Technical Support Center: Investigating Dapagliflozin and P-glycoprotein Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the interaction between dapagliflozin and P-glycoprotein (P-gp).
This compound and P-glycoprotein (P-gp) Interaction Summary
This compound is recognized as a weak substrate of the P-glycoprotein (P-gp) efflux transporter.[1][2] In vitro studies have demonstrated that this compound exhibits active efflux in Caco-2 cell assays. However, it is not a significant inhibitor of P-gp.[1][3] This suggests that while P-gp may have a minor influence on the transport of this compound, clinically significant drug-drug interactions involving this compound as a P-gp substrate are considered unlikely.[3][4]
Quantitative Data from In Vitro Permeability Assays
The following table summarizes the key findings from in vitro studies on the interaction between this compound and P-gp.
| Parameter | Cell Line | Value | Interpretation | Reference |
| Efflux Ratio (ER) | Caco-2 | >3 (Range: ~2.5 - 4.3) | Indicates active efflux | FDA Clinical Pharmacology Review |
| P-gp Substrate Status | In vitro models | Weak Substrate | This compound is transported by P-gp | [1][2] |
| P-gp Inhibition | In vitro models | Not a meaningful inhibitor | This compound is unlikely to affect the transport of other P-gp substrates | [1][3] |
Experimental Protocols
Bidirectional Caco-2 Permeability Assay for this compound
This protocol outlines the key steps for assessing the bidirectional transport of this compound across a Caco-2 cell monolayer to determine its potential as a P-gp substrate.
1. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seed the Caco-2 cells onto permeable Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[5]
2. Monolayer Integrity Assessment:
-
Before the transport experiment, verify the integrity of the Caco-2 cell monolayer.[5]
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be within an acceptable range (typically >200 Ω·cm²) to indicate a tight monolayer.[5]
-
Optionally, perform a Lucifer Yellow permeability assay to confirm low paracellular leakage.
3. Bidirectional Transport Experiment:
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-to-B) Transport:
-
Add the this compound dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
To confirm P-gp involvement, run parallel experiments in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial drug concentration in the donor chamber.
-
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B).
5. Interpretation of Results:
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the efflux is mediated by P-gp.
Troubleshooting Guides
Issue 1: Low Compound Recovery
Question: I am observing low recovery of this compound in my Caco-2 permeability assay. What are the potential causes and how can I troubleshoot this?
Answer:
Low compound recovery is a common issue in Caco-2 assays and can lead to inaccurate permeability assessments.[6][7] Here are the potential causes and solutions:
-
Nonspecific Binding: this compound may bind to the plasticware used in the assay.
-
Solution: Use low-binding plates and pipette tips. Pre-treating plates with a solution of a similar but unlabeled compound can sometimes help to saturate non-specific binding sites.
-
-
Compound Instability: this compound may be unstable in the assay buffer or may be metabolized by the Caco-2 cells.
-
Solution: Assess the stability of this compound in the transport buffer over the time course of the experiment. While Caco-2 cells have limited metabolic activity, consider analyzing for major metabolites if instability is suspected.
-
-
Cellular Sequestration: The compound may accumulate within the Caco-2 cells.
-
Solution: After the transport experiment, lyse the cells and analyze the intracellular concentration of this compound. This will help to account for the total amount of the compound.
-
-
Analytical Issues: The analytical method may not be sensitive enough or may be subject to matrix effects.
-
Solution: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision in the presence of the assay buffer and cell lysate.
-
Issue 2: High Variability in Permeability Data
Question: My Papp values for this compound are highly variable between experiments. How can I improve the reproducibility of my assay?
Answer:
High variability in permeability data can compromise the reliability of your results.[8] Consider the following factors:
-
Inconsistent Monolayer Integrity: The tightness of the Caco-2 cell monolayer can vary between wells and plates.
-
Solution: Ensure consistent cell seeding density and culture conditions. Always measure TEER for each well before the experiment and only use wells that meet your acceptance criteria.[5]
-
-
Inconsistent Cell Passage Number: The expression and activity of transporters like P-gp can change with cell passage number.
-
Solution: Use Caco-2 cells within a defined passage number range for all experiments to ensure consistency.
-
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the initial concentration of this compound.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Consider using automated liquid handlers for high-throughput screening.
-
-
Edge Effects: Wells on the outer edges of the plate can be more susceptible to evaporation and temperature fluctuations.
-
Solution: Avoid using the outer wells of the plate for experimental compounds. Fill these wells with buffer to maintain a humidified environment.
-
Issue 3: Unexpectedly High or Low Efflux Ratio
Question: I have obtained an efflux ratio for this compound that is significantly different from the expected range. What could be the reason?
Answer:
An unexpected efflux ratio can be due to several factors:
-
Incorrect Papp Calculation: Errors in the calculation of the apparent permeability can lead to an incorrect efflux ratio.
-
Solution: Double-check your calculations and ensure you are using the correct formulas.
-
-
Presence of Other Transporters: Caco-2 cells express other efflux and uptake transporters besides P-gp, which could be interacting with this compound.
-
Solution: While this compound is primarily a P-gp substrate, consider the potential involvement of other transporters. Specific inhibitors for other transporters (e.g., for BCRP or MRPs) can be used to investigate this.
-
-
Compound Concentration: The activity of P-gp can be saturable. If the concentration of this compound is too high, you may not observe significant efflux.
-
Solution: Test a range of this compound concentrations to determine if the efflux is concentration-dependent.
-
-
pH of the Transport Buffer: The pH of the apical and basolateral chambers can influence the ionization state of the compound and the activity of the transporter.
-
Solution: Ensure the pH of your transport buffer is physiological and consistent across experiments.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate, inhibitor, or inducer of P-glycoprotein?
A1: this compound is a weak substrate of P-glycoprotein.[1][2] It is not a clinically significant inhibitor or inducer of P-gp.[1][3]
Q2: What is the clinical relevance of this compound being a P-gp substrate?
A2: While this compound is transported by P-gp, its interaction is considered weak. Therefore, the risk of clinically significant drug-drug interactions with P-gp inhibitors or inducers is low.[4] No dose adjustments are typically required when co-administering this compound with drugs that affect P-gp activity.
Q3: What in vitro models are suitable for studying this compound's interaction with P-gp?
A3: The most common in vitro models are cell-based bidirectional permeability assays using either Caco-2 cells, which endogenously express P-gp, or MDCK-MDR1 cells, which are engineered to overexpress human P-gp. Both systems are well-suited for determining the efflux ratio of this compound.
Q4: How is the efflux ratio (ER) interpreted in the context of P-gp substrate identification?
A4: The efflux ratio is the ratio of the apparent permeability in the basolateral-to-apical direction to the apical-to-basolateral direction (Papp B-A / Papp A-B). A commonly accepted threshold for identifying a compound as a potential P-gp substrate is an efflux ratio greater than 2. A higher efflux ratio generally indicates a greater degree of active transport out of the cell.
Q5: Can I use an MDCK-MDR1 assay instead of a Caco-2 assay? What are the differences?
A5: Yes, an MDCK-MDR1 assay is a suitable alternative. The key differences are:
-
P-gp Expression: Caco-2 cells have endogenous expression of P-gp and other transporters. MDCK-MDR1 cells are specifically transfected to overexpress human P-gp, providing a more direct assessment of its involvement.
-
Monolayer Formation: Caco-2 cells require a longer culture time (around 21 days) to form a differentiated monolayer, while MDCK cells typically form a monolayer more quickly.
-
Interpretation: An efflux ratio in MDCK-MDR1 cells is more specifically attributable to P-gp. In Caco-2 cells, the involvement of other transporters might need to be considered.
Visualizations
Caption: Bidirectional Caco-2 Permeability Assay Workflow.
Caption: this compound Interaction with P-glycoprotein.
References
- 1. mims.com [mims.com]
- 2. Pharmacokinetic and pharmacodynamic drug–drug interactions between evogliptin and empagliflozin or this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Confounding Variables in SGLT2 Inhibitor Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on identifying and mitigating confounding variables in studies involving Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in SGLT2 inhibitor research?
A1: In both observational studies and clinical trials of SGLT2 inhibitors, several key factors can confound the relationship between the drug and the outcomes of interest (e.g., cardiovascular events, renal function). It is critical to account for these variables in the study design and analysis.
Common confounders include demographic, comorbidity, and treatment-related factors.[1][2] For instance, patients prescribed SGLT2 inhibitors may differ systematically from those on other glucose-lowering drugs in terms of age, duration of diabetes, or baseline kidney function.[3][4] Observational studies are particularly susceptible to biases like "confounding by indication," where patients with a higher baseline risk for an outcome are more or less likely to receive the treatment, distorting the apparent effect of the drug.[5]
Table 1: Common Confounding Variables in SGLT2i Studies & Mitigation Strategies
| Confounder Category | Specific Variables | Recommended Mitigation Strategy |
|---|---|---|
| Baseline Demographics & Characteristics | Age, Sex, Race/Ethnicity, BMI.[2][6] | Matching (e.g., Propensity Score Matching), Stratification, Multivariable Regression Adjustment.[6] |
| Disease-Related Factors | Duration and severity of diabetes, Baseline HbA1c, History of cardiovascular disease (CVD), Baseline renal function (e.g., eGFR, UACR), Presence of heart failure.[1][3][4] | Include as covariates in regression models. Use new-user design to ensure similar disease stage at initiation.[5] |
| Comorbid Conditions | Hypertension, Dyslipidemia, Chronic kidney disease, Peripheral vascular disease.[2] | Rigorous collection of comorbidity data and adjustment in statistical models.[1] |
| Concomitant Medications | Use of metformin, insulin, GLP-1 RAs, statins, ACE inhibitors, diuretics.[3][4] | Document and adjust for concomitant medication use in statistical analyses. |
| Time-Related Biases | Immortal Time Bias: Time in a study when a participant cannot experience the outcome. This can occur if follow-up for the SGLT2i group starts at a later point in their disease trajectory than the comparator group.[7] | Use a "new-user" active comparator design where follow-up for both groups begins immediately upon drug initiation.[5] |
| | Time-Lag Bias: Comparing second-line therapies (like SGLT2i) with third-line therapies (like insulin), where patients are at different stages of their disease.[3] | Ensure comparison groups are at a similar stage of disease progression, possibly by matching on prior medication history.[3] |
Q2: How does study design influence the risk of confounding?
A2: Study design is the first line of defense against confounding.
-
Randomized Controlled Trials (RCTs): This is the gold standard for minimizing confounding. By randomly assigning participants to either the SGLT2 inhibitor or a placebo/control group, both known and unknown confounders are, on average, distributed equally between the groups. This allows for a more direct assessment of the drug's causal effect.
-
Observational Studies (e.g., Cohort, Case-Control): These studies are more susceptible to confounding because treatment is not randomly assigned.[3] Decisions to prescribe SGLT2 inhibitors in the real world are influenced by patient characteristics, which can lead to systematic differences between treatment and control groups.[3][5] While valuable for assessing "real-world" effectiveness, these studies require sophisticated statistical methods to control for confounding.[3]
Q3: What are the primary statistical methods used to control for confounding in observational SGLT2i studies?
A3: Several statistical techniques can be employed to minimize the impact of confounding variables in observational data.
-
Multivariable Adjustment (MVA): This involves using regression models (e.g., Cox proportional hazards models) to mathematically adjust for the effects of multiple confounding variables simultaneously.[4]
-
Propensity Score Matching (PSM): This is a widely used method to balance baseline characteristics between treatment groups in observational studies.[6][8] A propensity score, which is the probability of receiving the treatment (SGLT2i) given a set of observed covariates, is calculated for each individual.[6] Patients in the SGLT2i group are then matched 1:1 with patients in the control group who have a similar propensity score.[8] This creates a pseudo-randomized cohort where the distribution of measured confounders is similar between groups.[2][6]
-
Stratification: This involves dividing the study population into subgroups (strata) based on a confounding variable (e.g., stratifying by age groups or baseline kidney function). The effect of the SGLT2 inhibitor is then analyzed within each stratum and the results can be pooled.
-
Bayesian Methods: These approaches can be used in network meta-analyses to indirectly compare different SGLT2 inhibitors from separate trials.[9] They can also incorporate prior information to strengthen analyses, though they still rely on controlling for confounders.[10]
Troubleshooting Guides
Issue 1: My observational study shows a much larger effect size for an SGLT2i than reported in major RCTs. What could be wrong?
This is a common issue and often points to residual confounding or time-related biases that were not adequately controlled.[3][7]
Troubleshooting Steps:
-
Check for Immortal Time Bias: This bias can occur if you misclassify the period between cohort entry and the actual start of the SGLT2 inhibitor treatment.[7] This time is "immortal" because a patient must survive to receive the drug, artificially lowering the mortality rate in the treatment group.[7]
-
Solution: Implement a "new-user" design. Ensure that follow-up for both the SGLT2i and comparator groups begins on the day the respective drug is initiated.[5]
-
-
Assess for Confounding by Indication or Disease Severity: Patients receiving a newer drug like an SGLT2i might be healthier or at a different stage of their disease than those receiving an older drug like insulin.[3] Comparing these groups without adjustment can make the SGLT2i appear more effective than it is.[3]
-
Solution: Use propensity score matching to balance the groups on a wide range of covariates, including prior medication use, comorbidities, and lab values.[2][8] Compare SGLT2i users to users of another active drug (an "active comparator") from a similar drug class or line of therapy rather than non-users.
-
-
Evaluate Residual Confounding: Propensity scores can only account for measured confounders.[3] Unmeasured variables (e.g., patient lifestyle, socioeconomic status, medication adherence) can still bias the results.
-
Solution: Conduct sensitivity analyses to test how robust your findings are to potential unmeasured confounding. Acknowledge this limitation in your interpretation of the results.
-
Issue 2: How do I design and implement a propensity score matching (PSM) protocol?
Implementing PSM requires a rigorous, multi-step process to ensure that the treatment and control groups are adequately balanced.
Detailed Experimental Protocol: Propensity Score Matching
-
Cohort Definition: Clearly define your treatment (SGLT2i initiators) and control (e.g., DPP-4i initiators) groups.[8] Use a "new-user" design where all patients are new to the drug class to avoid prevalent user bias.[5]
-
Variable Selection: Identify all potential confounding variables measured at baseline (before drug initiation). This should include demographics, comorbidities, prior medications, and relevant laboratory values.[2]
-
Propensity Score Estimation: Use a logistic regression model where the dependent variable is treatment assignment (SGLT2i vs. control) and the independent variables are the selected confounders from Step 2. The model will predict the probability (propensity score) for each patient of being in the SGLT2i group.[6]
-
Matching Algorithm: Match patients from the SGLT2i group to patients in the control group based on their propensity scores. A common approach is 1:1 nearest neighbor matching within a specified "caliper" (a pre-defined maximum distance between propensity scores).[8]
-
Balance Assessment: After matching, it is crucial to assess whether the matching was successful. Check the balance of the baseline covariates between the new matched groups. The standardized mean difference (SMD) is a common metric; an SMD of <0.1 is generally considered to indicate a negligible difference between groups.[2]
-
Outcome Analysis: Perform the final analysis on the matched cohort. Use methods appropriate for matched data (e.g., stratified Cox regression or conditional logistic regression) to estimate the treatment effect.
Visualizations
Diagram 1: The Confounding Triangle
This diagram illustrates the fundamental relationship between a confounding variable, the SGLT2 inhibitor treatment, and the clinical outcome. The confounder has a direct relationship with both the treatment and the outcome, creating a "back-door" path that can distort the true effect of the treatment.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Exploring the mortality and cardiovascular outcomes with SGLT-2 inhibitors in patients with T2DM at dialysis commencement: a health global federated network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Cardiovascular outcome studies in type 2 diabetes: Comparison between SGLT2 inhibitors and GLP-1 receptor agonists [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sodium-Glucose Co-Transporter 2 Inhibitors Use Improves the Satisfaction With Anti-diabetic Agent Treatment: A Questionnaire-based Propensity Score-matched Study [frontiersin.org]
- 7. Lower Risk of Death With SGLT2 Inhibitors in Observational Studies: Real or Bias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risk of morbidity and mortality in patients with type 2 diabetes treated with sodium-glucose cotransporter-2 inhibitor and/or dipeptidyl peptidase-4 inhibitor: a nationwide study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirect comparison of SGLT2 inhibitors in patients with established heart failure: evidence based on Bayesian methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Navigating the Translational Gap: A Technical Support Center for Dapagliflozin Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and resources for researchers investigating the preclinical properties of dapagliflozin. It addresses common challenges in translating preclinical data to clinical outcomes by offering detailed troubleshooting guides, frequently asked questions, comparative data tables, and standardized experimental protocols. Our aim is to equip you with the necessary information to design robust experiments, interpret your findings accurately, and bridge the gap between bench and bedside.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments with this compound, helping you to identify potential causes and implement effective solutions.
Problem: High Variability in Glycemic Response in Rodent Models
Question: We are observing significant variability in blood glucose reduction in our STZ-induced diabetic rats treated with this compound. What could be the cause?
Answer:
-
Incomplete Diabetes Induction: The efficacy of streptozotocin (STZ) can vary. Confirm successful diabetes induction by measuring blood glucose levels 72 hours post-injection; levels should be consistently elevated.[1]
-
Animal Strain and Age: Different rat strains (e.g., Wistar vs. Sprague-Dawley) and the age of the animals can influence their susceptibility to STZ and their response to this compound.[2] Ensure consistency in your animal model specifications.
-
Drug Administration Technique: Improper oral gavage can lead to inconsistent dosing. Ensure proper technique to avoid administration into the trachea or trauma to the esophagus. Consider using flavored solutions to reduce animal stress and resistance.[3][4][5]
-
Dietary Composition: The carbohydrate content of the chow can affect the amount of glucose filtered by the kidneys and thus the magnitude of this compound's effect. Standardize the diet across all experimental groups.
-
Time of Dosing and Blood Collection: The pharmacokinetic profile of this compound can influence blood glucose levels at different time points. Standardize the time of day for drug administration and blood sampling.
Problem: Unexpected Lack of Efficacy in a Preclinical Model
Question: Our study using a model of type 1 diabetes shows no significant improvement in glycemic control with this compound monotherapy. Is this expected?
Answer:
Yes, this is a known translational challenge. In a streptozotocin (STZ)-induced rat model of type 1 diabetes, this compound alone did not significantly improve blood glucose levels.[1] However, when combined with a low dose of insulin, a significant hypoglycemic effect was observed.[1] This highlights the insulin-independent mechanism of this compound, which may not be sufficient to control severe hyperglycemia in the absence of any insulin.
Troubleshooting Steps:
-
Consider Combination Therapy: For models of severe insulin deficiency, consider co-administering this compound with a sub-therapeutic dose of insulin to observe its full potential.[1]
-
Re-evaluate Model Appropriateness: For studying the direct effects of SGLT2 inhibition, a type 2 diabetes model (e.g., db/db mice or Zucker diabetic fatty rats) where insulin is present may be more appropriate.[6][7][8][9][10]
Problem: Discrepancies in Cardiovascular Outcome Measures Between Preclinical and Clinical Data
Question: We are not observing the same magnitude of cardiovascular benefits in our animal model of heart failure as reported in human clinical trials. Why might this be?
Answer:
Translating cardiovascular outcomes from preclinical models to humans is complex due to several factors:
-
Model Limitations: Animal models of heart failure, such as those induced by aortic constriction, may not fully replicate the chronic and multifactorial nature of human heart failure.[7][11][12]
-
Duration of Study: Preclinical studies are often of shorter duration than clinical trials. The long-term benefits of this compound on cardiac remodeling and function may not be fully apparent in short-term animal studies.
-
Endpoint Differences: The endpoints measured in preclinical studies (e.g., ejection fraction, fibrosis markers) are surrogates for the clinical outcomes evaluated in humans (e.g., hospitalization for heart failure, cardiovascular death).
-
"Off-Target" Effects: The cardiovascular benefits of this compound may be partially mediated by "off-target" effects that differ between species.[13][14]
Experimental Considerations:
-
Utilize Chronic Models: Employ animal models that develop heart failure over a longer period to better mimic the human condition.
-
Measure a Range of Parameters: In addition to echocardiography, assess biomarkers (e.g., NT-proBNP), histological changes, and gene expression profiles related to cardiac remodeling and inflammation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key differences in this compound's pharmacokinetic profile between preclinical species and humans?
A1: While the overall pharmacokinetic profile is broadly similar, there are notable differences. For instance, the oral bioavailability of this compound can vary between species. Additionally, metabolism can differ, with some metabolites being more prominent in animals than in humans and vice-versa.[15] These differences can impact the exposure and, consequently, the observed efficacy and safety in preclinical models.
Q2: Are there any safety findings in preclinical studies that have not translated to clinical observations?
A2: Yes, a notable example is the observation of tissue mineralization and trabecular bone accretion in rats at very high exposures to this compound (>2000-fold the maximum recommended human dose).[16][17] This effect was not observed in dogs and has not been found to be relevant to human safety at clinical doses.[16][17] This was attributed to off-target inhibition of SGLT1 at these high doses, leading to glucose malabsorption and increased intestinal calcium absorption in rats.[16]
Q3: How does the glycemic efficacy of this compound in preclinical models compare to that in humans?
A3: this compound consistently demonstrates robust glucose-lowering effects in both preclinical models of type 2 diabetes and in human patients.[18][19] However, the absolute magnitude of HbA1c reduction can vary depending on the animal model, the severity of diabetes, and the duration of the study. In general, the preclinical findings of improved glycemic control have translated well to the clinical setting.[18][19]
Q4: What are some unexpected findings in preclinical research with this compound?
A4: One unexpected finding is the potential for SGLT2 inhibitors to stimulate glucagon secretion, particularly at high glucose levels, which could theoretically counteract the glucose-lowering effect.[20][21] However, the net effect in both preclinical models and humans is a reduction in blood glucose due to glycosuria.[20] Another interesting observation is the potential for this compound to have beneficial effects independent of its SGLT2 inhibition, suggesting "off-target" mechanisms may contribute to its cardiovascular and renal protective effects.[13]
Data Presentation: Quantitative Comparison of Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound to highlight translational aspects.
Table 1: Glycemic Control
| Parameter | Preclinical Model (Species, Model) | Dose | Duration | Result | Clinical Trial (Human) | Dose | Duration | Result |
| Fasting Blood Glucose | Rat, STZ-induced | 0.1 mg/kg/day (with insulin) | 8 weeks | Significant decrease vs. untreated | Type 2 Diabetes | 10 mg/day | 24 weeks | Placebo-subtracted decrease of -25.0 mg/dL (as add-on to insulin) |
| db/db mice | 1 mg/kg/day | 10 weeks | Significant decrease from 21.83 to 15.46 mmol/L | Type 2 Diabetes | 10 mg/day | 24 weeks | Placebo-subtracted decrease of -24.1 mg/dL (as add-on to pioglitazone) | |
| HbA1c | Zucker Diabetic Fatty Rat | 1 mg/kg/day | 4 weeks | Significant decrease vs. vehicle | Type 2 Diabetes | 10 mg/day | 24 weeks | Placebo-corrected mean reduction of 0.54% (as add-on to metformin) |
| db/db mice | 1 mg/kg/day | 12 weeks | Ameliorated hyperglycemia | Type 2 Diabetes | 10 mg/day | 24 weeks | Placebo-corrected mean reduction of 0.66% (monotherapy) |
Table 2: Body Weight
| Parameter | Preclinical Model (Species, Model) | Dose | Duration | Result | Clinical Trial (Human) | Dose | Duration | Result |
| Body Weight Change | db/db mice | 1 mg/kg/day | 4 weeks | Decrease in overall body weight | Type 2 Diabetes | 10 mg/day | 24 weeks | Mean reduction of 2.4 kg |
| STZ-induced mice | 1 mg/kg/day | 10-12 days | Efficiently promoted weight loss | Type 2 Diabetes | 10 mg/day | 52 weeks | Sustained weight reduction |
Table 3: Cardiovascular Parameters
| Parameter | Preclinical Model (Species, Model) | Dose | Duration | Result | Clinical Trial (Human) | Dose | Duration | Result |
| Blood Pressure | db/db mice | 1 mg/kg/day | 12 weeks | No significant effect on blood pressure | Type 2 Diabetes | 10 mg/day | 6 months | Significant reduction of -2.3 mmHg (systolic) |
| Cardiac Function | Rabbit, Aortic Constriction | 1 mg/kg/day | 10 weeks | Improved myocardial structure and function | Heart Failure | 10 mg/day | Median 18.2 months | Reduced risk of worsening heart failure or cardiovascular death |
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments cited in this support center.
Protocol 1: Induction of Type 2 Diabetes in Rats using a High-Fat Diet and Low-Dose Streptozotocin
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: Feed rats a high-fat, high-fructose diet for 4 weeks.
-
Diabetes Induction:
-
After 4 weeks of the specialized diet, fast the rats for 12-16 hours.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal injection of STZ at a dose of 35-40 mg/kg.[18][22]
-
Provide a 10% sucrose solution for 24 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
72 hours after STZ injection, measure fasting blood glucose levels.
-
Rats with fasting blood glucose >16.7 mmol/L are considered diabetic.[18]
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound daily via oral gavage at the desired dose (e.g., 1 mg/kg).[18]
-
Protocol 2: Evaluation of this compound in a db/db Mouse Model of Type 2 Diabetes
-
Animal Model: Male db/db (Leprdb/db) mice and their lean m/m littermates as controls.
-
Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle and free access to food and water for at least one week.
-
Experimental Groups: At 4 weeks of age, randomly divide the db/db mice into a vehicle-treated group and a this compound-treated group.[6]
-
This compound Administration:
-
Monitoring:
-
Measure body weight and fasting blood glucose weekly.
-
Collect 24-hour urine at specified intervals to measure urinary albumin and creatinine.[6]
-
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect blood and tissues for biochemical and histological analysis.
Protocol 3: Induction of a Normoglycemic Rabbit Model of Chronic Heart Failure
-
Animal Model: Male New Zealand white rabbits.
-
Anesthesia: Anesthetize the rabbits according to an approved protocol.
-
Surgical Procedure (Aortic Constriction):
-
Perform a thoracotomy to expose the ascending aorta.
-
Place a ligature around the ascending aorta and tighten it to create a partial constriction.[7][11][12][20]
-
The degree of constriction should be sufficient to induce a pressure overload without causing acute heart failure.
-
Close the thoracic cavity and allow the rabbits to recover.
-
-
Confirmation of Heart Failure:
-
After 12 weeks, perform echocardiography to assess cardiac structure and function.
-
Rabbits showing signs of heart failure (e.g., increased left ventricular mass, reduced ejection fraction) are included in the study.[7]
-
-
This compound Administration:
-
Administer this compound daily via oral gavage at a dose of 1 mg/kg/day for the desired treatment period (e.g., 10 weeks).[7]
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the preclinical effects of this compound.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. professional.heart.org [professional.heart.org]
- 10. Establishment of a Rabbit Heart-failure Model Using Transverse Aortic Constriction [slarc.org.cn]
- 11. This compound Does Not Directly Affect Human α or β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview [mdpi.com]
- 14. Carcinogenicity Risk Assessment Supports the Chronic Safety of this compound, an Inhibitor of Sodium–Glucose Co-Transporter 2, in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonclinical toxicology assessments support the chronic safety of this compound, a first-in-class sodium-glucose cotransporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Targeting the kidney and glucose excretion with this compound: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of a Rabbit Heart-failure Model Using Transverse Aortic Constriction-SciEngine [sciengine.com]
- 20. This compound stimulates glucagon secretion at high glucose: experiments and mathematical simulations of human A-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapagliflozin Experimental Delivery: Technical Support Center
Welcome to the Technical Support Center for improving dapagliflozin delivery in experimental setups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Vehicle Selection
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a white crystalline powder.[1] Its solubility can vary depending on the solvent and the specific form of this compound being used (e.g., this compound propanediol monohydrate). Here is a summary of its solubility in common laboratory solvents:
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | >50 mg/mL | |
| Ethanol | >100 mg/mL | |
| Methanol | Freely soluble | [2] |
| Acetonitrile | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Acidic Buffer (pH 1.2) | <1 mg/mL | [3] |
For cell culture experiments, DMSO is a common choice for creating stock solutions. For in vivo studies, the vehicle selection will depend on the route of administration and the desired concentration.
Q2: My this compound solution appears cloudy or precipitates upon dilution. What should I do?
A2: This is a common issue when diluting a stock solution (often in DMSO) into an aqueous buffer for cell culture or in vivo administration. Here are some troubleshooting steps:
-
Decrease the final concentration of the organic solvent: Aim to keep the final concentration of DMSO or ethanol in your working solution as low as possible (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
Use a pre-warmed diluent: Gently warming your aqueous buffer before adding the this compound stock can sometimes improve solubility.
-
Vortex or sonicate: After dilution, vortex the solution vigorously or use a bath sonicator for a short period to aid dissolution.
-
Prepare fresh solutions: this compound solutions should ideally be prepared fresh for each experiment to minimize the risk of precipitation over time.
Q3: What is a suitable vehicle for oral gavage of this compound in rodent models?
A3: For oral administration in animal models, this compound has been successfully delivered via gastric gavage.[4] A common vehicle is a solution of NaCl.[5] The choice of vehicle should always be validated to ensure it does not interfere with the experimental outcomes.
Stability and Storage
Q4: How stable is this compound in solution? How should I store my stock solutions?
A4: this compound exhibits good stability under various conditions. Forced degradation studies have shown it to be relatively stable under photolytic, thermal, neutral, alkaline, and oxidative stress.[6][7] However, some degradation can occur under humidity and thermal stress.[8]
For optimal stability:
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions fresh from the stock solution for each experiment.
Q5: I left my this compound solution at room temperature for an extended period. Is it still usable?
A5: While this compound is relatively stable, prolonged exposure to room temperature, especially in aqueous solutions, is not recommended. It is best practice to prepare fresh solutions for each experiment. If you must use a solution that has been at room temperature, consider running a quality control check using an analytical method like HPLC to confirm its integrity.
In Vitro Experimental Setups
Q6: What concentrations of this compound are typically used in cell culture experiments?
A6: The effective concentration of this compound in vitro can vary significantly depending on the cell type and the specific biological question being addressed. Based on published studies:
-
Protective effects against oxidative stress in human proximal tubular cells (HK-2): Significant protective effects were observed at concentrations between 0.1 and 10 µM.[9]
-
Inhibition of cell growth in renal carcinoma cell lines: Significant inhibition was seen in a dose-dependent manner with concentrations of 1, 2, and 4 µM.[10]
-
Cell cycle disruption: At high concentrations (50 µM), this compound can cause cell cycle arrest.[11] A cytotoxic effect was noted at 100 µM in HK-2 cells.[9]
It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration range.
Q7: I'm observing cytotoxicity in my cell culture experiments with this compound. What could be the cause?
A7: Cytotoxicity can arise from several factors:
-
High this compound Concentration: As noted, very high concentrations (e.g., 100 µM) can be cytotoxic.[9]
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is below the toxic threshold for your cell line (usually <0.5%).
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Workflow for Troubleshooting In Vitro Cytotoxicity
References
- 1. media.neliti.com [media.neliti.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound Ameliorates Neural Damage in the Heart and Kidney of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Analytical Method Development, Validation and Forced Degradation Study of this compound by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Determination of the Chemical Stability of this compound by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound against oxidative stress-induced cell injury in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The SGLT2 Inhibitor this compound Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dapagliflozin and Electrolyte Balance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of dapagliflozin on electrolyte balance in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to alter electrolyte balance?
A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[1] Its primary mechanism involves blocking the reabsorption of glucose and sodium from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion of both (natriuresis and glucosuria).[1][2][3] This initial change in sodium and fluid balance can trigger downstream compensatory mechanisms that affect other electrolytes.
Q2: What are the generally observed effects of this compound on key serum electrolytes in preclinical models?
A2: The effects can vary depending on the model and experimental conditions. However, general trends include:
-
Sodium (Na⁺): A transient increase in urinary sodium excretion is expected. Serum sodium levels may show a slight decrease or remain largely unchanged due to compensatory mechanisms.[4][5] In some diabetic rat models, this compound has been shown to attenuate hyponatremia.[4][6]
-
Potassium (K⁺): The effect on serum potassium is complex. While the natriuresis from this compound can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), which would typically promote potassium excretion, clinical and some preclinical data suggest this compound is not associated with an increased risk of hyperkalemia and may even be protective against it.[7][8] However, in non-diabetic male rats, dose-dependent increases in serum potassium have been observed.[5] Close monitoring is crucial, especially in models with renal impairment or when co-administered with drugs that affect potassium levels.
-
Phosphate (PO₄³⁻): this compound has been shown to increase serum phosphate levels. This is thought to be due to increased tubular reabsorption of phosphate and is associated with subsequent changes in parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).[9][10]
-
Magnesium (Mg²⁺): An increase in serum magnesium levels has been reported with SGLT2 inhibitors, including this compound.
-
Calcium (Ca²⁺): Generally, no significant changes in serum calcium levels are observed.[5]
Troubleshooting Guides
Problem 1: Unexpected Hyperkalemia Observed in this compound-Treated Animal Models
Question: My this compound-treated diabetic rats are showing a significant increase in serum potassium, which contradicts some clinical findings. What could be the cause?
Answer:
| Possible Cause | Troubleshooting Steps |
| Underlying Renal Impairment: The animal model may have developed a degree of renal impairment not initially accounted for. Diabetic models like STZ-induced rats can have variable kidney function. Reduced GFR can impair potassium excretion. | 1. Assess Renal Function: Measure serum creatinine, BUN, and creatinine clearance to accurately determine the glomerular filtration rate (eGFR) of your animals. 2. Histological Examination: Perform histological analysis of kidney tissue to check for signs of nephropathy. |
| Mineralocorticoid Deficiency: In some specific contexts, such as adrenalectomy models, the lack of aldosterone can severely impair potassium excretion, and SGLT2 inhibition may unmask or worsen hyperkalemia.[11] | 1. Review Model-Specific Physiology: Ensure that your experimental model does not have underlying conditions that affect the RAAS pathway. 2. Measure Aldosterone: If feasible, measure plasma aldosterone levels to assess the status of the RAAS system. |
| Dietary Potassium Content: The potassium content of the rodent chow could be a contributing factor, especially if the animals' fluid balance is altered. | 1. Standardize Diet: Ensure all experimental groups are on the same standardized diet with a known potassium content. 2. Monitor Food and Water Intake: Quantify daily food and water consumption, as changes in intake can affect electrolyte balance. |
| Drug Interactions: If co-administering other drugs (e.g., RAAS inhibitors), this can increase the risk of hyperkalemia.[7] | 1. Review Co-administered Compounds: Carefully consider the known effects of any other administered drugs on potassium homeostasis. 2. Include Additional Control Groups: If co-administration is necessary, include control groups for each compound individually and in combination. |
Problem 2: High Variability or Contradictory Results in Serum Sodium Levels
Question: I am observing inconsistent serum sodium levels in my this compound-treated mice. Some show a decrease, while others show no change. How can I reduce this variability?
Answer:
| Possible Cause | Troubleshooting Steps |
| Hydration Status of Animals: this compound's diuretic and natriuretic effects can lead to transient changes in hydration status, which can affect serum sodium concentration. | 1. Ensure Ad Libitum Water Access: Confirm that all animals have unrestricted access to drinking water at all times. 2. Acclimatize to Metabolic Cages: If using metabolic cages for urine collection, ensure a sufficient acclimatization period, as the novel environment can cause stress and alter drinking behavior. |
| Timing of Sample Collection: The natriuretic effect of this compound can be more pronounced in the initial phase of treatment. Compensatory mechanisms may normalize serum sodium levels over time. | 1. Standardize Blood Collection Time: Collect blood samples at the same time point relative to the last this compound dose across all animals and cohorts. 2. Consider a Time-Course Study: If feasible, collect samples at multiple time points (e.g., acute - a few hours post-dose, and chronic - after several days or weeks of treatment) to characterize the temporal effects on sodium balance. |
| Analytical Error: Inaccuracies in blood sample collection or analysis can introduce variability. | 1. Proper Sample Handling: Ensure blood samples are collected and processed consistently to avoid hemolysis, which can affect electrolyte measurements. 2. Calibrate Instruments: Regularly calibrate the electrolyte analyzer according to the manufacturer's instructions. |
| Incomplete Urine Collection: If performing balance studies, inaccurate 24-hour urine collection will lead to erroneous conclusions about sodium excretion. | 1. Verify Metabolic Cage Function: Ensure metabolic cages are functioning correctly to separate urine and feces effectively, preventing contamination.[12] 2. Meticulous Collection: Follow a strict protocol for 24-hour urine collection, ensuring all urine is collected and the volume accurately measured.[13][14][15] |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Summary of this compound's Effects on Serum Electrolytes in a Diabetic Rat Model
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound (1 mg/kg/day) |
| Serum Na⁺ (mmol/L) | 142.1 ± 0.8 | 135.2 ± 1.1 | 141.2 ± 0.9 |
| Serum K⁺ (mmol/L) | 4.9 ± 0.2 | 4.3 ± 0.1 | 4.8 ± 0.1 |
| Serum Cl⁻ (mmol/L) | 102.3 ± 0.7 | 96.3 ± 1.2 | 101.5 ± 0.8 |
| Data adapted from a study in STZ-induced diabetic rats after 14 days of treatment.[4] Values are presented as mean ± SEM. |
Table 2: Summary of this compound's Effects on Phosphate Homeostasis Markers (Clinical Data)
| Parameter | Placebo (Change from Baseline) | This compound 10 mg (Change from Baseline) | % Change vs. Placebo (95% CI) |
| Serum Phosphate | - | - | +9% (4% to 15%) |
| Plasma PTH | - | - | +16% (3% to 30%) |
| Plasma FGF23 | - | - | +19% (0.3% to 42%) |
| Data from a post-hoc analysis of a randomized trial in patients with type 2 diabetes and kidney disease over 6 weeks.[10] |
Table 3: Risk of Hyperkalemia with this compound (Pooled Clinical Data)
| Population | This compound 10 mg (Incidence) | Placebo (Incidence) | Incidence Rate Ratio (95% CI) |
| Overall Pooled Population (≤24 weeks) | 8.6% | 9.5% | 0.90 (0.74, 1.10) |
| Patients on ACEi/ARBs | 10.7% | 11.4% | 0.93 (0.74, 1.16) |
| Moderate Renal Impairment (eGFR 30 to <60) | 12.9% | 13.1% | 1.01 (0.50, 2.04) |
| Incidence of serum potassium ≥5.5 mmol/L.[7] |
Experimental Protocols
Protocol 1: Induction of Diabetes and this compound Administration in Rats
-
Animal Model: Male Sprague-Dawley rats (150-200g).
-
Diabetes Induction:
-
This compound Administration:
-
Begin this compound treatment 2 days after STZ injection.[4]
-
Prepare a suspension of this compound (e.g., 1 mg/kg) in a suitable vehicle, such as 1% hydroxypropyl methylcellulose.[4]
-
Administer the suspension daily via oral gavage for the duration of the study (e.g., 7, 14, or 28 days).[4][17][18] Ensure the gavage volume is consistent (e.g., 2 mL).[4]
-
-
Control Groups:
-
Non-diabetic control: Healthy rats receiving vehicle only.
-
Diabetic control: STZ-treated rats receiving vehicle only.
-
Protocol 2: 24-Hour Urine Collection in Rats
-
Acclimatization: Place rats in individual metabolic cages for at least 2-3 days prior to the collection period to allow for acclimatization.
-
Collection Start:
-
At the designated start time (e.g., 9:00 AM), remove and discard any urine and feces that have already collected in the tubes.
-
Ensure the animal has free access to food and water.
-
-
Collection Period:
-
Allow urine to collect in the designated refrigerated tube for exactly 24 hours. The refrigeration helps to prevent degradation of analytes.
-
-
Collection End:
-
At the end of the 24-hour period, remove the collection tube.
-
Measure the total volume of urine.
-
Centrifuge the urine to pellet any contaminants and collect the supernatant for analysis.
-
Store urine samples at -80°C until analysis.
-
-
Analysis: Measure urine concentrations of sodium, potassium, chloride, phosphate, and creatinine using an appropriate electrolyte analyzer. Urinary electrolyte excretion is often normalized to creatinine excretion to account for variations in urine volume.[19]
Visualizations
Caption: this compound's primary and downstream effects on electrolytes.
Caption: Troubleshooting workflow for unexpected electrolyte results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action (MOA) | FARXIGA® (this compound) | For HCPs [farxiga-hcp.com]
- 3. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound Treatment on Fluid and Electrolyte Balance in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the SGLT2 Inhibitor this compound on Potassium Levels in Patients with Type 2 Diabetes Mellitus: A Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the SGLT2 Inhibitor this compound on Potassium Levels in Patients with Type 2 Diabetes Mellitus: A Pooled Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT2-inhibitors Trigger Downstream Mechanisms That May Exert Adverse Effects Upon Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on Circulating Markers of Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of hyperkalemia following treatment with this compound (DAPA) in a patient with type 2 diabetes after bilateral adrenalectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 13. dneph.com [dneph.com]
- 14. testmenu.com [testmenu.com]
- 15. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. bmfj.journals.ekb.eg [bmfj.journals.ekb.eg]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Dapagliflozin Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing dapagliflozin in cytotoxicity and cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cytotoxicity assays?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. In vitro studies have reported a wide range of concentrations. For instance, in renal cell carcinoma lines, concentrations as low as 1-4 µM have been shown to inhibit cell growth over 24-72 hours. Other studies have used higher concentrations, from 20 µM up to 100 µM, to induce apoptosis in cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: Studies suggest that this compound primarily induces apoptosis in susceptible cell lines. This is often characterized by the activation of caspases and can be observed through assays like Annexin V/PI staining. Some research indicates that this compound's cytotoxic effects may be linked to the downregulation of anti-apoptotic proteins like cFLIP.
Q3: Can this compound affect normal (non-cancerous) cells?
A3: Some studies have shown that this compound has a higher cytotoxic effect on cancer cells compared to normal cells, such as the human kidney cell line HK-2. However, at very high concentrations (e.g., 100 µM), some cytotoxic effects on normal cells have been observed. It is always recommended to include a non-cancerous control cell line in your experiments to assess off-target effects.
Q4: How long should I incubate cells with this compound?
A4: Incubation times in published studies typically range from 24 to 72 hours. The optimal time will depend on the cell line's doubling time and the specific endpoint being measured. Time-course experiments are recommended to identify the most appropriate incubation period for your assay.
Troubleshooting Guides
MTT/XTT Assay Issues
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, evaporation from edge wells, or incomplete formazan crystal dissolution.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between plating.
-
To minimize evaporation, do not use the outer wells of the 96-well plate; fill them with sterile PBS instead.
-
After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle shaking or pipetting.
-
Problem: Low absorbance readings or weak signal.
-
Possible Cause: Insufficient cell number, low metabolic activity of the cell line, or suboptimal incubation time with MTT/XTT reagent.
-
Solution:
-
Optimize cell seeding density. A cell titration experiment is recommended.
-
Increase the incubation time with the MTT/XTT reagent, but be mindful that prolonged incubation can be toxic to cells.
-
Ensure that the correct wavelength is used for reading the absorbance.
-
Problem: High background absorbance.
-
Possible Cause: Contamination of the culture with bacteria or yeast, or interference from phenol red in the culture medium.
-
Solution:
-
Regularly check cultures for contamination.
-
Use a medium without phenol red for the assay, or ensure the background is properly subtracted.
-
LDH Cytotoxicity Assay Issues
Problem: High spontaneous LDH release in the negative control.
-
Possible Cause: Poor cell health, mechanical stress during handling, or contamination.
-
Solution:
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Handle cells gently during media changes and reagent additions. Avoid vigorous pipetting.
-
Check for contamination.
-
Problem: Low maximum LDH release in the positive control (lysis buffer).
-
Possible Cause: Incomplete cell lysis.
-
Solution:
-
Ensure the lysis buffer is at the correct concentration and is compatible with your cells.
-
Increase the incubation time with the lysis buffer to ensure all cells are lysed.
-
Annexin V/PI Apoptosis Assay Issues
Problem: High percentage of Annexin V positive cells in the negative control.
-
Possible Cause: Mechanical stress during cell harvesting (e.g., over-trypsinization), or cells were overgrown before the experiment.
-
Solution:
-
Use a gentle cell detachment method. If using trypsin, ensure it is neutralized promptly.
-
Perform experiments on cells that are sub-confluent and healthy.
-
Problem: High percentage of PI positive cells in all samples.
-
Possible Cause: Cells were not processed promptly after harvesting, leading to membrane damage, or the gating in the flow cytometer is incorrect.
-
Solution:
-
Stain and analyze cells by flow cytometry as soon as possible after harvesting.
-
Set the flow cytometer gates correctly using unstained and single-stained controls.
-
Data Presentation
Table 1: this compound Concentrations in In Vitro Cytotoxicity Studies
| Cell Line | Assay Type | This compound Concentration Range | Incubation Time | Outcome |
| Renal Carcinoma (e.g., A498, ACHN, CaKi-1) | MTT | 1 - 4 µM | 24, 48, 72 hours | Dose- and time-dependent inhibition of cell growth.[1] |
| Renal Carcinoma (Caki-1) | XTT, Flow Cytometry | 20 - 100 µM | 24 hours | Dose-dependent reduction in cell viability and increase in apoptosis.[2] |
| Oral Cancer (KB) | MTT | 7.8 - 1000 µg/ml | 24 hours | IC50 determined at 400 µg/ml.[3] |
| Breast Cancer (EAC) | MTT | 1 - 100 µM | 24 hours | Cytotoxic effect observed at 25 µM.[4] |
| Human Proximal Tubular (HK-2) | WST-1, LDH | 0.1 - 100 µM | 24 hours | Protective effect at 0.1-10 µM against oxidative stress; cytotoxic at 100 µM.[5] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound in a culture dish or plate for the desired duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for a this compound cytotoxicity assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Optimizing Dapagliflozin Cardiac Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing experiments to investigate the cardiac effects of dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiac mechanism of action for this compound?
A1: The cardioprotective mechanisms of this compound are multifactorial and not fully elucidated.[1] They are considered largely independent of its glucose-lowering effect.[2][3] Key proposed mechanisms include:
-
Hemodynamic Effects: Reduction in preload and afterload through natriuresis and osmotic diuresis, leading to improved ventricular loading conditions.[1][2]
-
Metabolic Improvements: Enhanced myocardial energetics and metabolism.[2][4] this compound may shift the heart's energy substrate utilization.
-
Ion Channel Modulation: Inhibition of the cardiac sodium-hydrogen exchanger (NHE1), which helps reduce intracellular sodium and calcium levels, mitigating cellular damage.[1]
-
Anti-inflammatory and Anti-fibrotic Effects: this compound has been shown to reduce pro-inflammatory cytokine production and inhibit pro-fibrotic pathways like TGF-β/Smad, attenuating cardiac fibrosis and remodeling.[5][6][7][8]
-
Mitochondrial Function: this compound may protect against mitochondrial damage and improve mitochondrial function under pathological conditions.[9][10][11]
Q2: What is a typical dose of this compound for in vivo animal studies?
A2: The dosage can vary depending on the animal model and the specific research question. However, a commonly cited dose for rodent models is 1 mg/kg/day administered via oral gavage.[12] This dose has been effective in studies investigating cardiac remodeling, fibrosis, and dysfunction in rats.[7][12]
Q3: Can I use this compound in non-diabetic models of heart failure?
A3: Yes. Major clinical trials like DAPA-HF have demonstrated the benefits of this compound in patients with heart failure with reduced ejection fraction, both with and without type 2 diabetes.[1][13] Preclinical studies have also confirmed its efficacy in various non-diabetic animal models of heart failure, such as those induced by pressure overload (transverse aortic constriction, TAC) or myocardial infarction (MI).[3][14] The protective effects are believed to stem from mechanisms beyond glycemic control.[2]
Q4: What cell lines are appropriate for in vitro studies of this compound's direct cardiac effects?
A4: H9c2 rat embryonic cardiac myoblasts are a common and appropriate cell line for investigating the molecular effects of this compound on cardiomyocytes.[15][16][17] Primary neonatal rat ventricular myocytes (NRVMs) are also used to study its effects on mitochondrial function and signaling pathways.[10] These models are useful for exploring mechanisms like oxidative stress, apoptosis, and inflammation in a controlled environment.[16][18][19]
Experimental Design & Troubleshooting Guide
Issue 1: No significant anti-fibrotic effect observed in an animal model.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Model: The chosen model of cardiac fibrosis may not be responsive to the pathways modulated by this compound.
-
Insufficient Treatment Duration: The anti-fibrotic effects of this compound may require chronic administration.
-
Incorrect Dosage: The dose may be too low to elicit a significant biological response.
-
Recommendation: While 1 mg/kg/day is common, dose-response studies may be necessary for your specific model.[12]
-
-
Timing of Assessment: Fibrosis is a progressive process. The timing of endpoint analysis is critical.
Issue 2: Inconsistent results in in vitro cardiomyocyte viability assays.
Possible Causes & Troubleshooting Steps:
-
Drug Concentration: The concentration of this compound may be suboptimal or cytotoxic.
-
Vehicle Control Issues: The solvent for this compound (e.g., DMSO) may be affecting cell viability at the concentration used.
-
Recommendation: Always include a vehicle-only control group. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
-
Nature of the Insult: The stimulus used to induce cell injury (e.g., hypoxia/reoxygenation, high glucose) may be too severe, masking any protective effect.
-
Assay Sensitivity: The chosen viability assay (e.g., MTT, LDH) may not be sensitive enough.
Issue 3: Difficulty in assessing mitochondrial function.
Possible Causes & Troubleshooting Steps:
-
Assay Selection: Measuring a single mitochondrial parameter may not provide a complete picture.
-
Sample Preparation: Isolation of mitochondria or preparation of cardiomyocytes for live-cell imaging can be delicate and prone to artifacts.
-
Recommendation: Follow established, validated protocols for mitochondrial isolation. For imaging, ensure cells are healthy and that fluorescent dyes are used at appropriate concentrations and incubation times to avoid toxicity.
-
-
Functional Context: Changes in mitochondrial function may be linked to upstream signaling events.
-
Recommendation: Concurrently measure the expression or phosphorylation status of key regulatory proteins involved in mitochondrial biogenesis and dynamics, such as Mfn-1, Mfn-2, and Fis-1.[9]
-
Data and Parameters from Key Studies
The following tables summarize typical parameters used in this compound cardiac studies to guide experimental design.
Table 1: In Vivo Experimental Parameters (Rodent Models)
| Parameter | Model | This compound Dose | Duration | Key Cardiac Endpoints Assessed | Reference(s) |
| Cardiac Fibrosis | Type 2 Diabetic Rats | 1 mg/kg/day (gavage) | 16 weeks | Collagen I/III expression, TGF-β, CTGF | [7][8] |
| Cardiac Remodeling | Myocardial Infarction (MI) | 1 mg/kg/day (gavage) | 4 weeks | Ejection Fraction, Fibrosis Area, Inflammation | [14][21] |
| Cardiac Dysfunction | β-AR Overactivation (ISO) | 1 mg/kg/day (gavage) | 2 weeks | Calcium Handling (SERCA2a), Apoptosis (Bcl-2/Bax) | [12] |
| Heart Failure (HF) | Normoglycemic Rabbits | 1.5 mg/kg/day (gavage) | 10 weeks | Echocardiography, NT-proBNP, TGF-β1/Smad | [6] |
Table 2: In Vitro Experimental Parameters (Cardiomyocyte Models)
| Parameter | Cell Line | This compound Conc. | Insult / Condition | Duration | Key Endpoints Assessed | Reference(s) |
| Oxidative Stress | H9c2 | 10 µM | High Glucose (33mM) | 36 hours | ROS production, MDA levels, Nrf2/HO-1 | [16][17] |
| Apoptosis | H9c2 | 10 µM | High Glucose (33mM) | 36 hours | Cleaved Caspase-3, Cell Viability (Calcein/PI) | [16][17] |
| Ferroptosis | H9c2 | 10 µM | Hypoxia/Reoxygenation | 4h H / 4h R | ROS, Lipid Peroxidation, GPX4, ACSL4 | [19] |
| Mitochondria | NRVMs | 1-10 µM | High Glucose/High Fat | 48 hours | Mitochondrial complex content, ROS, Morphology | [10] |
Key Methodologies and Protocols
Protocol 1: Assessment of Cardiac Fibrosis in Mice (Post-MI Model)
-
Model Induction: Induce myocardial infarction (MI) via permanent ligation of the left anterior descending (LAD) coronary artery in adult C57BL/6 mice.
-
Treatment: Begin daily oral gavage with this compound (1 mg/kg) or vehicle (e.g., normal saline) 24 hours post-MI and continue for 28 days.
-
Functional Assessment: Perform echocardiography at baseline and day 28 to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Tissue Harvesting: At day 28, euthanize mice and harvest hearts. Perfuse with PBS and fix in 4% paraformaldehyde.
-
Histological Staining: Embed hearts in paraffin and cut 5 µm sections. Perform Masson's trichrome staining to visualize collagen deposition (blue) versus myocardium (red).
-
Quantification: Capture images of the infarct and border zones. Use image analysis software (e.g., ImageJ) to calculate the fibrosis area as the ratio of the blue-stained area to the total tissue area.
-
Molecular Analysis: From parallel heart tissue samples, extract protein to perform Western blotting for fibrosis markers such as Collagen I, Collagen III, and α-SMA. Extract RNA to perform qPCR for pro-fibrotic genes like Tgf-β1 and Ctgf.[6][7]
Protocol 2: In Vitro Cardiomyocyte Oxidative Stress Assay (H9c2 Cells)
-
Cell Culture: Culture H9c2 cells in DMEM with 10% FBS. Seed cells in 96-well plates (for fluorescence assays) or 6-well plates (for protein/RNA).
-
Pre-treatment: Once cells reach ~80% confluency, pre-treat with this compound (e.g., 10 µM) or vehicle for 1-2 hours.[18][19]
-
Induction of Oxidative Stress: Replace media with high-glucose DMEM (33 mM) to mimic hyperglycemic conditions. Include a normal glucose (5.5 mM) control group. Incubate for 24-48 hours.[16][17]
-
ROS Measurement (DCFH-DA Assay):
-
Wash cells with warm PBS.
-
Incubate cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash cells again with PBS.
-
Measure fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
-
Lipid Peroxidation (MDA Assay):
Visualizations: Pathways and Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure | Heart [heart.bmj.com]
- 3. This compound protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. This compound alleviates mitochondrial damage in the myocardium under diabetic conditions by targeting sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates cardiac remodeling and dysfunction in rats with β-adrenergic receptor overactivation through restoring calcium handling and suppressing cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound and Prevention of Adverse outcomes in Heart Failure trial (DAPA-HF) in context - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jag.journalagent.com [jag.journalagent.com]
- 16. A SGLT2 Inhibitor this compound Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A SGLT2 Inhibitor this compound Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound alleviates myocardial ischemia/reperfusion injury by reducing ferroptosis via MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
addressing variability in dapagliflozin response in animal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dapagliflozin in animal models. Variability in response to this compound across different animal strains and experimental conditions is a common challenge. This resource aims to address these issues directly, offering practical advice and in-depth information to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected glucose-lowering effect of this compound in our animal model. What are the potential reasons?
A1: Several factors can contribute to a lack of efficacy. Consider the following:
-
Animal Strain: The genetic background of the animal model is a primary determinant of response. For instance, Zucker diabetic fatty (ZDF) rats and db/db mice, both models of type 2 diabetes, generally show a significant improvement in blood glucose levels with this compound treatment.[1][2] However, in a streptozotocin (STZ)-induced type 1 diabetes rat model, this compound alone did not significantly decrease blood glucose levels.
-
Diet: The composition of the diet can influence this compound's effectiveness. In C57BL/6J mice fed a Western diet, this compound attenuated increases in plasma glucose.[3] The interaction between diet and drug efficacy should be a key consideration in your study design.
-
Dosage and Administration: Ensure the dosage is appropriate for the specific strain and disease model. For example, doses ranging from 0.1 to 1.0 mg/kg have been shown to be effective in reducing hyperglycemia in ZDF rats.[4] The route and frequency of administration should also be consistent and appropriate.
-
Disease State: The severity and type of diabetes in the animal model are critical. In severely diabetic models, the effect of this compound on glucagon signaling and hepatic glucose production appears to be a significant part of its glucose-lowering effect.[1][2]
-
Pharmacokinetics: Pharmacokinetic profiles of this compound can differ between strains. A study in rats showed that the type 2 diabetes disease state itself can alter the pharmacokinetics of this compound, leading to increased maximum plasma concentrations.[5]
Q2: We are observing unexpected side effects, such as increased urination and weight loss. Is this normal?
A2: Yes, these are expected effects of SGLT2 inhibition.
-
Increased Urination (Polyuria): this compound works by inhibiting SGLT2 in the kidneys, which leads to increased urinary glucose excretion.[1] This osmotic diuresis naturally results in a higher urine volume.
-
Weight Loss: The excretion of glucose in the urine leads to a loss of calories, which can result in weight loss or attenuation of weight gain, particularly in diet-induced obesity models.[3][6]
Q3: Can this compound affect hormone levels other than insulin?
A3: Yes, this compound has been shown to impact glucagon signaling. In rodent models of type 2 diabetes, this compound treatment reduced the expression of the liver glucagon receptor and suppressed hepatic glucagon signaling, contributing to its glucose-lowering effect.[1][2] However, plasma glucagon levels may not change significantly.[1] In female mice on a high-fat diet, this compound did not have a discernible effect on estrogen secretion but did show a tendency to decrease serum luteinizing hormone (LH) levels.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood glucose response within the same treatment group. | Genetic drift within an outbred strain. Inconsistent food and water intake. Variations in drug administration. | Ensure a consistent and well-characterized animal supplier. Monitor and record food and water consumption for each animal. Refine and standardize the drug administration technique. |
| Lack of significant weight change in an obesity model. | Insufficient duration of treatment. Compensatory increase in food intake. The specific animal model may be less responsive. | Extend the treatment period. Some studies show effects on body weight after several weeks of treatment.[3] Measure and report food intake to assess for compensatory hyperphagia. Consider the metabolic characteristics of the chosen strain. |
| Unexpected mortality in the treatment group. | Potential for dehydration due to excessive diuresis. Off-target effects in a specific genetic background. | Ensure ad libitum access to water and monitor for signs of dehydration. Review literature for any reported adverse effects in the specific animal strain being used. |
| Discrepancy between in vitro and in vivo results. | Differences in drug metabolism and pharmacokinetics. Complex physiological feedback mechanisms in vivo. | Conduct pharmacokinetic studies in the target animal strain to determine drug exposure. Consider the systemic effects of this compound, such as hormonal changes, which are not present in in vitro systems. |
Quantitative Data Summary
Table 1: Effect of this compound on Body Weight in Different Rodent Models
| Animal Model | Diet | Treatment Duration | Dose | Change in Body Weight | Reference |
| C57BL/6J Mice | Western Diet | 26 weeks | Not specified | Attenuated increase | [3] |
| db/db Mice | Standard Chow | 4 weeks | 50 mg/1000g diet | Decrease | [1] |
| Female Mice | High-Fat Diet | 16 weeks | Not specified | Attenuated gain | [7][8] |
| ZDF Rats | Purina 5008 Chow | 14 days | 0.01-1.0 mg/kg | No significant change | [4] |
Table 2: Effect of this compound on Glycemic Control in Different Rodent Models
| Animal Model | Parameter | Treatment Duration | Dose | Result | Reference |
| ZDF Rats | Fasting Plasma Glucose | 15 days | 0.5 mg/kg | 53% decrease | [4] |
| db/db Mice | Blood Glucose | 1 week | 50 mg/1000g diet | Significant decrease | [1] |
| ZDF rats | HbA1c | 6 weeks | Not specified | Decreased from ~12% to <6% | [1] |
| STZ-induced Diabetic Rats | Blood Glucose | Not specified | Not specified | No significant decrease | |
| C57BL/6J Mice | Plasma Glucose | 26 weeks | Not specified | Attenuated increase | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
-
Animals: Male C57BL/6J mice.
-
Diet:
-
Control Group: Low-fat diet.
-
Treatment and Vehicle Groups: Western diet (high-fat).
-
-
Acclimatization: Acclimatize mice for at least one week before starting the diet.
-
Induction of Obesity: Feed mice the Western diet for a specified period (e.g., 10 weeks) to induce obesity and metabolic abnormalities.
-
Treatment:
-
Administer this compound or vehicle daily via oral gavage for a defined period (e.g., 26 weeks).
-
Monitor body weight and food intake regularly.
-
-
Outcome Measures:
-
Measure fasting plasma glucose, triglycerides, and cholesterol at baseline and at the end of the study.
-
Perform glucose tolerance tests to assess insulin sensitivity.
-
At the end of the study, collect tissues (e.g., liver, kidney, adipose tissue) for histological and molecular analysis.[3]
-
Protocol 2: Assessment of this compound in a Genetically Diabetic Mouse Model
-
Animals: Male B6.BKS(D)-Leprdb/J (db/db) homozygous mice.
-
Housing: House animals in a controlled environment with ad libitum access to food and water.
-
Treatment:
-
Randomly divide mice into two groups: one receiving standard laboratory chow and the other receiving chow containing this compound (e.g., 50 mg/1000 g diet).
-
Treat for a specified duration (e.g., 4 weeks).
-
-
Outcome Measures:
-
Monitor urinary glucose excretion and blood glucose daily for the first week.
-
Measure body weight, body fluid, and fat mass at the end of the study.
-
Assess cardiac function via echocardiography.
-
Collect liver tissue to analyze glucagon signaling pathways (e.g., phosphorylation of CREB, expression of PEPCK).[1]
-
Visualizations
Caption: A generalized experimental workflow for preclinical studies of this compound.
Caption: Key signaling pathways affected by this compound in rodent models.
References
- 1. This compound suppresses glucagon signaling in rodent models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses glucagon signaling in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sodium-Glucose Cotransporter 2 Inhibitor this compound Prevents Renal and Liver Disease in Western Diet Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Frontiers | Effect of Astragali radix extract on pharmacokinetic behavior of this compound in healthy and type 2 diabetic rats [frontiersin.org]
- 6. This compound exerts positive effects on beta cells, decreases glucagon and does not alter beta- to alpha-cell transdifferentiation in mouse models of diabetes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of this compound on metabolic phenotype, hormone levels, and fertility in female mice after prolonged high-fat diet [frontiersin.org]
- 8. Impact of this compound on metabolic phenotype, hormone levels, and fertility in female mice after prolonged high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Dapagliflozin and Empagliflozin: An Evidence-Based Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin and empagliflozin, both selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2), have emerged as cornerstone therapies in the management of type 2 diabetes, heart failure (HF), and chronic kidney disease (CKD). While sharing a common primary mechanism of action, questions regarding their comparative efficacy and safety persist within the scientific community. Direct head-to-head randomized controlled trials are notably absent in the literature; however, a substantial body of evidence from landmark individual trials, large-scale observational studies, and network meta-analyses provides a basis for a detailed comparison. This guide synthesizes the available quantitative data on their cardiorenal outcomes and safety profiles, details the experimental protocols of the pivotal clinical trials that inform current understanding, and visually represents their shared mechanism and the typical design of their key clinical trials.
Mechanism of Action: SGLT2 Inhibition
Both this compound and empagliflozin exert their therapeutic effects by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (glucosuria). This primary action results in a lowering of blood glucose levels, independent of insulin pathways. The downstream effects, however, extend beyond glycemic control and are central to their cardiorenal benefits. These include osmotic diuresis and natriuresis, which contribute to reductions in plasma volume, blood pressure, and cardiac preload. Additionally, proposed mechanisms include improvements in myocardial energetics, reduction of inflammation and oxidative stress, and favorable hemodynamic effects within the kidney, such as restoring tubuloglomerular feedback and reducing intraglomerular pressure.[1][2][3]
References
comparative studies of SGLT2 inhibitors in cardiovascular research
A Comparative Guide to SGLT2 Inhibitors in Cardiovascular Research
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors is critical for advancing cardiovascular medicine. Initially developed as glucose-lowering agents for type 2 diabetes (T2D), their profound cardiovascular benefits have shifted the paradigm of heart failure and cardiovascular risk management.[1][2][3] This guide provides an objective comparison of leading SGLT2 inhibitors, supported by data from landmark clinical trials, detailed experimental protocols, and visualizations of their molecular pathways.
Comparative Efficacy: Cardiovascular Outcomes
Large-scale cardiovascular outcome trials (CVOTs) have established the benefits of SGLT2 inhibitors in reducing major adverse cardiovascular events (MACE), particularly hospitalization for heart failure (HHF).[4][5] While often considered a class effect, nuances exist among individual agents.[6]
Meta-analyses and real-world data suggest that the risks for developing heart failure, myocardial infarction, stroke, and atrial fibrillation are largely comparable between empagliflozin, dapagliflozin, and canagliflozin.[7][8] However, some studies point to differences in the magnitude of effect on specific outcomes. For instance, in its pivotal trial, empagliflozin showed a significant 38% reduction in cardiovascular death.[9][10] Canagliflozin demonstrated a 14% reduction in the MACE composite outcome and a 33% reduction in HHF.[9][10] this compound showed a significant 27% reduction in the composite of cardiovascular death or HHF, driven primarily by the reduction in heart failure hospitalizations.[9][10]
A network meta-analysis of 11 randomized controlled trials (RCTs) involving patients with T2D and heart failure found that canagliflozin, sotagliflozin, and empagliflozin were top-ranked for reducing HHF.[11] Another network meta-analysis suggested that empagliflozin might be preferred for patients without chronic kidney disease.[6]
Quantitative Data Summary from Landmark Trials
The following table summarizes the primary cardiovascular outcomes from the pivotal trials for empagliflozin, canagliflozin, and this compound.
| Trial (SGLT2 Inhibitor) | Patient Population | N | Primary Endpoint | Hazard Ratio (95% CI) |
| EMPA-REG OUTCOME (Empagliflozin) | T2D with established ASCVD | 7,020 | 3-Point MACE: CV Death, Non-fatal MI, Non-fatal Stroke | 0.86 (0.74–0.99)[9] |
| CV Death | 0.62 (0.49–0.77)[9] | |||
| Hospitalization for Heart Failure | 0.65 (0.50–0.85)[9] | |||
| CANVAS Program (Canagliflozin) | T2D with high CV risk | 10,142 | 3-Point MACE: CV Death, Non-fatal MI, Non-fatal Stroke | 0.86 (0.75–0.97)[9] |
| CV Death | 0.87 (0.72–1.06) | |||
| Hospitalization for Heart Failure | 0.67 (0.52–0.87)[9] | |||
| DECLARE-TIMI 58 (this compound) | T2D with ASCVD or multiple risk factors | 17,160 | Co-Primary 1: 3-Point MACE | 0.93 (0.84–1.03)[10] |
| Co-Primary 2: CV Death or HHF | 0.83 (0.73–0.95)[10] | |||
| Hospitalization for Heart Failure | 0.73 (0.61–0.88) |
ASCVD: Atherosclerotic Cardiovascular Disease; CI: Confidence Interval; CV: Cardiovascular; HHF: Hospitalization for Heart Failure; MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction; N: Number of patients; T2D: Type 2 Diabetes.
Meta-Analysis of SGLT2 Inhibitors in Heart Failure
A comprehensive meta-analysis of five major RCTs (DAPA-HF, EMPEROR-Reduced, DELIVER, EMPEROR-Preserved, and SOLOIST-WHF), encompassing 21,947 patients, confirmed the robust benefits of SGLT2 inhibitors across the spectrum of heart failure.
| Outcome | Hazard Ratio (95% CI) | Significance |
| CV Death or First Hospitalization for HF | 0.77 (0.72–0.82)[12] | p < 0.001 |
| Cardiovascular (CV) Death | 0.87 (0.79–0.95)[12] | p = 0.004 |
| First Hospitalization for HF | 0.72 (0.67–0.78)[12] | p < 0.001 |
| All-Cause Mortality | 0.92 (0.86–0.99)[12] | p = 0.018 |
Experimental Protocols
The methodologies of the CVOTs are crucial for interpreting their results. Below is a generalized protocol representative of these landmark studies.
Study Design: Multicenter, randomized, double-blind, placebo-controlled superiority trial.
Patient Population (Inclusion Criteria):
-
Adults with Type 2 Diabetes Mellitus.
-
Established atherosclerotic cardiovascular disease (e.g., history of myocardial infarction, coronary artery disease) OR multiple cardiovascular risk factors.[5]
-
Specific trials (e.g., DAPA-HF, EMPEROR-Reduced) enrolled patients with heart failure with reduced ejection fraction (HFrEF), irrespective of diabetes status.[13] Later trials like EMPEROR-Preserved included patients with preserved ejection fraction (HFpEF).[13]
-
Stable on background guideline-directed medical therapy for diabetes and cardiovascular conditions.[14]
Intervention:
-
Active Group: SGLT2 inhibitor (e.g., Empagliflozin 10 mg or 25 mg, Canagliflozin 100 mg or 300 mg, this compound 10 mg) once daily.[15]
-
Control Group: Matching placebo once daily.
-
All patients continued to receive the standard of care for their underlying conditions.[14]
Primary and Secondary Endpoints:
-
Primary Efficacy Endpoint: Typically a composite of major adverse cardiovascular events (3-point MACE: CV death, non-fatal myocardial infarction, non-fatal stroke) or a composite of CV death and hospitalization for heart failure.[5][12]
-
Key Secondary Endpoints: Individual components of the primary endpoint, all-cause mortality, and renal outcomes (e.g., progression of nephropathy, sustained decrease in eGFR).[12]
Follow-up and Statistical Analysis:
-
Patients were followed for a median duration of approximately 2 to 4 years.
-
The primary analysis was a time-to-first-event analysis using a Cox proportional-hazards model.
Mechanisms of Cardiovascular Benefit
The cardioprotective effects of SGLT2 inhibitors extend beyond glucose control and are attributed to a multifactorial mechanism.[2] Key proposed pathways include hemodynamic, metabolic, and direct cardiac effects.[16][17]
-
Hemodynamic Effects: By inducing glucosuria and natriuresis, SGLT2 inhibitors cause a mild osmotic diuresis.[17] This reduces plasma volume, cardiac preload, and blood pressure, thereby lowering wall stress on the heart.[16]
-
Metabolic Effects: SGLT2 inhibitors promote a metabolic shift from glucose oxidation towards the utilization of ketone bodies as a more energy-efficient fuel source for the heart.[1][17] This "super fuel" hypothesis is thought to improve cardiac function and efficiency, especially in the failing heart.
-
Direct Cardiac and Vascular Effects: Evidence suggests SGLT2 inhibitors may directly impact the heart and vasculature by inhibiting the cardiac Na+/H+ exchanger, reducing inflammation, oxidative stress, and fibrosis, and improving endothelial function.[2][16][18]
Conclusion
SGLT2 inhibitors have unequivocally demonstrated significant cardiovascular benefits, reducing mortality and hospitalizations for heart failure in a broad range of patients.[19][20][21] While a class effect is evident, particularly in the reduction of heart failure events, subtle differences between individual agents may exist, as suggested by both direct and indirect comparisons from clinical trials.[11][22] The underlying mechanisms are complex, involving favorable alterations in cardiac hemodynamics, metabolism, and cellular signaling. For researchers and developers, future investigations should continue to elucidate these pathways to optimize therapeutic strategies and identify patient populations most likely to benefit.
References
- 1. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Canagliflozin, this compound and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMHC CE | Cardiovascular Outcomes Trials with SGLT-2 inhibitors [cmhc.amerra.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of cardiovascular outcomes between SGLT2 inhibitors in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of cardiovascular outcomes between SGLT2 inhibitors in diabetes mellitus | Semantic Scholar [semanticscholar.org]
- 9. drc.bmj.com [drc.bmj.com]
- 10. ajmc.com [ajmc.com]
- 11. Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-Analysis of Trials of SGLT-2 Inhibitor Use in Heart Failure - American College of Cardiology [acc.org]
- 13. globalrph.com [globalrph.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Heart Failure Treatment with SGLT2 Inhibitors: A Systematic Review with Meta-Analysis - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 20. Effect of SGLT2 inhibitors on heart failure outcomes and cardiovascular death across the cardiometabolic disease spectrum: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SGLT2 inhibitors decrease cardiovascular death and heart failure hospitalizations in patients with heart failure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
Reproducing Dapagliflozin's Clinical Trial Endpoints in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key clinical trial endpoints for the SGLT2 inhibitor dapagliflozin and explores their translation to preclinical animal models. By presenting experimental data, detailed methodologies, and relevant signaling pathways, this document aims to facilitate the design and interpretation of animal studies investigating the pleiotropic effects of this compound.
Section 1: this compound Clinical Trial Endpoints
This compound has demonstrated significant benefits beyond glycemic control in large-scale clinical trials, establishing its role in the management of heart failure and chronic kidney disease, irrespective of diabetes status. The primary and key secondary endpoints from the landmark DAPA-HF, DAPA-CKD, and DECLARE-TIMI 58 trials are summarized below.
| Clinical Trial | Primary Endpoint(s) | Key Secondary Endpoints |
| DAPA-HF | Composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[1][2] | - Worsening of heart failure events.[3] - Death from cardiovascular causes.[3][4] - Total number of hospitalizations for heart failure.[3] - Change in quality of life (KCCQ score).[3] - Worsening of renal function, renal death, or death from any cause. |
| DAPA-CKD | Composite of a sustained decline in eGFR of ≥50%, onset of end-stage kidney disease (ESKD), or death from a cardiovascular or renal cause.[5][6][7] | - Composite of a sustained decline in eGFR of ≥50%, ESKD, or renal death.[6][8][9] - Composite of cardiovascular death or hospitalization for heart failure.[6][8][9] - Death from any cause.[5][6][8] |
| DECLARE-TIMI 58 | - Composite of major adverse cardiovascular events (MACE): cardiovascular death, myocardial infarction, or ischemic stroke.[10][11] - Composite of cardiovascular death or hospitalization for heart failure.[10][12] | - Renal-specific outcome (e.g., reduction in eGFR, new-onset albuminuria).[13] |
Section 2: Animal Models for Reproducing this compound's Effects
A variety of animal models are utilized to investigate the mechanisms underlying the clinical benefits of this compound. This section details common models for type 2 diabetes, heart failure, and chronic kidney disease, along with experimental protocols and key findings that correspond to clinical trial endpoints.
Type 2 Diabetes Mellitus Models
Animal models of type 2 diabetes are crucial for understanding the glycemic and metabolic effects of this compound.
Experimental Data Summary: Type 2 Diabetes Models
| Animal Model | This compound Dose | Key Findings Relevant to Clinical Endpoints |
| Zucker Diabetic Fatty (ZDF) Rat | 1 mg/kg/day (oral gavage) | - Reduced fasting plasma glucose and HbA1c.[14] - Improved islet morphology.[15] |
| db/db Mouse | 0.1 - 1.5 mg/kg/day (gavage or drinking water) | - Lowered blood glucose and HbA1c.[10][16] - Reduced urinary albumin excretion.[8][16] - Ameliorated mesangial matrix expansion and interstitial fibrosis.[10] - Decreased body weight and fat mass.[17] |
| Streptozotocin (STZ)-Induced Diabetic Rat | 0.1 - 1 mg/kg/day (oral gavage) | - Lowered fasting blood glucose.[4][5] - Improved cardiac function (fractional shortening).[7] - Alleviated renal fibrosis.[4] |
Detailed Experimental Protocols: Type 2 Diabetes Models
-
Zucker Diabetic Fatty (ZDF) Rat:
-
Animal Strain: Male obese Zucker rats (fa/fa).
-
Disease Induction: Genetic model of obesity, insulin resistance, and type 2 diabetes.
-
This compound Administration: 1 mg/kg/day administered via oral gavage for 4 weeks.[14]
-
Key Measurements: Urine glucose, glycosylated hemoglobin (HbA1c), fasting plasma glucose, insulin levels, and pancreatic insulin content.[14]
-
-
db/db Mouse:
-
Animal Strain: Male db/db (Leprdb/db) mice.
-
Disease Induction: Genetic model of obesity, insulin resistance, and type 2 diabetes.
-
This compound Administration: 1.0 mg/kg/day administered by oral gavage for up to 16 weeks.[18]
-
Key Measurements: Fasting blood glucose, body weight, urinary albumin-to-creatinine ratio (UACR), and renal histology (glomerular basement membrane thickness, tubulointerstitial injury).[8][18]
-
-
Streptozotocin (STZ)-Induced Diabetic Rat:
-
Animal Strain: Male Sprague-Dawley rats.
-
Disease Induction: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) to induce hyperglycemia.[5] In some protocols, a high-fat diet is combined with a lower dose of STZ to model type 2 diabetes.[9]
-
This compound Administration: 1 mg/kg/day administered by oral gavage for 4 weeks.[19]
-
Key Measurements: Fasting blood glucose, HbA1c, serum creatinine, blood urea nitrogen (BUN), 24-hour urine protein, and renal histology (fibrosis).[4][20]
-
Heart Failure Models
Preclinical models of heart failure are essential for elucidating the cardioprotective mechanisms of this compound observed in clinical trials.
Experimental Data Summary: Heart Failure Models
| Animal Model | This compound Dose | Key Findings Relevant to Clinical Endpoints |
| Myocardial Infarction (MI)-Induced Mouse | 1.5 mg/kg/day (oral gavage) | - Improved cardiac structure and function (LVEF, LVFS).[21] - Attenuated cardiac fibrosis.[22] - Reduced myocardial apoptosis and inflammatory cytokines.[21] |
| Transverse Aortic Constriction (TAC) Mouse | 1.0 mg/kg/day (gavage) | - Improved cardiac systolic function (LVEF, LVFS).[2][23] - Reduced myocardial hypertrophy and fibrosis.[2][23] - Inhibited cardiomyocyte apoptosis.[2][23] |
| Aortic Constriction Rabbit | N/A (study focused on mechanism) | - Ameliorated cardiac fibrosis.[3] |
Detailed Experimental Protocols: Heart Failure Models
-
Myocardial Infarction (MI)-Induced Mouse:
-
Animal Strain: C57BL/6J mice.
-
Disease Induction: Ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
This compound Administration: 1.5 mg/kg/day administered by oral gavage for 4 weeks, starting one week after MI.[21]
-
Key Measurements: Echocardiography (LVEF, LVFS, left ventricular dimensions), histological analysis of cardiac fibrosis (Masson's trichrome staining), and molecular markers of apoptosis and inflammation.[21]
-
-
Transverse Aortic Constriction (TAC) Mouse:
-
Animal Strain: C57BL/6J mice.
-
Disease Induction: Surgical constriction of the transverse aorta to induce pressure overload and subsequent cardiac hypertrophy and failure.
-
This compound Administration: 1.0 mg/kg/day administered by gavage for 4 weeks.[2][23]
-
Key Measurements: Echocardiography (LVEF, LVFS, left ventricular wall thickness), heart weight to body weight ratio, histological analysis of fibrosis, and markers of cardiomyocyte apoptosis.[2][23]
-
Chronic Kidney Disease Models
Animal models of chronic kidney disease are vital for understanding the renoprotective effects of this compound.
Experimental Data Summary: Chronic Kidney Disease Models
| Animal Model | This compound Dose | Key Findings Relevant to Clinical Endpoints |
| Dahl Salt-Sensitive (SS) Rat | 2 mg/kg/day (drinking water) | - Attenuated the development of salt-induced hypertension.[11][24] - Reduced kidney fibrosis.[25] - Increased urinary glucose and sodium excretion.[11] |
| Aristolochic Acid (AA)-Induced Nephropathy Mouse | 0.01 g/kg (in diet) | - Lowered urinary kidney injury molecule-1 (KIM-1) and albuminuria.[26][12][27] - Attenuated increases in plasma creatinine.[26][12][27] - Reduced renal pro-inflammatory and pro-fibrotic gene expression.[26][12][27] |
Detailed Experimental Protocols: Chronic Kidney Disease Models
-
Dahl Salt-Sensitive (SS) Rat:
-
Animal Strain: Male Dahl salt-sensitive rats.
-
Disease Induction: Feeding a high-salt diet (e.g., 4% NaCl) to induce hypertension and renal injury.[11]
-
This compound Administration: Approximately 2 mg/kg/day in drinking water for 3 weeks.[11]
-
Key Measurements: Mean arterial blood pressure, 24-hour urine volume, urinary glucose and sodium excretion, and histological analysis of kidney fibrosis.[11][25]
-
-
Aristolochic Acid (AA)-Induced Nephropathy Mouse:
-
Animal Strain: C57BL/6J mice.
-
Disease Induction: Recurrent intraperitoneal injections of aristolochic acid to induce acute tubular injury and subsequent chronic kidney disease.[26][12]
-
This compound Administration: 0.01 g/kg in the diet, initiated 7 days prior to AA injections.[26][12]
-
Key Measurements: Plasma creatinine, urinary KIM-1 and albumin, and renal mRNA expression of markers for DNA damage, inflammation, and fibrosis.[26][12]
-
Section 3: Signaling Pathways and Mechanisms of Action
The clinical benefits of this compound are attributed to a combination of its primary SGLT2 inhibitory effect and other pleiotropic mechanisms. The following diagrams illustrate key signaling pathways implicated in the cardiorenal protective effects of this compound.
Caption: SGLT2 Inhibition and Hemodynamic Effects of this compound.
Caption: Anti-inflammatory and Anti-fibrotic Mechanisms in Heart Failure.
Caption: Mechanisms of Renoprotection in Chronic Kidney Disease.
Section 4: Experimental Workflow
The following diagram outlines a general workflow for preclinical studies aiming to reproduce this compound's clinical endpoints in animal models.
Caption: General Workflow for Preclinical this compound Studies.
References
- 1. This compound protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound can alleviate renal fibrosis in rats with streptozotocin‑induced type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and Sirtuin-1 interaction and mechanism for ameliorating atrial fibrillation in a streptozotocin-induced rodent diabetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Ameliorates Diabetic Kidney Disease via Upregulating Crry and Alleviating Complement Over-activation in db/db Mice [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Long-Term Treatment with the Sodium Glucose Cotransporter 2 Inhibitor, this compound, Ameliorates Glucose Homeostasis and Diabetic Nephropathy in db/db Mice | PLOS One [journals.plos.org]
- 11. SGLT2 inhibition effect on salt-induced hypertension, RAAS, and Na+ transport in Dahl SS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGLT2 inhibitor this compound protects the kidney in a murine model of Balkan nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Proximal tubular epithelia-specific transcriptomics of diabetic mice treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Sodium glucose co-transporter 2 (SGLT2) inhibition via this compound improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmfj.journals.ekb.eg [bmfj.journals.ekb.eg]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Appropriate Dose of this compound Improves Cardiac Outcomes by Normalizing Mitochondrial Fission and Reducing Cardiomyocyte Apoptosis After Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
- 27. journals.physiology.org [journals.physiology.org]
A Head-to-Head Analysis of Dapagliflozin and Canagliflozin on Cardiovascular Outcomes
In the landscape of type 2 diabetes management, the advent of sodium-glucose cotransporter-2 (SGLT2) inhibitors has marked a paradigm shift, extending therapeutic benefits beyond glycemic control to significant cardiovascular risk reduction. Among the leading agents in this class, dapagliflozin and canagliflozin have been extensively studied, demonstrating notable efficacy in improving cardiovascular outcomes. This guide provides a comprehensive comparison of their performance, supported by data from landmark clinical trials and real-world evidence, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy: Insights from Clinical Trials and Meta-Analyses
Direct head-to-head randomized controlled trials comparing the cardiovascular outcomes of this compound and canagliflozin are scarce. However, a substantial body of evidence from large-scale cardiovascular outcome trials (CVOTs), meta-analyses, and real-world studies allows for a robust indirect comparison.
The pivotal trials for each drug, DECLARE-TIMI 58 for this compound and the CANVAS Program for canagliflozin, were designed with different primary endpoints and patient populations, which is crucial when interpreting their results.[1][2][3] The DECLARE-TIMI 58 trial included a broader population with a mix of patients with established atherosclerotic cardiovascular disease (ASCVD) and those with multiple risk factors.[4][5] In contrast, the CANVAS Program focused on patients at high cardiovascular risk.[6][7]
A key finding from the DECLARE-TIMI 58 trial was a significant reduction in the composite endpoint of cardiovascular death or hospitalization for heart failure with this compound, although it did not show a significant reduction in major adverse cardiovascular events (MACE) in the overall study population.[1][2] However, a pre-specified analysis of patients with a prior myocardial infarction did demonstrate a significant reduction in MACE.[1] Conversely, the CANVAS Program showed that canagliflozin significantly reduced the risk of MACE.[1][3]
Several meta-analyses and observational studies suggest that the cardiovascular effectiveness and safety of this compound and canagliflozin are broadly comparable in real-world settings.[8][9] A 2022 network meta-analysis found no significant differences in major efficacy outcomes among various SGLT2 inhibitors, including this compound and canagliflozin, in patients with established heart failure.[10]
Data Presentation: Quantitative Outcomes
The following tables summarize the key cardiovascular and renal outcomes from the DECLARE-TIMI 58 and CANVAS Program trials.
Table 1: Major Adverse Cardiovascular Events (MACE)
| Outcome | This compound (DECLARE-TIMI 58) | Canagliflozin (CANVAS Program) |
| Primary MACE Composite | HR 0.93 (95% CI 0.84-1.03) | HR 0.86 (95% CI 0.75-0.97) |
| (CV death, MI, stroke) | ||
| Cardiovascular Death | HR 0.98 (95% CI 0.82-1.17) | HR 0.87 (95% CI 0.72-1.06) |
| Myocardial Infarction | HR 0.89 (95% CI 0.77-1.01) | HR 0.85 (95% CI 0.76-0.95) |
| Ischemic Stroke | HR 1.01 (95% CI 0.84-1.21) | HR 0.90 (95% CI 0.71-1.15) |
HR = Hazard Ratio; CI = Confidence Interval.
Table 2: Heart Failure and Renal Outcomes
| Outcome | This compound (DECLARE-TIMI 58) | Canagliflozin (CANVAS Program) |
| CV Death or Hospitalization for Heart Failure | HR 0.83 (95% CI 0.73-0.95) | Not a primary endpoint |
| Hospitalization for Heart Failure | HR 0.73 (95% CI 0.61-0.88) | HR 0.67 (95% CI 0.52-0.87) |
| Renal Composite Outcome | HR 0.76 (95% CI 0.67-0.87) | HR 0.60 (95% CI 0.47-0.77) |
The definition of the renal composite outcome varied between trials.[11]
Experimental Protocols
To facilitate a deeper understanding of the evidence, the methodologies of the key clinical trials are outlined below.
DECLARE-TIMI 58 Trial (this compound)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][12]
-
Patient Population: 17,160 patients with type 2 diabetes and either established ASCVD (40.6%) or multiple risk factors for ASCVD (59.4%).[4][5]
-
Intervention: Patients were randomized to receive this compound 10 mg daily or a placebo.[4]
-
Primary Efficacy Endpoints: The trial had two co-primary efficacy endpoints: MACE (a composite of cardiovascular death, myocardial infarction, or ischemic stroke) and a composite of cardiovascular death or hospitalization for heart failure.[2]
-
Statistical Analysis: A hierarchical testing procedure was used for the two primary endpoints. If non-inferiority for MACE was established, superiority for MACE and then for the composite of cardiovascular death or hospitalization for heart failure were tested.[2]
CANVAS Program (Canagliflozin)
-
Study Design: An integrated analysis of two randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[6][13]
-
Patient Population: 10,142 patients with type 2 diabetes and a high risk of cardiovascular events (65% with a history of cardiovascular disease).[6]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or a placebo.[7]
-
Primary Efficacy Endpoint: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]
-
Statistical Analysis: The data from both trials were integrated for a prespecified analysis to optimize statistical power.[6]
Visualization of Trial Designs
Caption: Workflow of the DECLARE-TIMI 58 and CANVAS Program clinical trials.
Signaling Pathways and Mechanism of Action
The cardiovascular benefits of SGLT2 inhibitors, including this compound and canagliflozin, are multifactorial and extend beyond their glucose-lowering effects.
Caption: Putative mechanisms of cardiovascular benefit with SGLT2 inhibitors.
References
- 1. bjd-abcd.com [bjd-abcd.com]
- 2. View of Series: Cardiovascular outcome trials for diabetes drugs Canagliflozin and the CANVAS Program, this compound and DECLARE-TIMI 58, ertugliflozin and VERTIS CV | British Journal of Diabetes [bjd-abcd.com]
- 3. Series: Cardiovascular outcome trials for diabetes drugs Canagliflozin and the CANVAS Program, this compound and DECLARE-TIMI 58, ertugliflozin and VERTIS CV | British Journal of Diabetes [bjd-abcd.com]
- 4. The design and rationale for the this compound Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DECLARE-TIMI 58: Participants' baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the analysis strategy for the CANVAS Program: A prespecified plan for the integrated analyses of the CANVAS and CANVAS‐R trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin and renal outcomes in type 2 diabetes: results from the CANVAS Program randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]
- 9. Comparison of cardiovascular outcomes between SGLT2 inhibitors in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What data is available that compares different SGLT2 inhibitors on MACE and heart failure hospitalizations? [inpharmd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gpnotebook.com [gpnotebook.com]
SGLT2 Inhibitors and Cardiovascular Outcomes: A Comparative Meta-Analysis Review
A comprehensive guide for researchers and drug development professionals on the cardiovascular benefits of SGLT2 inhibitors, supported by pooled data from major clinical trials.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as glucose-lowering therapies for type 2 diabetes, have demonstrated significant cardiovascular benefits, reducing the risk of major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure.[1][2][3][4] This guide provides a comparative meta-analysis of their cardiovascular outcomes, drawing on data from landmark clinical trials. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy: A Meta-Analysis of Cardiovascular Endpoints
Numerous meta-analyses of large, placebo-controlled, phase 3 cardiovascular outcome trials (CVOTs) have consistently shown the benefits of SGLT2 inhibitors in reducing adverse cardiovascular events.[2][3] The data presented below summarizes the pooled effects of this drug class on key cardiovascular endpoints.
Quantitative Data Summary
The following table summarizes the quantitative data from meta-analyses of major SGLT2 inhibitor cardiovascular outcome trials. The data is presented as Hazard Ratios (HR) or Odds Ratios (OR) with 95% Confidence Intervals (CI), reflecting the comparative risk of an event in the SGLT2 inhibitor group versus the placebo group.
| Outcome | Hazard/Odds Ratio (95% CI) | Key Findings |
| Major Adverse Cardiovascular Events (MACE) | HR: 0.91 (0.87–0.96)[3] | SGLT2 inhibitors demonstrate a significant reduction in the composite outcome of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. |
| Cardiovascular Death | HR: 0.86 (0.81–0.92)[3] | A notable and consistent benefit of SGLT2 inhibitors is the reduction in mortality from cardiovascular causes.[3][5] |
| Hospitalization for Heart Failure | HR: 0.71 (0.67–0.76)[5] | One of the most robust findings across trials is the substantial reduction in hospitalizations for heart failure, a benefit observed in patients with and without a history of heart failure.[5][6] |
| All-Cause Mortality | OR: 0.79 (0.70–0.89)[4][7] | Treatment with SGLT2 inhibitors is associated with a significant decrease in the risk of death from any cause.[4][7] |
| Non-Fatal Myocardial Infarction | HR: 0.95 (0.87–1.04)[3] | The effect on non-fatal myocardial infarction is less pronounced and did not reach statistical significance in some meta-analyses.[3] |
| Non-Fatal Stroke | HR: 0.99 (0.91–1.07)[3] | SGLT2 inhibitors have not shown a significant effect on the risk of non-fatal stroke.[1][3] |
Experimental Protocols of Key Clinical Trials
The data summarized above is derived from several landmark, multicenter, randomized, double-blind, placebo-controlled trials. The general methodology of these trials is outlined below, with specific details from prominent examples.
General Trial Design
Most SGLT2 inhibitor CVOTs share a common design framework. They are typically large-scale, event-driven trials that randomize patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors to receive either an SGLT2 inhibitor or a placebo, in addition to standard of care.[3][8][9] The primary outcome is usually a composite of major adverse cardiovascular events.[8][10]
Key Trial Protocols:
-
EMPA-REG OUTCOME (Empagliflozin): This trial randomized over 7,000 patients with type 2 diabetes and established atherosclerotic cardiovascular disease to receive empagliflozin (10 mg or 25 mg) or placebo.[4][11] The primary outcome was a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[7][8] Patients were followed for a median of 3.1 years.[11]
-
CANVAS Program (Canagliflozin): This program integrated data from two trials, CANVAS and CANVAS-R, and included over 10,000 patients with type 2 diabetes and high cardiovascular risk.[12][13] Patients were randomized to canagliflozin (100 mg or 300 mg) or placebo.[12][14] The primary outcome was the same MACE composite as EMPA-REG OUTCOME.[13]
-
DECLARE-TIMI 58 (Dapagliflozin): This was the largest SGLT2 inhibitor CVOT, enrolling over 17,000 patients with type 2 diabetes who had either established atherosclerotic cardiovascular disease or multiple risk factors.[9][10] It had two co-primary efficacy endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure.[10]
-
DAPA-HF (this compound): This trial focused specifically on patients with heart failure with reduced ejection fraction (HFrEF), including those with and without type 2 diabetes.[1][15] Over 4,700 patients were randomized to this compound or placebo, with the primary outcome being a composite of worsening heart failure or cardiovascular death.[1][16]
-
EMPEROR-Reduced (Empagliflozin): Similar to DAPA-HF, this trial investigated the effects of empagliflozin in over 3,700 patients with HFrEF, regardless of their diabetes status.[2][5][17] The primary outcome was also a composite of cardiovascular death or hospitalization for worsening heart failure.[2][5]
Visualizing the Methodological and Biological Landscape
To better understand the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a systematic review and meta-analysis for cardiovascular outcome trials.
Caption: Proposed signaling pathways for the cardiovascular benefits of SGLT2 inhibitors.
Mechanisms of Cardiovascular Protection
The cardiovascular benefits of SGLT2 inhibitors are believed to be multifactorial and extend beyond their glucose-lowering effects.[1][2] Several proposed mechanisms contribute to these protective effects:
-
Hemodynamic Effects: By promoting natriuresis and osmotic diuresis, SGLT2 inhibitors reduce plasma volume, leading to a decrease in both cardiac preload and afterload. This reduction in blood pressure and ventricular loading contributes to improved cardiac function.
-
Metabolic Effects: SGLT2 inhibitors induce a mild state of ketosis, prompting a metabolic shift in the heart from glucose to more energy-efficient ketone bodies and fatty acids for fuel. This is thought to improve myocardial energetics and function.
-
Direct Cellular and Anti-inflammatory Effects: Emerging evidence suggests that SGLT2 inhibitors may have direct effects on the myocardium and vasculature. These include inhibition of the sodium-hydrogen exchanger (NHE1) in cardiomyocytes, which can reduce intracellular sodium and calcium overload, and a reduction in oxidative stress and inflammation.[5]
References
- 1. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor this compound on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. timi.org [timi.org]
- 4. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EMPEROR-Reduced trial: SGLT2 inhibitors for heart failure get more support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farxiga achieved a positive result in the Phase III DECLARE-TIMI 58 trial, a large cardiovascular outcomes trial in 17,000 patients with type-2 diabetes [astrazeneca.com]
- 10. DECLARE-TIMI 58: Latest SGLT2 Cardiovascular Trial Supports Benefits beyond Glucose Control - The Medical Xchange [themedicalxchange.com]
- 11. ti.ubc.ca [ti.ubc.ca]
- 12. d-nb.info [d-nb.info]
- 13. INVOKANA - The CANVAS Program - CANVAS & CANVAS-R [jnjmedicalconnect.com]
- 14. Canagliflozin Cardiovascular Assessment Study - American College of Cardiology [acc.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 17. EMPEROR - Reduced Trial | PDF [slideshare.net]
Validating Dapagliflozin's Mechanism for Reducing Albuminuria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dapagliflozin's mechanisms for reducing albuminuria against other established and emerging therapeutic classes. Quantitative data from key clinical trials are presented for objective comparison, and detailed experimental protocols are provided to support further research and validation efforts.
Mechanisms of Action: A Comparative Overview
This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduces albuminuria through a multi-faceted approach that extends beyond its glucose-lowering effects. Its mechanisms can be broadly categorized into hemodynamic, direct renal, and systemic effects. This section compares these mechanisms with those of other key drug classes used to manage albuminuria: Angiotensin-Converting Enzyme (ACE) inhibitors, Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists, and Mineralocorticoid Receptor Antagonists (MRAs).
This compound (SGLT2 Inhibitor):
-
Glomerular Hemodynamics: By inhibiting SGLT2 in the proximal tubule, this compound increases sodium delivery to the macula densa. This enhances tubuloglomerular feedback, leading to afferent arteriole vasoconstriction and a subsequent reduction in intraglomerular pressure and hyperfiltration.[1] This hemodynamic effect is considered a primary driver of its albuminuria-lowering action.
-
Direct Podocyte Protection: Preclinical studies have shown that this compound directly protects podocytes, the specialized cells of the glomerular filtration barrier. This includes:
-
Preservation of Actin Cytoskeleton: this compound helps maintain the integrity of the podocyte actin cytoskeleton, which is crucial for the structure of filtration slits.
-
Reduction of Pyroptosis: It has been shown to alleviate podocyte pyroptosis, a form of inflammatory cell death, by regulating the HO-1/NLRP3 axis.
-
Mitigation of Lipotoxicity: this compound can attenuate lipid-induced podocyte injury by enhancing fatty acid oxidation.
-
-
Anti-inflammatory and Anti-fibrotic Effects: this compound has been associated with reduced levels of pro-inflammatory cytokines and markers of fibrosis within the kidney.
ACE Inhibitors (e.g., Ramipril):
-
Glomerular Hemodynamics: ACE inhibitors primarily act by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation of the efferent arteriole, which also reduces intraglomerular pressure and filtration fraction, thereby decreasing albuminuria.[2][3][4]
-
Anti-inflammatory and Anti-fibrotic Effects: By reducing angiotensin II levels, ACE inhibitors also mitigate its pro-inflammatory and pro-fibrotic effects in the kidney.
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide):
-
Multiple Indirect and Direct Effects: The mechanisms of GLP-1 RAs are multifaceted and include:
-
Improved Glycemic Control and Weight Loss: These systemic effects indirectly reduce the metabolic stress on the kidneys.[5][6]
-
Blood Pressure Reduction: GLP-1 RAs can lower blood pressure, contributing to reduced renal perfusion pressure.[7]
-
Anti-inflammatory and Antioxidant Effects: They have been shown to inhibit inflammatory signaling pathways and reduce oxidative stress within the kidney.[6][7]
-
Natriuresis: GLP-1 RAs can promote sodium excretion, which may contribute to their blood pressure-lowering and renal-protective effects.[8]
-
Mineralocorticoid Receptor Antagonists (MRAs) (e.g., Finerenone):
-
Anti-inflammatory and Anti-fibrotic Effects: MRAs block the mineralocorticoid receptor, which, when activated by aldosterone, promotes inflammation and fibrosis. By inhibiting this pathway, MRAs reduce renal inflammation and fibrosis, key drivers of albuminuria and chronic kidney disease progression.[9][10]
-
Preservation of Glomerular Endothelial Glycocalyx: Finerenone has been shown to reduce albuminuria by preserving the integrity of the glomerular endothelial glycalyx, a crucial component of the filtration barrier.[11][12]
Quantitative Comparison of Albuminuria Reduction
The following table summarizes the effects of this compound and comparator drugs on the urinary albumin-to-creatinine ratio (UACR) as reported in key clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, baseline characteristics, and trial durations.
| Drug Class | Drug | Key Clinical Trial | Baseline UACR (Median/Geometric Mean) | UACR Reduction vs. Placebo (Placebo-Corrected) | Citation(s) |
| SGLT2 Inhibitor | This compound | DAPA-CKD | 949 mg/g | -29.3% (overall)-35.1% (with T2D)-14.8% (without T2D) | [13][14][15] |
| Empagliflozin | EMPA-KIDNEY | Not explicitly stated for UACR reduction | -32% (in macroalbuminuria group after 12 weeks) | [16] | |
| ACE Inhibitor | Ramipril | REIN | Not explicitly stated in terms of UACR reduction percentage | Significantly reduced proteinuria and risk of ESRD | [1][17][18][19] |
| GLP-1 Receptor Agonist | Liraglutide | LEADER | Variable across subgroups | -15% (vs. 10% increase in placebo at 1 year) | [20] |
| Semaglutide | SUSTAIN 6 & LEADER (Pooled) | Variable across subgroups | -24% (pooled analysis at 2 years) | [21] | |
| Tirzepatide | SURPASS-1-5 (Pooled) | Variable across subgroups | -19.3% to -26.3% (dose-dependent at 40/42 weeks) | [22] | |
| MRA | Finerenone | FIDELIO-DKD & FIGARO-DKD (Pooled) | 514 mg/g | -31% (at 4 months in FIDELIO-DKD) | [2][23][24] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to validating the mechanisms of action of this compound in reducing albuminuria.
In Vitro Model of High Glucose-Induced Podocyte Injury
This protocol describes the culture of mouse podocytes and the induction of injury using high glucose, a common model to study diabetic nephropathy.
-
Cell Culture:
-
Conditionally immortalized mouse podocytes are cultured on collagen I-coated flasks in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 10 units/mL recombinant mouse interferon-γ at 33°C to promote proliferation.[25][26][27]
-
To induce differentiation, cells are transferred to 37°C and cultured without interferon-γ for 10-14 days. Differentiated podocytes exhibit a mature, arborized morphology.[25][26][27]
-
-
High Glucose Injury Model:
-
Differentiated podocytes are serum-starved for 24 hours.
-
Cells are then cultured for 48-72 hours in medium containing:
-
This compound or other test compounds are added to the high-glucose medium at desired concentrations.
-
Assessment of Podocyte Pyroptosis via Western Blotting
This protocol details the detection of key pyroptosis-related proteins in podocyte lysates.
-
Protein Extraction:
-
Treated podocytes are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Cell lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against NLRP3 (e.g., AdipoGen, 1:1000) and Caspase-1 (e.g., Abcam, 1:1000). A primary antibody against GAPDH (1:5000) is used as a loading control.[10][28][29]
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Visualization of Podocyte Actin Cytoskeleton by Immunofluorescence
This protocol allows for the qualitative and quantitative assessment of changes in the podocyte actin cytoskeleton.
-
Differentiated podocytes are grown on laminin-coated glass coverslips.
-
After experimental treatment, cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.[5][30][31]
-
Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[5][30][31]
-
Non-specific binding is blocked with 1% BSA in PBS for 30 minutes.[5]
-
The actin cytoskeleton is stained with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 546-phalloidin, 1:50 dilution) for 30-60 minutes at room temperature in the dark.[5][31]
-
Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Coverslips are mounted on glass slides with an anti-fade mounting medium.
-
Images are captured using a confocal laser scanning microscope, and changes in actin fiber organization and intensity can be analyzed.[5]
Measurement of Tubuloglomerular Feedback in Mice
This protocol describes the micropuncture technique used to assess tubuloglomerular feedback (TGF), a key mechanism in glomerular hemodynamics.
-
Animal Preparation:
-
Mice are anesthetized (e.g., with thiobutabarbital and ketamine), and their body temperature is maintained at 37.5°C.[24]
-
The trachea is cannulated to ensure a clear airway, and a carotid artery is catheterized for blood pressure monitoring.[24]
-
The left kidney is exposed via a flank incision, stabilized in a lucite cup, and the surface is superfused with warmed saline.
-
-
Micropuncture Procedure:
-
A late proximal tubule of a superficial nephron is identified and punctured with a micropipette containing artificial tubular fluid.
-
A solid wax block is inserted distal to the puncture site to stop tubular flow.
-
The stop-flow pressure (an index of glomerular capillary pressure) is measured with a servo-nulling pressure system.
-
A second pipette is inserted into the loop of Henle, and the perfusion rate is varied (e.g., from 0 to 40 nL/min) to assess the change in stop-flow pressure, which reflects the TGF response.[24][32][33]
-
Mandatory Visualizations
Caption: this compound's multifaceted mechanism for reducing albuminuria.
References
- 1. ACE inhibitors to prevent end-stage renal disease: when to start and why possibly never to stop: a post hoc analysis of the REIN trial results. Ramipril Efficacy in Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose–Exposure–Response Analysis of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone on UACR and eGFR: An Analysis from FIDELIO-DKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. Three-dimensional electron microscopy reveals the evolution of glomerular barrier injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F-actin cytoskeleton fluorescence staining [bio-protocol.org]
- 6. Albuminuria reduction fuels finerenone’s kidney benefits | MDedge [mdedge.com]
- 7. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. REIN TRIAL [clintrials.marionegri.it]
- 10. ovid.com [ovid.com]
- 11. Effects of ACEIs Versus ARBs on Proteinuria or Albuminuria in Primary Hypertension: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ebm.bmj.com [ebm.bmj.com]
- 14. An Investigation on the Efficacy of Glucagon-Like Peptide 1 Receptor Agonists Drugs in Reducing Urine Albumin-to-Creatinine Ratio in Patients With Type 2 Diabetes: A Potential Treatment for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound And Prevention of Adverse outcomes in Chronic Kidney Disease - American College of Cardiology [acc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ramipril in non-diabetic renal failure (REIN study) Ramipril Efficiency in Nephropathy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ramipril in non-diabetic renal failure (REIN study). Ramipril Efficiency in Nephropathy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rationale and protocol of the this compound And Prevention of Adverse outcomes in Chronic Kidney Disease (DAPA-CKD) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. Impact of Finerenone-Induced Albuminuria Reduction on Chronic Kidney Disease Outcomes in Type 2 Diabetes : A Mediation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct assessment of tubuloglomerular feedback responsiveness in connexin 40-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway | PLOS One [journals.plos.org]
- 27. Islet Transplantation Reverses Podocyte Injury in Diabetic Nephropathy or Induced by High Glucose via Inhibiting RhoA/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Podocyte Activation of NLRP3 Inflammasomes Contributes to the Development of Proteinuria in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. andrewslab.ca [andrewslab.ca]
- 31. advancedbiomatrix.com [advancedbiomatrix.com]
- 32. Maintained tubuloglomerular feedback responses during acute inhibition of P2 purinergic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.physiology.org [journals.physiology.org]
Comparative Analysis of Dapagliflozin and Other SGLT2 Inhibitors on Acute Kidney Injury
A Guide for Researchers and Drug Development Professionals
The class of sodium-glucose cotransporter-2 (SGLT2) inhibitors has emerged as a cornerstone in the management of type 2 diabetes, with growing evidence supporting their role in cardiovascular and renal protection. A significant area of interest for researchers is the effect of these agents on acute kidney injury (AKI). This guide provides a comparative analysis of dapagliflozin and other SGLT2 inhibitors—canagliflozin, empagliflozin, and ertugliflozin—on the incidence and outcomes of AKI, supported by data from extensive clinical trials and meta-analyses.
Executive Summary
Numerous large-scale clinical trials and subsequent meta-analyses have demonstrated that the SGLT2 inhibitor class, as a whole, is associated with a reduced risk of AKI.[1][2][3] This nephroprotective effect is considered a class effect, with studies indicating comparable benefits among the major SGLT2 inhibitors.[1][4][5][6] While direct head-to-head clinical trials are scarce, network meta-analyses provide valuable insights into the relative effects of these drugs.
Quantitative Data Summary
The following table summarizes the quantitative data from key meta-analyses comparing the risk of acute kidney injury associated with various SGLT2 inhibitors.
| SGLT2 Inhibitor | Comparison | Metric | Risk Reduction | 95% Confidence Interval | Key Studies/Meta-Analyses |
| This compound | vs. Placebo | Odds Ratio (OR) | 0.62 | 0.48–0.80 | Meta-analysis of RCTs[6] |
| vs. Sotagliflozin | Hazard Ratio (HR) | 0.73 | 0.56–0.96 | Network Meta-analysis[7][8] | |
| Empagliflozin | vs. Placebo | Odds Ratio (OR) | 0.65 | 0.43–0.97 | Meta-analysis of RCTs[6] |
| vs. Sotagliflozin | Hazard Ratio (HR) | 0.70 | 0.53–0.92 | Network Meta-analysis[7][8] | |
| Canagliflozin | vs. Placebo | Odds Ratio (OR) | 0.72 | 0.43–1.20 | Meta-analysis of RCTs[6] |
| SGLT2 Inhibitors (Class) | vs. Placebo | Odds Ratio (OR) | 0.75 | 0.66–0.84 | Meta-analysis of 41 RCTs[1][6] |
| vs. Placebo | Hazard Ratio (HR) | 0.78 | 0.71–0.85 | Meta-analysis of 8 RCTs[9] | |
| vs. DPP-4 Inhibitors | Odds Ratio (OR) | 0.68 | N/A | Network Meta-analysis[2] | |
| vs. GLP-1 RAs | Odds Ratio (OR) | 0.79 | N/A | Network Meta-analysis[2] |
Note: The data presented is a synthesis from multiple large-scale studies. Direct comparison between individual SGLT2 inhibitors should be interpreted with caution due to the lack of head-to-head trials.
Signaling Pathways and Mechanisms of Renal Protection
The protective effect of SGLT2 inhibitors on the kidney is multifactorial, extending beyond their glucose-lowering effects.[4][5][10] The primary mechanisms include:
-
Tubuloglomerular Feedback: By inhibiting glucose and sodium reabsorption in the proximal tubule, SGLT2 inhibitors increase sodium delivery to the macula densa. This leads to afferent arteriole vasoconstriction, reducing intraglomerular pressure and hyperfiltration.[4][5][10]
-
Improved Tubular Oxygenation and Metabolism: By reducing the workload of the proximal tubules (which are highly metabolically active), SGLT2 inhibitors can improve oxygen supply and reduce hypoxia-related cellular injury.[4][10]
-
Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been shown to reduce markers of renal inflammation and fibrosis, contributing to long-term kidney health.[4][10]
Caption: Signaling pathway of SGLT2 inhibitor-mediated renal protection.
Experimental Protocols
While the cited data is from large clinical trials, preclinical studies are crucial for elucidating mechanisms. Below is a representative experimental protocol for investigating the effects of an SGLT2 inhibitor on a rodent model of ischemia-reperfusion induced AKI.
Objective: To evaluate the efficacy of this compound in preventing AKI in a rat model of renal ischemia-reperfusion (I/R) injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Blood and urine collection supplies
-
Assay kits for serum creatinine (SCr), blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1)
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to the following groups (n=8-10 per group):
-
Sham + Vehicle
-
Sham + this compound
-
I/R + Vehicle
-
I/R + this compound
-
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle orally once daily for 3 days prior to surgery.
-
Surgical Procedure (I/R Injury):
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the kidneys.
-
Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for 45 minutes.
-
Remove the clamps to allow reperfusion.
-
Suture the incision.
-
The sham group undergoes the same surgical procedure without clamping the renal pedicles.
-
-
Post-operative Monitoring and Sample Collection:
-
Monitor animals for 24-48 hours post-surgery.
-
Collect blood samples via tail vein or cardiac puncture at baseline and at 24 and 48 hours post-reperfusion for SCr and BUN analysis.
-
Collect urine for KIM-1 analysis.
-
At the end of the experiment, euthanize the animals and harvest the kidneys for histological analysis (H&E staining) and molecular studies.
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value < 0.05 is considered statistically significant.
Caption: A typical experimental workflow for an animal study on drug-induced AKI.
Discussion and Conclusion
The available evidence strongly suggests that SGLT2 inhibitors, including this compound, reduce the risk of AKI in a broad range of patients.[1][11] A meta-analysis of 112 randomized trials and 4 observational studies concluded that SGLT2 inhibitors reduced the odds of suffering AKI both in randomized trials and in a real-world setting.[1] Another network meta-analysis that included 21 placebo-controlled randomized trials found that empagliflozin and this compound were associated with a lower risk of AKI compared to sotagliflozin.[7][8]
The nephroprotective effects appear to be a class-wide phenomenon, driven by hemodynamic and metabolic mechanisms that lessen the kidney's workload and susceptibility to injury.[4][5][10] While most studies show comparable efficacy among this compound, canagliflozin, and empagliflozin in reducing AKI risk, subtle differences may exist, and further research, including head-to-head trials, is warranted to delineate these.
For researchers and drug development professionals, the consistent signal of AKI risk reduction with SGLT2 inhibitors is a significant finding. Future research should focus on elucidating the precise molecular pathways involved in this protection and exploring the potential of these agents in non-diabetic populations at high risk for AKI. The provided experimental protocol offers a template for such preclinical investigations.
References
- 1. Acute kidney injury and adverse renal events in patients receiving SGLT2-inhibitors: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kidneynews.org [kidneynews.org]
- 3. researchgate.net [researchgate.net]
- 4. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute kidney injury and adverse renal events in patients receiving SGLT2-inhibitors: A systematic review and meta-analysis | PLOS Medicine [journals.plos.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparison of Effectiveness Among Different Sodium‐Glucose Cotransoporter‐2 Inhibitors According to Underlying Conditions: A Network Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of SGLT2 inhibitors on acute kidney injury in patients with chronic kidney disease, cardiovascular disease, and type 2 diabetes: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medpagetoday.com [medpagetoday.com]
Dapagliflozin's Impact on the ERK/IKKβ/NF-κB Pathway: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro effects of dapagliflozin on the pro-inflammatory ERK/IKKβ/NF-κB signaling pathway, with a comparative look at other metabolic drugs.
This guide provides a detailed examination of the in vitro effects of this compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on the critical ERK/IKKβ/NF-κB signaling pathway. This pathway plays a pivotal role in the inflammatory processes underlying numerous diseases. Here, we present a comparative analysis of this compound with other relevant compounds, supported by quantitative experimental data and detailed laboratory protocols to aid in the design and interpretation of future research.
The ERK/IKKβ/NF-κB Signaling Cascade
The Extracellular signal-regulated kinase (ERK), IκB kinase β (IKKβ), and Nuclear Factor-kappa B (NF-κB) signaling cascade is a central mediator of cellular inflammatory responses. External stimuli can trigger the activation of ERK, which in turn can lead to the activation of the IKK complex, including its catalytic subunit IKKβ. Activated IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.
Caption: The ERK/IKKβ/NF-κB signaling pathway.
This compound's Effect on the Pathway: A Comparative Overview
Recent in vitro studies have demonstrated that this compound can attenuate inflammatory signaling by inhibiting key components of the ERK/IKKβ/NF-κB pathway.[1][2] This section compares the effects of this compound with other SGLT2 inhibitors, empagliflozin and canagliflozin, as well as the widely used anti-diabetic drug, metformin.
Table 1: Comparative In Vitro Effects on the ERK/IKKβ/NF-κB Pathway
| Drug | Target | Effect | Cell Type | Stimulus | Quantitative Data |
| This compound | p-ERK1/2 | Inhibition | HL-7702 | High Glucose/Palmitic Acid | Significant decrease in p-ERK1/2 levels.[2] |
| IKKβ | Decreased Protein Levels | HL-7702 | High Glucose/Palmitic Acid | Significant reduction in IKKβ protein.[2] | |
| p-NF-κB p65 | Inhibition | HL-7702 | High Glucose/Palmitic Acid | Significant decrease in p65 phosphorylation.[2] | |
| Empagliflozin | NF-κB | Inhibition | Astrocytes | High Glucose | Reduced nuclear translocation of p65.[3] |
| Canagliflozin | p-ERK | Inhibition | Vascular Cells | Palmitic Acid | Alleviated increase in p-ERK/ERK levels.[4] |
| NF-κB | Inhibition | BV-2 Microglia | High Glucose | Reduced NF-κB signaling activity.[5] | |
| Metformin | p-ERK1/2 | Inhibition | Pancreatic Cancer Cells | - | Significant decrease in phospho-ERK1/2.[6] |
| NF-κB | Inhibition | Vascular Endothelial Cells | TNF-α | Dose-dependent inhibition of NF-κB activation.[7] |
Experimental Workflow for Confirmation
The following diagram illustrates a typical experimental workflow to investigate the effect of a compound like this compound on the ERK/IKKβ/NF-κB pathway in vitro.
Caption: In vitro experimental workflow.
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated ERK and NF-κB p65
1. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-NF-κB p65 (Ser536), total NF-κB p65, or IKKβ overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
IKKβ Immunoprecipitation and Kinase Assay
1. Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with an anti-IKKβ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-3 hours at 4°C.
-
Centrifuge to pellet the beads and wash the immunoprecipitates three times with cell lysis buffer and then twice with kinase assay buffer.
2. In Vitro Kinase Assay:
-
Resuspend the immunoprecipitated IKKβ in kinase assay buffer containing ATP and a substrate such as GST-IκBα.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
3. Analysis:
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-IκBα).
-
Quantify the band intensity to determine IKKβ kinase activity.
NF-κB Luciferase Reporter Assay
1. Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with the stimulus and this compound or other compounds as required.
2. Cell Lysis and Luciferase Assay:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions.
-
Subsequently, measure the Renilla luciferase activity in the same sample to normalize for transfection efficiency.
3. Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase readings by the Renilla luciferase readings.
-
Compare the relative luciferase activity between different treatment groups to determine the effect on NF-κB transcriptional activity.
This guide provides a foundational understanding of how this compound and comparable drugs modulate the ERK/IKKβ/NF-κB pathway in vitro. The provided data and protocols are intended to serve as a valuable resource for the scientific community to further explore the anti-inflammatory properties of these compounds.
References
- 1. Bioinformatics analysis combined with experimental validation reveals the novel mechanisms of multi-targets of this compound attenuating diabetic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Low concentrations of metformin inhibited Erk and mTOR phosphorylation and increased Akt phosphorylation of CD133+ pancreatic cancer cells. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Metformin decreases angiogenesis via NF-kappaB and Erk1/2/Erk5 pathways by increasing the antiangiogenic thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dapagliflozin in a Laboratory Setting
The following guidelines provide essential safety and logistical information for the proper disposal of dapagliflozin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Healthcare facilities and laboratories must also comply with regulations from the Drug Enforcement Administration (DEA) for controlled substances and potentially more stringent state-level rules.[1][2][4] In 2019, the EPA introduced regulations, often referred to as Subpart P, which specifically address the management of hazardous waste pharmaceuticals by healthcare facilities.[2][5] A key aspect of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down drains.[2]
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and can cause serious eye damage.[6] It may also cause skin and respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Use appropriate safety glasses or chemical safety goggles.[6][7]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., standard BS EN 374:2003).[6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][7] A lab coat is standard.
-
Respiratory Protection: If there is a risk of dust formation or aerosol inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
Work Environment: All handling should ideally occur in a well-ventilated area or a chemical fume hood.[6] Ensure the laboratory is equipped with a safety shower and an eye wash station.[6]
Step-by-Step Disposal Protocol
Step 1: Waste Characterization Determine if the this compound waste is considered hazardous. While this compound is not explicitly a P- or U-listed hazardous waste under RCRA, any waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying chemical waste.
Step 2: Segregation and Containment
-
Pure this compound (Unused/Expired): Keep the compound in its original or a clearly labeled, sealed container. Do not mix with other chemical waste unless directed by your EHS office.
-
Contaminated Labware: Items such as gloves, weighing papers, and pipette tips that are grossly contaminated with this compound should be collected in a designated, sealed container lined with a plastic bag.
-
Empty Containers: Dispose of empty containers as hazardous or toxic waste in accordance with national legislation.[6]
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[6][8][9] Collect them in a compatible, sealed, and clearly labeled waste container.
Step 3: Final Disposal
-
The primary recommended disposal method for this compound waste is incineration at a licensed hazardous material disposal facility.[2][8]
-
Arrange for collection by a specialized, licensed waste disposal company.[6][8] Your institution's EHS department will have established procedures and approved vendors for this service.
-
Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.[2][4][8][9]
Step 4: Accidental Spill Response
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[6][10]
-
Wear the appropriate PPE as described above.[10]
-
Avoid the generation of dust.[8]
-
For powder spills, cover with a plastic sheet to minimize spreading.[9] Gently sweep or vacuum the material into a suitable container for disposal.[7][8]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[10]
-
Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[6][10]
-
Decontaminate the spill area and any affected equipment.[10]
Quantitative Environmental Data for this compound
The following table summarizes key environmental fate and ecotoxicology data for this compound.
| Parameter | Value | Reference Protocol | Source |
| Environmental Risk | PEC/PNEC Ratio = 9.2 x 10⁻⁵ (Insignificant Risk) | ECHA Guidance | [11] |
| Persistence | Not readily biodegradable (11% after 28 days) | OECD 301F | [11] |
| Slowly degraded in the environment | OECD 301F & 308 | [12] | |
| Bioaccumulation | Low potential for bioaccumulation (Log D at pH 7.4 = 1.1) | OECD 107/117 | [11][12] |
| Water Solubility | 538 mg/L at pH 7 | OECD 105 | [12] |
| Predicted No Effect Concentration (PNEC) | 100 µg/L | Based on chronic toxicity to Pimephales promelas | [11][12] |
| Predicted Environmental Concentration (PEC) | 0.0092 µg/L | Based on European per capita use | [11] |
Summary of Cited Experimental Protocols
The environmental risk assessment of this compound relies on standardized methodologies established by the Organisation for Economic Co-operation and Development (OECD).
-
OECD 301F (Ready Biodegradability: Manometric Respirometry Test): This protocol assesses the aerobic biodegradability of a chemical in an aqueous medium. The test measures oxygen consumption over 28 days by microorganisms exposed to the test substance. A low percentage of degradation, as seen with this compound (11%), indicates the substance is not "readily biodegradable."[11]
-
OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This study evaluates the transformation and degradation of a chemical in a more complex system containing both water and sediment. It helps determine the substance's persistence and its tendency to partition between the water and sediment phases. For this compound, this study showed rapid dissipation from water to sediment, followed by extensive degradation.[11]
-
OECD 105 (Water Solubility): This test determines the saturation mass concentration of a substance in water at a given temperature. This compound's solubility was measured at different pH levels.[12]
-
OECD 107/117 (Partition Coefficient n-octanol/water): This protocol measures the octanol-water partition coefficient (Log P or Log D), which indicates a chemical's potential to bioaccumulate in organisms. The low value for this compound suggests it is unlikely to bioaccumulate.[11][12]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Medical Waste Management Program [cdph.ca.gov]
- 5. epa.gov [epa.gov]
- 6. medkoo.com [medkoo.com]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. astrazeneca.com [astrazeneca.com]
- 12. Qtern (Filmdragerad tablett 5 mg/10 mg) • Fass vy | FASS Vård [fass.se]
Personal protective equipment for handling Dapagliflozin
This document provides immediate, essential safety and logistical information for the handling of Dapagliflozin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Prolonged or repeated exposure may lead to organ damage.[3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment (PPE) | Standard |
| Eyes | Safety glasses with side-shields or goggles. | BS EN 166 |
| Hands | Appropriate chemical-resistant gloves. | BS EN 374:2003 |
| Respiratory | A suitable respirator should be used if dust is generated or if ventilation is inadequate. | NIOSH (US) or EN 149 (EU) approved |
| Body | Laboratory coat or impervious clothing. | --- |
Note: Always inspect gloves before use and wash hands thoroughly after handling.[4]
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Operational Plan for Handling this compound:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Experimental Use:
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
Disposal Plan
Contaminated materials and waste containing this compound must be handled as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Collect all waste material (e.g., unused product, contaminated gloves, wipes) in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
-
Container Management:
-
Ensure the waste container is compatible with the material and is kept closed when not in use.
-
-
Spill Management:
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal contractor.
-
All disposal practices must be in accordance with local, regional, national, and international regulations.[3]
-
Workflow Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
